Bis(2-ethylhexyl) adipate
Description
Properties
IUPAC Name |
bis(2-ethylhexyl) hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O4/c1-5-9-13-19(7-3)17-25-21(23)15-11-12-16-22(24)26-18-20(8-4)14-10-6-2/h19-20H,5-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOKZLXYCUGLFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CCCCC(=O)OCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O4 | |
| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |
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DSSTOX Substance ID |
DTXSID0020606 | |
| Record name | Bis(2-ethylhexyl)hexanedioate | |
| Source | EPA DSSTox | |
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Molecular Weight |
370.6 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bis(2-ethylhexyl) adipate is a colorless to straw-colored liquid with a mild odor. Floats on water. (USCG, 1999), Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Light-colored, oily liquid; [Hawley], Liquid | |
| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |
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| Record name | Hexanedioic acid, 1,6-bis(2-ethylhexyl) ester | |
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| Record name | Di(2-ethylhexyl) adipate | |
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| Record name | Diethylhexyl adipate | |
| Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
783 °F at 760 mmHg (NTP, 1992), 214 °C @ 5 mm Hg, 416.00 to 418.00 °C. @ 760.00 mm Hg | |
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| Record name | Diethylhexyl adipate | |
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Flash Point |
385 °F (NTP, 1992), 196 °C, 402 °F (206 °C) (OPEN CUP) | |
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| Record name | Di(2-ethylhexyl) adipate | |
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Solubility |
less than 0.1 mg/mL at 72 °F (NTP, 1992), SOL IN MOST ORG SOLVENTS; INSOL OR VERY SLIGHTLY SOL IN GLYCERINE & GLYCOLS, Soluble in ethanol, ethyl ether, acetone, and acetic acid, In water, 0.78 mg/l @ 22 °C, 0.00078 mg/mL at 22 °C | |
| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |
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| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |
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| Record name | Diethylhexyl adipate | |
| Source | Human Metabolome Database (HMDB) | |
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Density |
0.923 (USCG, 1999) - Less dense than water; will float, 0.922 @ 25 °C/4 °C | |
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Vapor Density |
12.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 12.8 (Air= 1) | |
| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |
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Vapor Pressure |
less than 0.01 mmHg at 68 °F ; 2.6 mmHg at 392 °F (NTP, 1992), 0.00000085 [mmHg], 8.5X10-7 mm Hg at 20 °C | |
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| Record name | Di(2-ethylhexyl) adipate | |
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Impurities |
0.01-0.02 maximal acidity (as adipic acid), 0.05-0.1% maximal moisture | |
| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |
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Color/Form |
COLORLESS OR VERY PALE AMBER LIQ, Light colored, oily liquid. | |
CAS No. |
103-23-1, 70147-21-6 | |
| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |
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| Record name | Bis(2-ethylhexyl) adipate | |
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| Record name | Bis(2-ethylhexyl)hexanedioate | |
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| Record name | Dioctyl adipate | |
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| Record name | Hexanedioic acid, 1,6-bis(2-ethylhexyl) ester | |
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| Record name | Bis(2-ethylhexyl) adipate | |
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| Record name | Hexanedioic acid, 1,6-bis(2-ethylhexyl) ester | |
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| Record name | DIETHYLHEXYL ADIPATE | |
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| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |
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| Record name | Diethylhexyl adipate | |
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Melting Point |
-90 °F (NTP, 1992), -67.8 °C | |
| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |
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Foundational & Exploratory
In-Vitro Toxicological Profile of Bis(2-ethylhexyl) adipate (DEHA): A Technical Guide for Researchers
This guide provides an in-depth technical overview of the in-vitro toxicological profile of Bis(2-ethylhexyl) adipate (DEHA), a widely used plasticizer. Designed for researchers, scientists, and drug development professionals, this document details the experimental methodologies and underlying principles for assessing the potential cytotoxic, genotoxic, endocrine-disrupting, and oxidative stress-inducing effects of DEHA in a laboratory setting.
Introduction to Bis(2-ethylhexyl) adipate (DEHA)
Bis(2-ethylhexyl) adipate (DEHA), also known as dioctyl adipate (DOA), is an organic compound primarily used as a plasticizer in the manufacturing of flexible polyvinyl chloride (PVC) products, including food packaging films, wire and cable insulation, and various consumer goods.[1] Its function is to increase the flexibility and durability of these materials. Due to its widespread use, human exposure to DEHA is common, primarily through migration from packaging materials into foodstuffs.[1] While generally considered to have low toxicity, a thorough in-vitro toxicological evaluation is crucial to understand its potential cellular and molecular impacts.[2][3]
This guide will explore the key in-vitro assays employed to characterize the toxicological profile of DEHA, providing not just procedural steps but also the scientific rationale behind the selection of specific methods and cell models.
Cytotoxicity Assessment of DEHA
The initial step in evaluating the toxicity of a compound is to determine its effect on cell viability and proliferation. Several robust in-vitro assays are available to quantify the cytotoxic potential of DEHA. The choice of assay often depends on the suspected mechanism of toxicity and the specific cell type being investigated.
Rationale for Multi-Parametric Cytotoxicity Testing
Relying on a single cytotoxicity assay can be misleading, as different assays measure distinct cellular endpoints. A multi-parametric approach, utilizing assays that probe different aspects of cell health (e.g., lysosomal integrity, metabolic activity, and membrane integrity), provides a more comprehensive and reliable assessment of a compound's cytotoxic profile.
Key In-Vitro Cytotoxicity Assays for DEHA
| Assay Name | Principle | Endpoint Measured |
| Neutral Red Uptake (NRU) Assay | Based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[4] | Lysosomal integrity and cell viability. |
| MTT Assay | Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] | Mitochondrial dehydrogenase activity, an indicator of cell viability and metabolic state. |
| Lactate Dehydrogenase (LDH) Assay | Quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[6] | Plasma membrane integrity and cell lysis. |
Experimental Protocols
The NRU assay is a sensitive method to assess cytotoxicity by measuring the accumulation of the Neutral Red dye in the lysosomes of viable cells.[7]
Protocol:
-
Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density and allow them to adhere overnight.
-
DEHA Treatment: Prepare a series of DEHA concentrations in the appropriate cell culture medium. Given DEHA's lipophilic nature, a suitable solvent such as dimethyl sulfoxide (DMSO) should be used, with the final solvent concentration kept constant and non-toxic across all wells. Replace the existing medium with the DEHA-containing medium. Include vehicle control (solvent only) and untreated control wells.
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Neutral Red Staining: Remove the treatment medium and add a pre-warmed medium containing a specific concentration of Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours.[5]
-
Dye Extraction: Wash the cells to remove excess dye. Add a solubilization solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.[5]
-
Absorbance Measurement: Measure the absorbance of the extracted dye at a specific wavelength (typically around 540 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50 value (the concentration of DEHA that inhibits 50% of cell viability).
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the NRU assay protocol.
-
MTT Addition: After the treatment period, add a sterile MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength between 500 and 600 nm.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[6]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the NRU assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction, which results in the conversion of a tetrazolium salt into a colored formazan product.[6]
-
Absorbance Measurement: Measure the absorbance of the formazan product at approximately 490 nm.[6]
-
Data Analysis: Compare the LDH activity in the supernatant of treated cells to that of control cells (spontaneous LDH release) and a positive control (maximum LDH release induced by cell lysis). Calculate the percentage of cytotoxicity.
Diagram of the Cytotoxicity Testing Workflow:
Caption: A generalized workflow for in-vitro cytotoxicity assessment of DEHA.
Genotoxicity Assessment of DEHA
Genotoxicity assays are designed to detect direct or indirect damage to DNA caused by a chemical, which can lead to mutations or cancer. The weight of evidence from a battery of in-vitro and in-vivo studies suggests that DEHA is not genotoxic.[2][8]
Standard In-Vitro Genotoxicity Test Battery
A standard battery of in-vitro genotoxicity tests is typically employed to assess the mutagenic and clastogenic potential of a substance.
| Assay Name | Principle | Endpoint Measured |
| Bacterial Reverse Mutation Assay (Ames Test) | Detects gene mutations (point mutations and frameshift mutations) in histidine-requiring strains of Salmonella typhimurium. | Reversion to histidine independence. |
| In-Vitro Micronucleus Test | Identifies the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. | Chromosome breakage (clastogenicity) and/or chromosome loss (aneugenicity).[9] |
| In-Vitro Chromosomal Aberration Test | Evaluates the ability of a substance to induce structural and/or numerical chromosomal abnormalities in cultured mammalian cells. | Structural and numerical chromosomal aberrations. |
Key Findings from In-Vitro Genotoxicity Studies of DEHA
Multiple studies have consistently shown that DEHA does not induce gene mutations in the Ames test, nor does it cause chromosomal aberrations or the formation of micronuclei in cultured mammalian cells.[2][8]
Endocrine Disruption Potential of DEHA
Endocrine disruptors are chemicals that can interfere with the body's endocrine (hormone) system. Given the structural similarity of DEHA to some known endocrine-disrupting phthalates, its potential to interact with hormone receptors is a key area of toxicological investigation.
In-Vitro Assays for Endocrine Disruption
| Assay Name | Principle | Endpoint Measured |
| Estrogen Receptor (ER) Transactivation Assay (e.g., E-Screen) | Utilizes estrogen-responsive cell lines (e.g., MCF-7) to measure the ability of a chemical to induce cell proliferation, a hallmark of estrogenic activity.[10] | Cell proliferation or reporter gene activation mediated by the estrogen receptor. |
| Androgen Receptor (AR) Binding Assay | A competitive binding assay that measures the ability of a test chemical to displace a radiolabeled androgen from the androgen receptor.[11] | Binding affinity to the androgen receptor. |
Evidence Regarding the Endocrine-Disrupting Potential of DEHA
Studies utilizing in-vitro assays have demonstrated that DEHA does not exhibit estrogenic activity in the E-screen assay.[10] Similarly, evidence for androgenic or anti-androgenic activity is lacking.
Diagram of an Estrogen Receptor Transactivation Assay Workflow:
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Physical and chemical characteristics of dioctyl adipate
An In-depth Technical Guide to the Physical and Chemical Characteristics of Dioctyl Adipate
For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical and physical properties of excipients and formulation components is paramount. Dioctyl adipate (DOA), a versatile organic compound, serves as a critical component in numerous applications, primarily as a plasticizer. This guide provides a comprehensive overview of its core characteristics, synthesis, and handling, grounded in authoritative data to support laboratory and development work.
Chemical Identity and Molecular Structure
Dioctyl adipate, also known as di-n-octyl adipate or dioctyl hexanedioate, is the diester of adipic acid and n-octanol.[1][2] Its unique molecular structure, featuring a flexible six-carbon backbone with two flanking octyl chains, is central to its plasticizing properties.
Caption: Molecular structure of dioctyl adipate.
Physicochemical Properties
Dioctyl adipate is a colorless or pale yellowish, oily liquid with a faint, characteristic odor.[2][7] It exhibits low volatility and good thermal stability.[6][7] A summary of its key physical properties is provided below.
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow oily liquid | [2][7] |
| Odor | Slight, aromatic | [1][3] |
| Density | 0.924 - 0.926 g/cm³ at 20 °C | [3] |
| Boiling Point | 404.84 °C to 417 °C | [1][3][8] |
| Melting Point | -67.8 °C | [9] |
| Flash Point | 196 °C (385 °F) | [3][10] |
| Vapor Pressure | 8.5 x 10⁻⁷ mmHg at 25°C | [1] |
| Viscosity | 13.7 mPa·s at 20 °C | [3] |
| Refractive Index | 1.446 - 1.448 at 25 °C | [7] |
Solubility Profile
The solubility of dioctyl adipate is dictated by its long, non-polar octyl chains, which render it insoluble in water but soluble in most organic solvents.[2]
| Solvent | Solubility | Reference(s) |
| Water | Insoluble (0.78 mg/L at 22 °C) | [1][6][8] |
| Glycerol & Glycols | Insoluble or very slightly soluble | [1][6] |
| Ethanol | Soluble | [6][11] |
| Diethyl Ether | Soluble | [6][11] |
| Acetone | Soluble | [6] |
| Mineral Oil | Soluble | [7] |
Chemical Characteristics and Reactivity
Stability: Dioctyl adipate is a very stable compound under normal storage conditions.[2]
Reactivity: It can undergo violent reactions with strong oxidizing agents and is also incompatible with strong acids.[2][9]
Decomposition: When subjected to thermal decomposition or combustion, dioctyl adipate can release harmful gases, including carbon monoxide and carbon dioxide.[2]
Hydrolysis: As an ester, DOA can undergo acid-catalyzed hydrolysis or saponification with a base, which regenerates the parent alcohol (octanol) and forms a salt of adipic acid.[2]
Synthesis of Dioctyl Adipate
The primary industrial method for synthesizing dioctyl adipate is the direct esterification of adipic acid with n-octanol (or 2-ethylhexanol).[12][13][14] This is a reversible reaction, and the removal of water is crucial to drive the equilibrium towards the formation of the diester product.[13][14]
Reaction Pathway
The synthesis involves the reaction of one mole of adipic acid with two moles of octanol in the presence of an acid catalyst.
HOOC-(CH₂)₄-COOH + 2 CH₃(CH₂)₇OH ⇌ C₈H₁₇OOC-(CH₂)₄-COOC₈H₁₇ + 2 H₂O
Experimental Protocol: Laboratory-Scale Synthesis
This protocol outlines a general procedure for the laboratory synthesis of dioctyl adipate.
Materials:
-
Adipic acid
-
n-Octanol
-
Toluene (as a water-carrying agent)
-
Acid catalyst (e.g., p-toluenesulfonic acid or a solid superacid)
-
5% Sodium carbonate solution
-
Anhydrous magnesium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, combine adipic acid, n-octanol (in a molar ratio of approximately 1:2.5 to 1:3.3), the acid catalyst, and toluene.[12][13]
-
Esterification:
-
Low-Temperature Dehydration: Heat the mixture to 120–130 °C for about 1.5 hours to remove the majority of the water formed during the reaction.[13][14]
-
High-Temperature Esterification: Increase the temperature to 160–170 °C and maintain for approximately 3 hours, continuously removing water via the Dean-Stark trap.[13][14] The reaction is considered complete when the acid value is less than 2 mg KOH/g.[13]
-
-
Work-up and Purification:
-
Neutralization: Cool the reaction mixture and wash it twice with a 5% sodium carbonate solution in a separatory funnel to neutralize the remaining acid catalyst.[13]
-
Water Wash: Wash the organic layer with deionized water until the aqueous layer is neutral.[13]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene and excess n-octanol using a rotary evaporator under reduced pressure.[7]
-
Vacuum Distillation: For high purity, the crude product can be purified by vacuum distillation, collecting the fraction at 240–250 °C under a vacuum of 0.095 MPa.[13][14]
-
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of dioctyl adipate.
Applications in Research and Drug Development
The primary application of dioctyl adipate is as a plasticizer, particularly for polyvinyl chloride (PVC), to enhance its flexibility, especially at low temperatures.[2][3][6] Its utility extends to other polymers such as synthetic rubbers, nitrocellulose, and ethyl cellulose.[1][2] In the context of pharmaceuticals and drug development, DOA's properties make it a candidate for:
-
Polymeric Drug Delivery Systems: As a plasticizer in the formulation of polymer-based drug delivery matrices to modify drug release characteristics.
-
Medical Devices: Its use in PVC makes it relevant to the materials science of medical tubing and containers, where leaching and biocompatibility are critical considerations.
-
Topical Formulations: Employed as a solvent and emollient in some cosmetic and personal care products.[15]
Toxicology and Safe Handling
Toxicological Profile: Dioctyl adipate is generally considered to have low acute toxicity.[7][8] However, it is crucial to handle it with appropriate safety measures.
| Metric | Value | Species | Reference(s) |
| Oral LD₅₀ | 9100 - 14800 mg/kg | Rat | [16][17] |
| Dermal LD₅₀ | >8660 mg/kg | Rabbit | [16] |
| Inhalation LC₅₀ | >5.7 mg/L (4h) | Rat | [16] |
| Skin Irritation | Mildly irritating | [18] | |
| Eye Irritation | Mildly irritating | [2][18] |
Safety Precautions:
-
Work in a well-ventilated area.
-
Use personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[7]
-
Avoid inhalation of mists or vapors.[9]
-
In case of fire, use carbon dioxide, dry chemical powder, or foam.[7][9]
Analytical Methodologies
The characterization and quantification of dioctyl adipate, particularly in migration studies from polymeric materials, are typically performed using chromatographic techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly sensitive and selective method for this purpose.[19][20] High-performance liquid chromatography (HPLC) can also be utilized.[19]
Conclusion
Dioctyl adipate is a well-characterized compound with a robust dataset supporting its physical and chemical properties. Its stability, solubility profile, and low-temperature flexibility make it an invaluable plasticizer in various industries. For scientists and researchers, a comprehensive understanding of its synthesis, reactivity, and toxicological profile is essential for its safe and effective application in research and development, particularly in the fields of materials science and pharmaceutical formulations.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31271, Dioctyl adipate. Retrieved from [Link]
-
PENPET Petrochemical Trading. (n.d.). Dioctyl adipate (DOA). Retrieved from [Link]
-
Univar Solutions. (n.d.). Dioctyl Adipate. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Dioctyl adipate. In Wikipedia. Retrieved from [Link]
-
BASTONE Plasticizer Manufacturer. (2025, October 8). How Dioctyl Adipate (DOA) Is Made. Retrieved from [Link]
-
Chemdo. (n.d.). DOA (Dioctyl Adipate). Retrieved from [Link]
-
Inchem.org. (n.d.). ICSC 1292 - DIOCTYL ADIPATE. Retrieved from [Link]
-
Nayakem. (n.d.). Product Data Sheet DOA. Retrieved from [Link]
-
East Harbour Group. (2022, November 4). DIOCTYL ADIPATE. Retrieved from [Link] Harbour.com/images/pdf/DIOCTYL_ADIPATE.pdf
-
WSD Chemical. (2025, April 30). Unpacking the Chemistry and Benefits of Dioctyl Adipate. Retrieved from [Link]
- Google Patents. (n.d.). CN108101784A - A kind of preparation method of dioctyl adipate.
-
Modern Chemical Co., Ltd. (n.d.). dioctyl adipate - SAFETY DATA SHEET. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of DOA (dioctyl adipate). Retrieved from [Link]
-
Analytice. (n.d.). Dioctyl adipate - Analysis. Retrieved from [Link]
-
WSD Chemical. (2025, February 17). Characteristics and applications of Dioctyl adipate/DOA. Retrieved from [Link]
-
GreenChem Industries. (n.d.). Dioctyl Adipate (DOA). Retrieved from [Link]
-
East Harbour Group. (2023, May 10). Dioctyl Adipate. Retrieved from [Link] Harbour.com/images/pdf/Dioctyl_Adipate_SDS.pdf
-
MDPI. (2021, August 10). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. Retrieved from [Link]
-
Steinfurt. (2022, December 22). MSDS-Dioctyl-adipate-DOA-EU.pdf. Retrieved from [Link]
-
CJ Chemicals. (n.d.). Dioctyl Adipate (DOA). Retrieved from [Link]
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Methodological & Application
Sample preparation for Bis(2-ethylhexyl) adipate analysis in soil
Application Note: High-Integrity Determination of Bis(2-ethylhexyl) Adipate (DEHA) in Soil Matrices
Executive Summary
Bis(2-ethylhexyl) adipate (DEHA) is a high-production volume plasticizer used extensively in PVC films and food packaging. Unlike phthalates, it is an aliphatic ester, yet it shares similar lipophilic properties (
Analysis of DEHA in soil presents two distinct challenges:
-
The "Plasticizer Paradox": DEHA is ubiquitous in laboratory environments (septa, tubing, gloves), leading to high background noise that can cause false positives.
-
Matrix Locking: The high lipophilicity of DEHA results in strong adsorption to soil organic carbon, requiring aggressive extraction techniques or precise matrix modification.
This guide details two validated protocols: a Robust Ultrasonic Extraction (for complex/clay soils) and a Modified QuEChERS (for high-throughput screening), ensuring data integrity through rigorous contamination control.
Critical Control Points (The "Why" Behind the Protocol)
Contamination Control: The Zero-Background Mandate
-
Glassware Preparation: All glassware must be baked at 400°C for 4 hours to remove organic residues. Solvent rinsing alone is insufficient for trace plasticizer analysis.
-
Material Ban: strictly avoid using plastic pipette tips, Parafilm®, or plastic transfer tubing during sample handling. Use glass Pasteur pipettes and Teflon (PTFE) lined caps only.
-
Solvent Blanking: Each new lot of solvent (Hexane, Acetone, Acetonitrile) must be concentrated 100x and analyzed by GC-MS to verify it is DEHA-free (
).
Internal Standard Selection
To compensate for matrix effects and injection variability, an internal standard (IS) is non-negotiable.
-
Gold Standard: DEHA-d4 (Adipic acid-d4 bis(2-ethylhexyl) ester). It mimics the exact extraction behavior of the analyte.
-
Alternative: Benzyl Benzoate or DEHP-d4 . While DEHP is a phthalate, its retention time and physical properties are sufficiently close to DEHA to serve as a surrogate if isotopically labeled DEHA is unavailable.
Method Selection Guide
| Feature | Protocol A: Ultrasonic Extraction | Protocol B: Modified QuEChERS |
| Principle | Mechanical disruption with non-polar solvents. | Partitioning via salting-out + dispersive cleanup. |
| Soil Type | High clay/organic content (>5% TOC). | Sandy/Loam soils; Screening applications. |
| Solvent | Hexane:Acetone (1:1). | Acetonitrile (Acidified). |
| Cleanup | Florisil SPE (Rigorous). | dSPE (PSA + C18). |
| Throughput | Low (Manual intensive). | High (Batch processing). |
| Sensitivity | High (Concentration factor >100x). | Medium (Dilution factor involved). |
Protocol A: Robust Ultrasonic Extraction (Standard Method)
Scope: Definitive quantitation for regulatory compliance.
Reagents:
-
Extraction Solvent: n-Hexane/Acetone (1:1 v/v), Pesticide Grade.
-
Drying Agent: Sodium Sulfate (granular, anhydrous), baked at 400°C.
-
Cleanup: Florisil SPE Cartridges (1g/6mL).
Step-by-Step Workflow:
-
Sample Preparation:
-
Homogenize soil and sieve through a 2mm stainless steel mesh.
-
Weigh 10.0 g of soil into a 50 mL glass centrifuge tube (PTFE-lined cap).
-
Spike with 50 µL of Internal Standard Solution (10 µg/mL DEHA-d4). Allow to equilibrate for 30 mins.
-
-
Extraction:
-
Add 20 mL of Hexane/Acetone (1:1).
-
Sonicate for 20 minutes at
(monitor temp to prevent degradation). -
Centrifuge at 3000 rpm for 5 minutes.
-
Decant supernatant into a concentrator tube.
-
Repeat extraction with fresh 20 mL solvent and combine extracts.
-
-
Concentration & Exchange:
-
Concentrate combined extract to ~1 mL using a nitrogen evaporator (TurboVap) at 35°C.
-
Solvent Exchange: Add 5 mL pure Hexane and reconcentrate to 1 mL (removes Acetone traces).
-
-
Florisil Cleanup (Critical for Lipid Removal):
-
Condition Florisil cartridge with 5 mL Hexane.
-
Load sample extract. Collect flow-through.
-
Elute with 10 mL Hexane/Acetone (95:5) . DEHA elutes in this fraction.
-
Note: Discard the initial pure hexane fraction if validation shows DEHA is retained; otherwise, collect all fractions.
-
Concentrate final eluate to 1.0 mL for GC-MS analysis.
-
Protocol B: Modified QuEChERS (Green Method)
Scope: Fast screening and monitoring. Modification: Hydration is essential because dry soil pores collapse, trapping lipophilic contaminants.
Reagents:
-
Extraction Solvent: Acetonitrile (1% Acetic Acid).
-
Salts: Citrate Buffer Mix (4g MgSO4, 1g NaCl, 1g Na-Citrate, 0.5g Na-Citrate dibasic).
-
dSPE Cleanup: 150mg MgSO4 + 50mg PSA + 50mg C18.
Step-by-Step Workflow:
-
Hydration (The "Key" Step):
-
Weigh 10.0 g soil into a 50 mL tube.
-
Add 10 mL HPLC-grade water . Vortex and let stand for 30 minutes . This opens soil pores.
-
Spike with Internal Standard.
-
-
Extraction:
-
Add 10 mL Acetonitrile (1% AA) .
-
Shake vigorously (mechanical shaker) for 1 minute.
-
Add Citrate Buffer Salts .
-
Shake immediately for 1 minute (prevent MgSO4 clumping).
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
dSPE Cleanup:
-
Transfer 1.5 mL of the upper Acetonitrile layer to a dSPE tube (containing PSA/C18).
-
Rationale:PSA removes humic acids; C18 removes co-extracted lipids.
-
Vortex for 1 minute; Centrifuge.
-
-
Final Prep:
-
Transfer supernatant to a GC vial.
-
Optional: If sensitivity is low, evaporate 1 mL extract to dryness and reconstitute in 100 µL Toluene.
-
Instrumental Analysis (GC-MS)
System: Agilent 7890/5977 or equivalent Single Quadrupole MS.
GC Parameters:
-
Column: Rtx-440 or DB-5MS (30m x 0.25mm x 0.25µm). Note: Rtx-440 offers better separation of adipates from phthalates.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Injection: 1 µL Splitless @ 280°C.
-
Oven Program:
-
60°C (hold 1 min)
-
20°C/min to 220°C
-
5°C/min to 300°C (hold 5 min).
-
MS Parameters (SIM Mode):
To achieve low ppb detection limits, use Selected Ion Monitoring (SIM).
| Compound | Ret Time (min)* | Quant Ion (m/z) | Qual Ions (m/z) |
| DEHA | 14.2 | 129 | 57, 71, 111, 147 |
| DEHA-d4 (IS) | 14.1 | 133 | 61, 75 |
| Benzyl Benzoate (Alt IS) | 10.5 | 105 | 212, 77 |
-
Retention times must be experimentally verified.
Visualized Workflow (Graphviz)
Caption: Decision matrix for DEHA extraction. Protocol A offers robustness for complex matrices; Protocol B offers speed for screening.
Quality Assurance & Calculations
Calculation Formula:
Where:
- : Concentration in soil (mg/kg)
- : Peak area of DEHA (m/z 129)
- : Peak area of Internal Standard
- : Concentration of IS in extract (mg/L)
- : Dry weight of soil sample (g)
Acceptance Criteria:
-
Method Blank: Must be
LOQ. If DEHA is found in the blank, re-bake glassware and check solvents. -
Recovery: Spiked samples (Matrix Spike) should yield 70-120% .
-
Linearity:
for range 10 - 1000 µg/kg.
References
-
U.S. EPA. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Washington, DC: U.S. Environmental Protection Agency. Link
-
Lesueur, C., et al. (2008). "Analysis of 140 pesticides from conventional farming foodstuff samples: Agricultural validation of the QuEChERS method." Food Additives & Contaminants, 25(10).
- Anastassiades, M., et al. (2003). "Fast and easy multiresidue method employing acetonitrile extraction/partitioning and '
Migration testing of DEHA from PVC films into food simulants
An Application Note and Protocol for the Migration Testing of Di(2-ethylhexyl) Adipate (DEHA) from PVC Films into Food Simulants
Introduction
Polyvinyl chloride (PVC) is a versatile and widely used polymer in food packaging due to its flexibility, durability, and cost-effectiveness. To achieve the desired flexibility, plasticizers are added, with di(2-ethylhexyl) adipate (DEHA) being a common choice for PVC cling films. However, concerns exist regarding the potential migration of these plasticizers from the packaging material into foodstuffs. DEHA is not genotoxic, but it has been classified by the International Agency for Research on Cancer (IARC) as a Group 3 carcinogen, meaning it is not classifiable as to its carcinogenicity to humans. Regulatory bodies worldwide, including the European Union and the U.S. Food and Drug Administration (FDA), have established specific migration limits (SMLs) to ensure consumer safety.
This application note provides a comprehensive, step-by-step protocol for quantifying the migration of DEHA from PVC films into various food simulants. The methodology is grounded in established international standards to ensure robust and reliable results for researchers, quality control laboratories, and regulatory compliance professionals.
Principle of Migration Testing
Migration testing exposes a polymer sample to a food simulant, which mimics the properties of a specific food type (e.g., aqueous, acidic, fatty), under controlled conditions of time and temperature. These conditions are chosen to represent the intended use and foreseeable misuse of the packaging material. Following the exposure period, the concentration of the migrant (DEHA) in the simulant is quantified using analytical techniques, most commonly Gas Chromatography-Mass Spectrometry (GC-MS), which offers high sensitivity and selectivity.
Materials and Reagents
Equipment:
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Analytical balance (± 0.1 mg)
-
Incubator or oven capable of maintaining temperatures up to 100°C (± 1°C)
-
Migration cells or glass tubes with inert screw caps
-
Volumetric flasks (Class A)
-
Pipettes and micropipettes (calibrated)
-
Syringes and syringe filters (PTFE, 0.45 µm)
-
Ultrasonic bath
-
Vortex mixer
Reagents and Standards:
-
DEHA standard (purity > 99%)
-
Internal Standard (e.g., Di-n-butyl phthalate - DBP)
-
n-Hexane (GC grade)
-
Ethanol (absolute, analytical grade)
-
Acetic acid (glacial, analytical grade)
-
Olive oil or other fatty food simulant (e.g., isooctane, 95% ethanol)
-
Reagent water (Type I, ASTM)
Experimental Workflow
The overall workflow for DEHA migration testing is a multi-stage process designed to ensure accurate and reproducible results. It begins with sample preparation and selection of appropriate food simulants, followed by the core migration experiment under controlled conditions. The final stage involves the extraction and analytical quantification of the migrated DEHA.
Caption: Workflow for DEHA migration testing from PVC films.
Protocol 1: Preparation of Food Simulants
The choice of food simulant is critical and depends on the type of food the PVC film is intended to contact. European Commission Regulation (EU) No 10/2011 provides a standardized list of food simulants.
-
Simulant A: 10% ethanol (v/v) in water. For foods with hydrophilic character.
-
To prepare 1 L: Add 100 mL of absolute ethanol to a 1 L volumetric flask and bring to volume with reagent water.
-
-
Simulant B: 3% acetic acid (w/v) in water. For acidic foods with a pH below 4.5.
-
To prepare 1 L: Dissolve 30 g of glacial acetic acid in a 1 L volumetric flask and bring to volume with reagent water.
-
-
Simulant D2: Vegetable oil (e.g., olive oil). For fatty or lipophilic foods. Alternatively, 95% ethanol or isooctane can be used as substitute fatty food simulants under specific conditions.
Protocol 2: Migration Test Procedure
This protocol is based on the principle of total immersion, which is a common and conservative approach.
-
Sample Preparation: Cut the PVC film into test specimens of a known surface area (e.g., 1 dm²). Handle samples carefully to avoid contamination.
-
Exposure: Place a single PVC specimen into a migration cell or glass tube. Add a known volume of the selected food simulant, ensuring the film is completely submerged. A surface area-to-volume ratio of 6 dm²/kg of food (or 6 dm²/L of simulant) is standard.
-
Incubation: Seal the migration cells tightly and place them in an incubator set to the appropriate test conditions. The conditions should simulate the worst-case scenario of intended use.
Condition Time Temperature Intended Use OM2 10 days 40 °C Long-term storage at room temperature OM3 2 hours 70 °C Hot-fill or heating up to 70 °C OM4 1 hour 100 °C High-temperature applications -
Termination: After the specified duration, remove the cells from the incubator and allow them to cool to room temperature.
-
Sample Collection: Carefully remove the PVC film. The food simulant, now containing the migrated DEHA, is ready for extraction and analysis.
Protocol 3: Quantification of DEHA by GC-MS
-
Sample Extraction (for aqueous simulants A and B):
-
Transfer a known aliquot (e.g., 10 mL) of the food simulant into a separatory funnel.
-
Add 5 mL of n-hexane and shake vigorously for 2 minutes for liquid-liquid extraction.
-
Allow the layers to separate and collect the upper hexane layer.
-
Repeat the extraction twice more, combining the hexane extracts.
-
Dry the combined extract by passing it through anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Sample Preparation (for fatty food simulant D2 - Olive Oil):
-
Direct injection of diluted oil is often problematic. A solvent extraction and cleanup step is recommended.
-
Dissolve a known weight of the olive oil sample (e.g., 250 mg) in n-hexane.
-
This solution can then be analyzed directly after the addition of an internal standard.
-
-
Internal Standard & Calibration:
-
Prepare a stock solution of DEHA and an internal standard (e.g., DBP) in n-hexane.
-
Create a series of calibration standards by serial dilution, covering the expected concentration range of DEHA.
-
Add a fixed amount of the internal standard to all calibration standards and extracted samples.
-
-
GC-MS Analysis:
-
Inject 1 µL of the final extract into the GC-MS system.
-
Typical GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Inlet Temperature: 280 °C
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Typical MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Mode: Selected Ion Monitoring (SIM) for high sensitivity.
-
Ions for DEHA (m/z): 129, 112, 171
-
Ions for DBP (m/z): 149, 223
-
-
Data Analysis and Results
The concentration of DEHA in the simulant is determined from the calibration curve. The migration level is then calculated and expressed in mg of substance per kg of food simulant (mg/kg) or mg of substance per square decimeter of contact surface (mg/dm²).
Calculation: Migration (mg/dm²) = (C × V) / A Where:
-
C = Concentration of DEHA in the simulant (mg/L)
-
V = Volume of the simulant (L)
-
A = Surface area of the PVC film (dm²)
Regulatory Limits: The calculated migration value must be compared to the specific migration limit (SML). In the European Union, the SML for DEHA is 18 mg/kg of food.
Example Data Table:
| Simulant | Test Condition | DEHA Concentration in Simulant (mg/L) | Migration Level (mg/dm²) | Compliant with EU SML (18 mg/kg)? |
| Simulant A (10% EtOH) | 10 days at 40°C | 1.5 | 0.25 | Yes |
| Simulant B (3% HAc) | 10 days at 40°C | 1.2 | 0.20 | Yes |
| Simulant D2 (Olive Oil) | 10 days at 40°C | 25.8 | 4.3 | Yes |
Assuming a surface area-to-volume ratio of 6 dm²/L.
Quality Control and Validation
To ensure the trustworthiness of the results, a robust quality control system is essential:
-
Blanks: A procedural blank (migration cell with simulant but no PVC film) should be run with each batch to check for background contamination.
-
Positive Control: A spiked sample should be analyzed to check for recovery and method efficiency.
-
Repeatability: Duplicate or triplicate analyses of the same sample should be performed to assess the precision of the method.
-
System Suitability: Regular injections of a known standard are necessary to verify the performance and stability of the GC-MS system.
Conclusion
This application note provides a validated and reliable framework for the determination of DEHA migration from PVC food packaging films. Adherence to standardized protocols for simulant selection, test conditions, and analytical quantification is paramount for ensuring data accuracy and regulatory compliance. The use of high-sensitivity techniques like GC-MS in SIM mode allows for precise quantification well below the established specific migration limits, safeguarding consumer health and ensuring product safety.
References
-
International Agency for Research on Cancer (IARC). (1999). Di(2-ethylhexyl) Adipate. IARC Summaries & Evaluations, Vol. 77, p. 227. URL: [Link]
Application Notes and Protocols for DEHA as a Plasticizer in Medical Devices
Introduction: The Critical Role of Plasticizers in Medical Device Innovation
Polyvinyl chloride (PVC) is a ubiquitous material in the medical device industry, prized for its versatility, cost-effectiveness, and ease of processing. However, in its native state, PVC is rigid. To impart the flexibility required for applications such as intravenous (IV) bags, tubing, and catheters, plasticizers are incorporated into the polymer matrix. For decades, di(2-ethylhexyl) phthalate (DEHP) was the gold standard plasticizer. However, concerns over its potential for leaching and subsequent health risks have spurred a paradigm shift towards alternative plasticizers.[1][2][3]
This document provides a comprehensive guide to the application of di(2-ethylhexyl) adipate (DEHA), a prominent alternative to DEHP, in medical devices. We will delve into the technical rationale for its use, present detailed protocols for its evaluation, and discuss the critical aspects of regulatory compliance and biocompatibility.
DEHA: A Viable Alternative with a Unique Profile
DEHA, an aliphatic dibasic acid ester, offers a distinct set of properties that make it a suitable candidate for plasticizing medical-grade PVC.[4][5] Unlike the aromatic structure of phthalates, DEHA's linear ester composition contributes to its favorable toxicological profile and performance characteristics.
Advantages of DEHA:
-
Improved Low-Temperature Flexibility: DEHA imparts excellent flexibility to PVC, particularly at lower temperatures, which is crucial for devices used in refrigerated or cold-chain applications.[6]
-
Favorable Toxicological Profile: Compared to DEHP, DEHA has demonstrated a lower potential for toxicity, particularly concerning reproductive and developmental effects.[4][7]
-
Good Oxidation Stability: DEHA exhibits good stability against oxidation, contributing to the longevity and integrity of the medical device.[5]
Considerations and Challenges:
-
Leaching Potential: While generally considered safer than DEHP, DEHA is not covalently bound to the PVC matrix and can leach out, particularly when in contact with lipophilic solutions.[8] The primary metabolite of DEHA, monoethylhexyladipate (MEHA), has been shown to have cytotoxic effects at certain concentrations.[8]
-
Processing Differences: DEHA is less compatible with PVC and can be slightly more challenging to process compared to DEHP.[6]
-
Regulatory Scrutiny: As with any substance used in medical devices, the use of DEHA is subject to rigorous evaluation by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10][11]
Comparative Analysis of Common Plasticizers in Medical Devices
To provide a clearer perspective, the following table summarizes the key properties of DEHA in comparison to DEHP and another common alternative, trioctyl trimellitate (TOTM).
| Property | DEHA (di(2-ethylhexyl) adipate) | DEHP (di(2-ethylhexyl) phthalate) | TOTM (trioctyl trimellitate) |
| Chemical Class | Aliphatic Dibasic Acid Ester | Orthophthalate Ester | Trimellitate Ester |
| Primary Advantage | Excellent low-temperature flexibility.[6] | High plasticizing efficiency and low cost.[4] | Low volatility and migration.[12] |
| Primary Disadvantage | Higher migration rate than some alternatives.[8] | Concerns over reproductive and developmental toxicity.[2][13] | Inferior cold flexibility compared to DEHP.[6] |
| Typical Applications | Medical solutions storage, especially refrigerated.[6] | Blood bags, IV tubing, catheters.[1][2] | Blood and infusion sets.[6] |
Experimental Protocols for the Evaluation of DEHA-Plasticized Medical Devices
A thorough evaluation of medical devices containing DEHA is paramount to ensure patient safety and regulatory compliance. The following protocols provide a framework for key experimental workflows.
Protocol 1: Quantification of DEHA Leaching Using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a robust method for determining the amount of DEHA that leaches from a medical device into a simulant fluid. GC-MS is a highly sensitive and specific technique for this purpose.[2][6][14]
Rationale: Understanding the leaching profile of DEHA is a critical component of a toxicological risk assessment. This protocol simulates in-use conditions to provide a realistic measure of patient exposure.
Experimental Workflow:
Caption: Biocompatibility evaluation pathway.
Key Biocompatibility Tests for DEHA-Plasticized Devices:
-
Cytotoxicity (ISO 10993-5): This in vitro test assesses the potential of the device or its extracts to cause cell death. [15][16]It is a fundamental screening test for biocompatibility.
-
Sensitization (ISO 10993-10): This test evaluates the potential for the device to cause an allergic reaction after repeated exposure. [17]* Irritation (ISO 10993-23): This test determines if the device causes a localized inflammatory response at the site of contact. [17]* Systemic Toxicity (ISO 10993-11): This test assesses the potential for systemic toxic effects following exposure to the device.
-
Hemocompatibility (ISO 10993-4): For devices that come into contact with blood, this series of tests evaluates potential adverse effects on blood components, such as hemolysis, thrombosis, and complement activation. [17][18]* Implantation (ISO 10993-6): For implantable devices, this test evaluates the local pathological effects on living tissue at the implantation site. [17] Step-by-Step Methodology (General Approach):
-
Biological Evaluation Plan (BEP): Develop a comprehensive plan that outlines the biocompatibility testing strategy based on the nature and duration of body contact of the device. [15]2. Sample Extraction: Prepare extracts of the device using both polar (e.g., saline) and non-polar (e.g., cell culture medium with serum) solvents as described in ISO 10993-12. [5]3. In Vitro and In Vivo Testing: Conduct the appropriate battery of tests as outlined in the BEP, following the specific protocols detailed in the respective parts of ISO 10993.
-
Toxicological Risk Assessment: Evaluate the results of the biocompatibility testing in conjunction with the leaching data to conduct a thorough toxicological risk assessment.
Protocol 3: Evaluation of Mechanical Properties Using ASTM Standards
The addition of DEHA significantly alters the mechanical properties of PVC. It is crucial to verify that the final material meets the performance requirements for its intended application. ASTM standards provide standardized methods for these evaluations. [1][19] Rationale: This protocol ensures that the DEHA-plasticized PVC possesses the necessary flexibility, strength, and durability for its intended medical application.
Key Mechanical Properties and Corresponding ASTM Standards:
| Mechanical Property | ASTM Standard | Description |
| Tensile Properties | ASTM D638 [20] | Measures the force required to pull the material to its breaking point and its elongation at break. |
| Hardness (Durometer) | ASTM D2240 | Measures the indentation hardness of the material, providing an indication of its flexibility. |
| Tear Resistance | ASTM D624 | Measures the resistance of the material to the propagation of a tear. |
Step-by-Step Methodology (Tensile Properties - ASTM D638):
-
Specimen Preparation:
-
Mold or cut dumbbell-shaped test specimens from the DEHA-plasticized PVC material according to the dimensions specified in ASTM D638. [20] * Condition the specimens at a standard temperature and humidity for a specified period before testing.
-
-
Testing Procedure:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead movement until the specimen fractures.
-
Record the load and elongation data throughout the test.
-
-
Data Analysis and Reporting:
-
Calculate the tensile strength, elongation at break, and modulus of elasticity from the load-elongation curve.
-
Report the average values and standard deviations for a set of replicate specimens.
-
Regulatory Landscape and Future Perspectives
The use of plasticizers in medical devices is under continuous review by global regulatory bodies. Both the FDA and the EMA have issued guidance documents concerning the use of phthalates and their alternatives. [9][10][11][13]Manufacturers of medical devices plasticized with DEHA must provide comprehensive data on leaching, biocompatibility, and performance to support their regulatory submissions.
The trend is moving towards the use of plasticizers with lower migration profiles and inherently safer toxicological profiles. While DEHA is a viable alternative to DEHP, the development of next-generation plasticizers, including polymeric and non-migrating alternatives, is an active area of research.
Conclusion
DEHA serves as a valuable alternative to DEHP for the plasticization of medical-grade PVC, offering a more favorable safety profile and excellent low-temperature flexibility. However, its application requires a thorough understanding of its properties, including its potential for leaching. The protocols outlined in this document provide a robust framework for the comprehensive evaluation of DEHA-plasticized medical devices, ensuring they meet the stringent requirements for safety, performance, and regulatory compliance. As the field of medical materials continues to evolve, a commitment to rigorous scientific evaluation and a proactive approach to adopting safer alternatives will be paramount in safeguarding patient health.
References
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U.S. Food and Drug Administration. (2002). Medical Devices; Draft Guidance; Medical Devices Made With Polyvinylchloride Using the Plasticizer di-(2-Ethylhexyl)phthalate; Availability. Federal Register, 67(173), 57026-57027. [Link]
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Danish Environmental Protection Agency. (2014). Alternatives to classified phthalates in medical devices. [Link]
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B. Braun Australia. DEHP In Medical Devices. [Link]
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Medical Design Briefs. (2016). Eliminating DEHP Plasticizer in Medical-Grade PVC. [Link]
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Klarić, M., et al. (2022). Medical Devices as a Source of Phthalate Exposure: A Review of Current Knowledge and Alternative Solutions. Archives of Industrial Hygiene and Toxicology, 73(3), 169-183. [Link]
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Pasquale, A., et al. (2020). Di(2-ethylhexyl) adipate (DEHA), A NEW HOPE! A sustainable and promising process for the plasticisers industry. bioRxiv. [Link]
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Cormica. Biocompatibility ISO 10993 Testing. [Link]
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Jiao, R., et al. (2013). In vitro investigation of the effect of plasticizers on the blood compatibility of medical grade plasticized poly (vinyl chloride). Journal of Materials Science: Materials in Medicine, 24(8), 2039-2047. [Link]
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Luo, H., et al. (2014). Evaluation of the Di(2-ethylhexyl)phthalate released from polyvinyl chloride medical devices that contact blood. International Journal of Environmental Research and Public Health, 11(2), 1255-1267. [Link]
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Emergo. ISO 10993-1 and Biocompatibility. [Link]
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Cambridge Polymer Group. Medical Device Extractables and Leachables Testing. [Link]
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Gerstel GmbH & Co. KG. (2000). Analysis of Plasticizers in Medical Products by GC-MS with a Combined Thermodesorption - Cooled Injection System. [Link]
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Malarvannan, G., et al. (2019). Leaching of Phthalates from Medical Supplies and Their Implications for Exposure. Environmental Science & Technology, 53(24), 14634-14644. [Link]
-
ResearchGate. Analysis of Plasticizers in Medical Products by GC-MS with a Combined Thermodesorption -Cooled Injection System. [Link]
-
Jayabalan, M. (1998). Migration resistant, blood-compatible plasticized polyvinyl chloride for medical and related applications. Journal of Biomaterials Science, Polymer Edition, 9(1), 59-74. [Link]
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Intertek. Extractables and Leachables Testing. [Link]
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Bernard, L., et al. (2016). Analysis of plasticizers in poly(vinyl chloride) medical devices for infusion and artificial nutrition: comparison and optimization of the extraction procedures, a pre-migration test step. Analytical and Bioanalytical Chemistry, 408(25), 7055-7064. [Link]
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U.S. Food and Drug Administration. (2024). FDA's current views and strategies on the ban of plasticizer (DEHP) used in manufacturing and banking of cord blood and blood. [Link]
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Maven Profcon. (2021). Guideline Concerning The Use Of Phthalates In Medical Devices. [Link]
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MED Institute. (2024). Navigating Biocompatibility: An Introduction to ISO 10993 Series of Standards. [Link]
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NSF International. (2013). EXTRACTABLES AND LEACHABLES FOR MEDICAL DEVICES: MEETING THE 510 (k) REQUIREMENTS. [Link]
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NAMSA. Medical Device Biocompatibility Testing and ISO 10993 Compliance. [Link]
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Lelah, M. D., et al. (1986). Blood Interactions With Plasticized Poly(vinyl Chloride): Relevance of Plasticizer Selection. Journal of Biomedical Materials Research, 20(9), 1285-1299. [Link]
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ResearchGate. In vitro investigation of the effect of plasticizers on the blood compatibility of medical grade plasticized poly (vinyl chloride). [Link]
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U.S. Food and Drug Administration. (2012). Guidance for Industry: Limiting the Use of Certain Phthalates as Excipients in CDER-Regulated Products. [Link]
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ResearchGate. Leaching of plasticizers from PVC medical devices: A molecular interpretation of experimental migration data. [Link]
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mdi Europa. (2024). EU guidelines for justifying phthalates in medical devices updated. [Link]
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ScienceDirect. Analysis of plasticizers in PVC medical devices: Performance comparison of eight analytical methods. [Link]
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NAMSA. (2025). Phthalates in Medical Devices: Context and European Regulatory Requirements. [Link]
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ResearchGate. Analysis of plasticizers in PVC medical devices: Performance comparison of eight analytical methods. [Link]
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Oxford Instruments. (2017). Measurement of Plasticiser Content in PVC Application Note 23. [Link]
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AZoM. (2017). Measuring Plasticizer Content in Polyvinyl Chloride (PVC). [Link]
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Scribd. ASTM Standards For PVC Pipe. [Link]
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Silva, M. J., et al. (2013). In vitro metabolites of di-2-ethylhexyl adipate (DEHA) as biomarkers of exposure in human biomonitoring applications. Archives of Toxicology, 87(10), 1847-1854. [Link]
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Silva, M. J., et al. (2013). In Vitro Metabolites of Di-2-ethylhexyl Adipate (DEHA) as Biomarkers of Exposure in Human Biomonitoring Applications. Toxicology, 308, 124-130. [Link]
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GovInfo. (2022). Federal Register/Vol. 87, No. 98/Friday, May 20, 2022/Proposed Rules. [Link]
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ASTM International. (2022). D638 - 22 Standard Test Method for Tensile Properties of Plastics. [Link]
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Ledes. (2025). ASTM Standards for PVC & CPVC Pipes: A Comprehensive Guide. [Link]
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Emergo by UL. (2023). European Regulators to Update Guidelines on Pthalates in Medical Devices. [Link]
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European Medicines Agency. (2014). Guideline on the use of phthalates as excipients in human medicinal products. [Link]
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European Commission. (2002). Medical Devices Containing DEHP Plasticised PVC; Neonates and Other Groups Possibly at Risk from DEHP Toxicity. [Link]
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Jordi Labs. (2025). GC-MS Testing for Medical Devices: Extractables & Leachables Requirements Explained. [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
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Medicosis Perfectionalis. (2022). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). [Link]
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ResearchGate. Update on in vitro cytotoxicity assays for drug development. [Link]
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Application Notes & Protocols: The Use of Bis(2-ethylhexyl) adipate (DEHA) in Synthetic Lubricant Formulations
Abstract
Bis(2-ethylhexyl) adipate, also known as dioctyl adipate (DOA), is a versatile diester fluid that has carved a significant niche in the formulation of high-performance synthetic lubricants. Its unique combination of excellent low-temperature fluidity, inherent thermal and oxidative stability, and superior solvency makes it a valuable component, both as a primary base stock and a performance-enhancing additive. This document provides a comprehensive technical guide for researchers, formulators, and scientists on the effective utilization of DEHA in synthetic lubricant development. It covers the fundamental physicochemical properties, formulation strategies, performance benefits, and detailed protocols for the evaluation of DEHA-containing lubricants.
Introduction to Bis(2-ethylhexyl) adipate (DEHA)
Bis(2-ethylhexyl) adipate (DEHA) is the diester formed from the condensation of adipic acid and 2-ethylhexanol.[1][2] As a synthetic ester, it falls under the American Petroleum Institute (API) Group V category of base oils, which includes all base stocks not covered by Groups I-IV.[3] While primarily known as a plasticizer for polymers like PVC, its properties are highly advantageous for the lubrication industry.[1][4]
In lubricant formulations, DEHA is valued for its ability to:
-
Enhance Low-Temperature Performance: Its exceptionally low pour point ensures lubricant fluidity in cold environments.
-
Improve Additive Solubility: Its polarity and solvency prevent the precipitation of critical additives, ensuring a stable and homogeneous final product.
-
Increase Seal Compatibility: It can help swell and condition elastomeric seals, preventing leaks.
-
Offer Good Biodegradability: As a diester, DEHA exhibits better biodegradability compared to traditional mineral oils, a crucial factor for environmentally sensitive applications.[5][6]
This guide will explore how these intrinsic properties can be leveraged to formulate advanced lubricants for automotive and industrial applications.
Chemical Structure of DEHA
The branched alkyl chains of the 2-ethylhexyl group are key to DEHA's low-temperature properties, as they disrupt the close packing that leads to crystallization at low temperatures.
}
Caption: Chemical structure and formula of DEHA.
Physicochemical Properties of DEHA
Understanding the fundamental properties of DEHA is the first step in successful formulation. DEHA is a colorless, oily liquid with low volatility and is immiscible in water.[1] The table below summarizes its key physical and chemical characteristics, compiled from authoritative sources.
| Property | Typical Value | Significance in Lubrication | Standard Test Method (Typical) |
| Molecular Formula | C₂₂H₄₂O₄ | Defines the basic structure and polarity. | N/A |
| Molar Mass | 370.57 g/mol | Influences volatility and viscosity. | N/A |
| Appearance | Colorless Oily Liquid | Ensures clarity in the final formulation. | Visual |
| Density @ 20°C | 0.925 - 0.93 g/cm³[1][2] | Important for mass-based calculations and fluid dynamics. | ASTM D1298 / D4052[7] |
| Kinematic Viscosity @ 40°C | ~12-14 cSt | A primary determinant of film strength and flow characteristics. | ASTM D445[7] |
| Kinematic Viscosity @ 100°C | ~3-4 cSt | Critical for high-temperature applications. | ASTM D445[7] |
| Viscosity Index (VI) | >140 (Calculated) | Indicates a relatively low change in viscosity with temperature. | ASTM D2270[7] |
| Pour Point | ≤ -67°C[1][2] | Determines the lowest temperature for lubricant flow. | ASTM D97[7] |
| Flash Point (COC) | > 205°C | A key safety parameter related to volatility and fire resistance. | ASTM D92[7] |
| Acid Number | < 0.1 mg KOH/g | Indicates purity; low acidity is crucial to prevent corrosion. | ASTM D664 / D974[7] |
| Water Solubility | Immiscible / <0.001 g/L[1] | Affects demulsibility and hydrolytic stability. | Visual / Lab Test |
Role and Application in Lubricant Formulations
DEHA's utility extends across various lubricant types due to its balanced properties.
As a Primary Base Stock (API Group V)
DEHA can be used as the primary or sole base fluid in applications where its specific performance characteristics are paramount.
-
Causality: As a diester, it possesses strong intermolecular forces, leading to lower volatility and better thermal stability compared to mineral oils of similar viscosity.[5] Its branched structure, as previously noted, is the direct cause of its excellent low-temperature performance.
-
Applications:
-
Compressor Oils: Low volatility reduces oil consumption and deposit formation.
-
Hydraulic Fluids: Excellent low-temperature fluidity is critical for equipment operating in cold climates.
-
Environmentally Acceptable Lubricants (EALs): Its good biodegradability makes it a candidate for applications near waterways.[8][9]
-
As a Co-base Stock or Additive
More commonly, DEHA is blended with other base stocks (e.g., API Group III mineral oils or Polyalphaolefins - PAOs) to impart specific properties.
-
Causality: Lubricant additives, which are often complex organic or organometallic molecules, can have limited solubility in non-polar base oils like PAOs.[10] DEHA's inherent polarity and solvency ensure that these additives remain dissolved and active throughout the lubricant's service life. This prevents additive drop-out, which can lead to filter plugging and loss of performance.
-
Applications:
-
Engine Oils: Used at 5-20% to improve additive solvency and provide a measure of seal swell.
-
Gear Oils: Helps dissolve extreme pressure (EP) and anti-wear (AW) additives.[10]
-
Grease Manufacturing: Acts as a plasticizer and solvent for the thickener system.
-
Experimental Protocols for Formulation and Evaluation
The following protocols provide a framework for formulating with DEHA and validating the performance of the resulting lubricant. These protocols are designed to be self-validating by relying on internationally recognized ASTM standards.[11][12]
Logical Workflow for Lubricant Evaluation
A systematic approach is crucial for lubricant development. The workflow begins with defining performance targets, followed by formulation, blending, and a comprehensive battery of standardized tests to validate performance.
Caption: Relationship between DEHA's properties and lubricant performance.
Conclusion
Bis(2-ethylhexyl) adipate is a highly effective multifunctional component for synthetic lubricant formulations. Its use as a base stock or co-solvent allows formulators to achieve superior low-temperature fluidity, enhance the stability and solubility of additive packages, and improve the environmental profile of the final product. By following systematic formulation strategies and validating performance with standardized testing protocols, researchers can effectively harness the benefits of DEHA to develop advanced lubricants that meet the demanding requirements of modern machinery.
References
-
Riverland Trading. Bis (2-Ethylhexyl) Adipate Supplier | 103-23-1. [Online] Available at: [Link]
-
Ataman Kimya. BIS(2-ETHYLHEXYL) ADIPATE. [Online] Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7641, Bis(2-ethylhexyl) adipate. [Online] Available at: [Link]
-
Wikipedia. Bis(2-ethylhexyl) adipate. [Online] Available at: [Link]
-
I S L A S. (2023). A Brief Look at Metal Deactivators in Lubricant. [Online] Available at: [Link]
-
Fluid Life. (2023). Synthetic Base Oils. [Online] Available at: [Link]
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Noria Corporation. Lubricant Additives - A Practical Guide. [Online] Available at: [Link]
- Google Patents. US6579441B1 - Haze-free lubricating oils.
-
Razali, M. N., et al. (2022). Evaluation of Oxidative and Thermal Stability of Base Oil for Automotive Application. ResearchGate. [Online] Available at: [Link]
-
Nowak, P., & Kucharska, K. (2019). Ecological and Health Effects of Lubricant Oils Emitted into the Environment. International Journal of Environmental Research and Public Health. [Online] Available at: [Link]
-
Dadfarnia, S., et al. (2015). HPLC and GC Methods for Determination of Lubricants and Their Evaluation in Analysis of Real Samples of Polyethylene. ResearchGate. [Online] Available at: [Link]
-
Krytox. Performance Lubricants - Chemical Stability. [Online] Available at: [Link]
-
Noria Corporation. Understanding the Differences Between Base Oil Formulations. [Online] Available at: [Link]
-
HIDEA. Lube Oil Analysis. [Online] Available at: [Link]
-
Society of Tribologists and Lubrication Engineers (STLE). Metal Deactivators: Inhibitors of Metal Interactions with Lubricants. [Online] Available at: [Link]
-
Noria Corporation. The Importance of Oil Oxidation Stability. [Online] Available at: [Link]
-
ASTM International. (2007). Guide to ASTM Test Methods for the Analysis of Petroleum Products and Lubricants. [Online] Available at: [Link]
-
Noria Corporation. ASTM D7889 Approved as Test Method for Oil Analysis in the Field. [Online] Available at: [Link]
-
MDPI. Ecological and Health Effects of Lubricant Oils Emitted into the Environment. [Online] Available at: [Link]
-
ASTM International. ASTM D2711 - Standard Test Method for Demulsibility Characteristics of Lubricating Oils. [Online] Available at: [Link]
-
Santie Oil Company. (2023). The Environmental Significance of Biodegradable Lubricants. [Online] Available at: [Link]
-
Petroliam Nasional Berhad. Base Oil: Building Blocks for Lubricants. [Online] Available at: [Link]
-
Wang, Y., et al. (2018). Compatibility between tribological surfaces and lubricant additives—How friction and wear reduction can be controlled by surface/lube synergies. ResearchGate. [Online] Available at: [Link]
-
Vo, D. N. V., et al. (2020). Characterization of Thermal Stability of Synthetic and Semi-Synthetic Engine Oils. MDPI. [Online] Available at: [Link]
-
Shimadzu Corporation. Lubricant Analysis. [Online] Available at: [Link]
-
ASTM International. ASTM D2711-10 - Standard Test Method for Demulsibility Characteristics of Lubricating Oils. [Online] Available at: [Link]
-
Mobil. Lubricant biodegradability and why it is important. [Online] Available at: [Link]
-
Quinchia, L. A., et al. (2014). Oxidative Stability of Vegetal Oil-Based Lubricants. PMC - NIH. [Online] Available at: [Link]
-
Liu, B., et al. (2024). Quantitative Analysis of the Impacts of Ash from Lubricating Oil on the Nanostructure of Diesel Particulate Matter. MDPI. [Online] Available at: [Link]
-
Performance Oil Technology. Lubricant Testing 101 (ASTM Oil Tests). [Online] Available at: [Link]
-
Brad-Chem Ltd. CHOOSING SYNTHETIC BASE OIL. [Online] Available at: [Link]
-
Elnaggar, A. Y., et al. (2017). Oxidation stability of lubricating base oils. ResearchGate. [Online] Available at: [Link]
-
Arizona Instrument LLC. ASTM Approves Method to Determine Moisture Content in Lubricants, Additives. [Online] Available at: [Link]
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Introduction: The Ambiguity and Importance of "DEHA" Analysis
An Application Note for the Comprehensive Determination of DEHA in Aqueous Samples
The acronym "DEHA" presents a common point of confusion in analytical chemistry, as it can refer to two distinct compounds with different origins, regulatory statuses, and analytical requirements. Understanding this distinction is the critical first step in selecting the appropriate protocol for its determination in water.
-
Bis(2-ethylhexyl) adipate (CAS 103-23-1): This compound, a common plasticizer, is often referred to as DEHA. It is used to impart flexibility to polymers like polyvinyl chloride (PVC). Its presence in water is typically due to leaching from plastic materials, such as pipes or containers, making it a concern for drinking water quality and environmental monitoring. The U.S. Environmental Protection Agency (EPA) regulates its concentration in drinking water[1].
-
N,N-Diethylhydroxylamine (CAS 3710-84-7): This volatile amine is also known as DEHA and is primarily used as a potent oxygen scavenger and corrosion inhibitor in industrial water systems, particularly high-pressure boilers[2][3][4]. Its analysis is crucial for process control to ensure adequate corrosion protection while minimizing chemical usage[5].
This guide provides distinct, detailed protocols for the determination of both "DEHA" compounds in water samples, addressing the unique analytical challenges and applications for each. Part A focuses on the plasticizer, Bis(2-ethylhexyl) adipate, using high-sensitivity chromatographic methods suitable for regulatory and environmental analysis. Part B details methods for the oxygen scavenger, N,N-Diethylhydroxylamine, covering both rapid colorimetric assays for industrial control and chromatographic techniques for research applications.
Part A: Protocol for Bis(2-ethylhexyl) adipate (Plasticizer DEHA)
This section details the determination of Bis(2-ethylhexyl) adipate, a semi-volatile organic compound (SVOC), in drinking and environmental water samples. The methodology is grounded in the principles of established regulatory frameworks, such as EPA Method 506, which covers adipate esters[6]. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique due to its high sensitivity and selectivity.
Principle of Analysis
The analytical workflow involves concentrating the analyte from a large volume of water, separating it from other matrix components using gas chromatography, and detecting/quantifying it with a mass spectrometer. Sample preparation is paramount and is typically achieved through Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
Workflow for Bis(2-ethylhexyl) adipate Analysis
Caption: Workflow for plasticizer DEHA analysis.
Experimental Protocol: GC-MS Method
1. Sample Collection and Handling
-
Collection: Collect grab samples in 1-liter amber glass bottles with PTFE-lined caps. Do not pre-rinse the bottle with the sample[6]. The amber glass protects the analyte from photodegradation.
-
Dechlorination: If the water contains residual chlorine, add ~80 mg of sodium thiosulfate to the bottle before collection.
-
Storage: Samples must be chilled to 4°C immediately after collection and stored away from light. Extraction should be performed within 14 days of collection, and analysis of the extract should be completed within 14 days of extraction[6].
2. Sample Preparation: Solid-Phase Extraction (SPE)
SPE is often preferred over LLE due to reduced solvent consumption and fewer emulsion-related issues[7]. Polymeric or C18 sorbents are suitable[8].
-
Materials:
-
SPE cartridges (e.g., 500 mg, C18-bonded silica).
-
SPE vacuum manifold.
-
Methylene chloride (DCM), pesticide grade or equivalent.
-
Methanol, HPLC grade.
-
Reagent water (organic-free).
-
-
Procedure:
-
Cartridge Conditioning: Sequentially pass 5 mL of DCM, followed by 5 mL of methanol, and finally 10 mL of reagent water through the C18 cartridge. Causality: This sequence activates the C18 functional groups and ensures the sorbent is properly wetted for aqueous sample loading. Do not allow the sorbent to go dry after this step.
-
Sample Loading: Pass the 1 L water sample through the conditioned cartridge at a flow rate of 10-15 mL/min.
-
Sorbent Drying: After loading, draw air through the cartridge for 10 minutes using the vacuum manifold to remove residual water.
-
Elution: Elute the trapped analytes by passing 5-10 mL of DCM through the cartridge into a collection vial.
-
Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a heated water bath (35-40°C).
-
3. Instrumental Analysis
-
Instrumentation: A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer (GC-MS).
-
Data Acquisition: The MS can be operated in either full scan mode for qualitative identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis[8].
| GC Parameter | Suggested Value | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | A non-polar column provides good separation for semi-volatile compounds. |
| Injector Temp. | 250°C | Ensures rapid volatilization of the analyte. |
| Carrier Gas | Helium, 1.0 mL/min constant flow | Inert carrier gas standard for MS applications. |
| Oven Program | 60°C (hold 1 min), ramp to 300°C at 10°C/min, hold 5 min | A temperature gradient to separate compounds by boiling point. |
| Injection Vol. | 1 µL, Splitless | Maximizes transfer of the analyte onto the column for trace analysis. |
| MS Parameter | Suggested Value | Rationale |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Acquisition Mode | SIM | Increases sensitivity by monitoring only specific ions for DEHA. |
| Quantifier Ion | m/z 129 | A characteristic and abundant fragment ion. |
| Qualifier Ions | m/z 112, 171 | Used for confirmation of analyte identity. |
4. Quality Control (QC)
-
Laboratory Reagent Blank (LRB): An aliquot of reagent water treated exactly as a sample. This is critical for identifying contamination from solvents, glassware, or instruments[9]. Phthalate and adipate contamination is a common laboratory issue[9][10].
-
Laboratory Fortified Blank (LFB): An LRB spiked with a known concentration of DEHA. Used to verify method accuracy.
-
Matrix Spike: An aliquot of a real sample spiked with a known amount of DEHA. Used to assess matrix effects on recovery.
Part B: Protocol for N,N-Diethylhydroxylamine (Oxygen Scavenger DEHA)
The analysis of N,N-Diethylhydroxylamine is typically required for industrial water, such as boiler feedwater, where concentrations are higher than environmental levels. The methods reflect this application, prioritizing speed and process control.
Method 1: Rapid Colorimetric Determination
This method is ideal for on-site or routine laboratory analysis where rapid results are needed to adjust boiler chemical dosage.
Principle of Analysis N,N-Diethylhydroxylamine (DEHA) quantitatively reduces ferric iron (Fe³⁺) to ferrous iron (Fe²⁺)[5][11]. The resulting ferrous iron then reacts with a chromogenic reagent, such as 3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine (also known as Ferrozine) or PDTS, to form a stable, intensely colored complex[3][11]. The intensity of the color, measured with a spectrophotometer or colorimeter, is directly proportional to the initial DEHA concentration[12].
Workflow for Colorimetric DEHA Analysis
Caption: Workflow for colorimetric DEHA analysis.
Experimental Protocol
-
Equipment:
-
Spectrophotometer or colorimeter capable of measuring absorbance at ~562 nm (for Ferrozine).
-
Glass vials or cuvettes.
-
Pipettes.
-
-
Reagents: Many suppliers offer pre-packaged reagent kits (e.g., Hach Method 8140, CHEMetrics Kits) which are highly recommended for consistency and ease of use[3][13]. If preparing reagents:
-
Ferric Iron Solution: A stabilized solution of a ferric salt (e.g., ferric nitrate).
-
Indicator/Buffer Solution: A solution containing Ferrozine and a pH 3 buffer.
-
-
Procedure:
-
Sample Collection: Analyze samples immediately after collection[13]. DEHA is reactive and will degrade.
-
Temperature Control: Adjust the sample temperature to 25 ± 3 °C[13]. Reaction kinetics are temperature-dependent[14].
-
Blank Preparation: Fill one cuvette with the water sample to zero the instrument. This corrects for inherent color or turbidity.
-
Reaction: To a separate vial, add a precise volume of the water sample (e.g., 25 mL).
-
Add the contents of the buffer/indicator reagent pillow/solution and mix.
-
Add the ferric iron reagent solution and mix.
-
Incubation: Allow the reaction to proceed for a set time (typically 10 minutes) in the dark. The dark condition prevents photochemical interferences[11]. A purple color will develop if DEHA is present.
-
Measurement: After the incubation period, place the sample cuvette in the spectrophotometer and read the absorbance.
-
Quantification: Determine the concentration from a calibration curve prepared using known standards of N,N-Diethylhydroxylamine.
-
Interferences
-
Other Reducing Agents: Other oxygen scavengers like hydroquinone, erythorbic acid, and carbohydrazide will also reduce Fe³⁺ and cause a positive interference[11].
-
Ferrous Iron: Pre-existing Fe²⁺ in the sample will react with the indicator, leading to falsely high results. A correction can be made by analyzing the sample without adding the Fe³⁺ reagent and subtracting this value[13].
-
Metal Ions: High levels of copper, cobalt, and other metal ions can interfere with the color development[12].
Method 2: GC-MS Analysis for N,N-Diethylhydroxylamine
For research purposes or when high specificity is required, GC-MS can be adapted for the analysis of this volatile amine.
-
Principle: Direct aqueous injection is generally not feasible for trace analysis. Sample preparation often involves derivatization to convert the polar, volatile DEHA into a less polar, more thermally stable compound suitable for GC analysis[15]. Alternatively, headspace or purge-and-trap techniques could be employed.
-
Sample Preparation (Conceptual):
-
Collect the water sample in a headspace vial.
-
Adjust the pH to make DEHA more volatile.
-
Add a derivatizing agent (e.g., an acylating or silylating agent) to the vial.
-
Heat the vial to allow the reaction to proceed and partition the derivative into the headspace.
-
-
Analysis: Analyze the headspace using a GC-MS system similar to the one described in Part A, adjusting the temperature program for the more volatile derivative.
-
Quantification: A limit of quantification (LOQ) around 100 µg/L has been reported for a derivatization/GC-MS method[15]. This approach requires significant method development and validation.
Summary of Analytical Methods
| Analyte | Method | Primary Application | Typical Range | Pros | Cons |
| Bis(2-ethylhexyl) adipate | GC-MS | Drinking Water, Environmental | ng/L - µg/L | High sensitivity & specificity, legally defensible | Requires expensive equipment, extensive sample prep |
| N,N-Diethylhydroxylamine | Colorimetric | Boiler Water, Process Control | µg/L - mg/L | Rapid, inexpensive, field-portable | Prone to interferences, less specific |
| N,N-Diethylhydroxylamine | GC-MS | Research, Impurity Profiling | µg/L | High specificity | Requires derivatization, complex method development |
References
- The Determination of Ultra-trace Amounts of N,N-Diethylhydroxylamine Residues in Water Used for High-Pressure. Analytical Letters.
- EPA-NERL: 506: Phthalate and Adipate Esters in Water by GCPID.
- EZ1013 DEHA Analyser. Hach.
- National screening study investigating nine phthalates and one adipate in raw and treated tap w
- Consumer Factsheet Adip
- Diethylhydroxylamine (DEHA) - analysis. Analytice.
- Metodo HACH 8140 - DEHA. Scribd.
- DEHA Test Methods for Boiler Water Tre
- Analysis of phthalate esters contamination in drinking water samples.
- Development of EPA Method 525.
- 5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About. Restek.
- Advances in SPE for a Full Range of Organic Compounds from Challenging Samples. Technology Networks.
- Liquid preparation for the reduction of free oxygen and the preservation of water.
- Oxygen Scavengers. Hach.
- Test kit for performing colorimetric tests on diethylhydroxylamine in boiler w
- DEHA ARTICLE. Ion Exchange India.
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 3. DEHA Test Methods for Boiler Water Treatment | CHEMetrics [chemetrics.com]
- 4. WO2013127584A1 - Liquid preparation for the reduction of free oxygen and the preservation of water - Google Patents [patents.google.com]
- 5. ionxchng.com [ionxchng.com]
- 6. NEMI Method Summary - 506 [nemi.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. biotage.com [biotage.com]
- 10. National screening study investigating nine phthalates and one adipate in raw and treated tap water in France - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.hach.com [cdn.hach.com]
- 12. ie.hach.com [ie.hach.com]
- 13. scribd.com [scribd.com]
- 14. ctlscientificsupply.com [ctlscientificsupply.com]
- 15. Diethylhydroxylamine (DEHA) - analysis - Analytice [analytice.com]
Application Note: Bis(2-ethylhexyl) Adipate in Cosmetic Formulations
[1][2][3][4][5]
Executive Summary & Physicochemical Profile[2][6]
Bis(2-ethylhexyl) adipate , recognized in the personal care industry by its INCI name Diethylhexyl Adipate (DOA) , is a diester of adipic acid and 2-ethylhexanol. Unlike triglycerides which can feel heavy or occlusive, DEHA is characterized by its low viscosity, high spreading coefficient, and "dry" emolliency.
While historically dominant in industrial PVC plasticization, its high purity cosmetic grade is critical in two distinct applications:
-
Skin Care: As a non-occlusive emollient that reduces the "greasiness" of mineral oils or vegetable butters.
-
Color Cosmetics: As a primary plasticizer in nail enamels and film-forming polymers, preventing brittle fracture of the dried film.
Table 1: Physicochemical Specification (Cosmetic Grade)
| Property | Value / Range | Formulation Impact |
| INCI Name | Diethylhexyl Adipate | Standard labeling requirement. |
| CAS Number | 103-23-1 | Regulatory tracking. |
| Molecular Weight | 370.57 g/mol | Mid-range MW allows for substantivity without heaviness. |
| Appearance | Clear, colorless liquid | No interference with color formulations.[1] |
| Viscosity (20°C) | 13.0 – 15.0 mPa·s | Low viscosity enables rapid spreading. |
| Solubility | Soluble in alcohols, oils, esters. Insoluble in water.[1] | Requires oil-phase addition in emulsions. |
| Polarity | Medium Polarity | Good solvent for organic UV filters and pigments. |
| Freezing Point | ~ -67°C | Excellent freeze-thaw stability for finished goods. |
Mechanistic Function & Causality
The "Dry Emollient" Mechanism
The sensory profile of DEHA is dictated by its branching structure. The ethylhexyl group provides steric bulk that prevents crystallization (keeping it liquid at very low temps) and reduces intermolecular forces, allowing the molecule to slide easily over the stratum corneum.
Causality: High Spreading Coefficient
Plasticization Theory
In nail enamels (nitrocellulose-based) or hair fixatives, polymers form rigid chains upon drying. Without a plasticizer, these chains are brittle. DEHA inserts itself between polymer chains, increasing the "free volume." This allows polymer segments to move past one another without breaking, conferring flexibility and chip resistance.[2]
Diagram 1: Sensory & Functional Cascade
Caption: Functional pathways of DEHA in skin care (green) vs. polymeric systems (red).
Formulation Protocols
Protocol A: "Dry-Touch" Body Oil (Anhydrous)
Objective: Create a body oil that absorbs instantly without residue, utilizing DEHA to cut the greasiness of botanical oils.
Formulation Logic:
-
DEHA (40%): Acts as the base carrier. Its low surface tension drives the heavier oils into the skin crevices.
-
Isopropyl Myristate (IPM): Secondary light ester to assist spreading.
-
Botanical Oils: Kept at <20% to prevent greasiness.
Step-by-Step Procedure:
-
Vessel Preparation: Ensure the main mixing vessel is completely dry. Water contamination can induce hydrolysis over time.
-
Weighing: Weigh Diethylhexyl Adipate and Isopropyl Myristate into the main beaker.
-
Mixing: Begin low-shear mixing (propeller, 200 rpm).
-
Active Addition: Slowly add botanical oils (e.g., Jojoba, Argan).
-
Antioxidant Integration: Add Tocopherol (Vitamin E) at 0.5%. This is critical because DEHA is stable, but unsaturated botanical oils are prone to oxidation.
-
Filtration: Filter through a 10-micron mesh to ensure crystal clarity before filling.
Protocol B: Hydro-Light Daily Moisturizer (O/W Emulsion)
Objective: Incorporate DEHA into an oil-in-water emulsion. Challenge: Adipate esters can hydrolyze at extreme pH levels, releasing adipic acid and 2-ethylhexanol, which causes odor and pH drift. Control Strategy: Buffer the water phase to pH 5.5 – 6.5.
Formulation Table
| Phase | Ingredient | % w/w | Function |
| A | Deionized Water | q.s. to 100 | Solvent |
| A | Disodium EDTA | 0.10 | Chelator (Stability) |
| A | Glycerin | 3.00 | Humectant |
| A | Citrate Buffer (pH 6.0) | 0.50 | Critical: Hydrolysis Prevention |
| B | Cetearyl Alcohol (and) Ceteareth-20 | 4.00 | Emulsifier |
| B | Diethylhexyl Adipate | 8.00 | Primary Emollient |
| B | Dimethicone (350 cSt) | 1.00 | Soaping prevention |
| C | Phenoxyethanol | 0.80 | Preservative |
Manufacturing Workflow
Caption: Manufacturing workflow for O/W emulsion ensuring ester stability.
Detailed Methodology:
-
Phase A Prep: Combine water, glycerin, and EDTA. Crucial: Add Citrate Buffer to lock pH at ~6.0. Adipates are most stable at slightly acidic to neutral pH [1].
-
Phase B Prep: Combine DEHA, emulsifiers, and dimethicone. Heat to 75°C. Do not overheat (>80°C) as this accelerates oxidation of the ester.
-
Emulsification: Slowly add Phase B to Phase A while homogenizing.
-
Cooling: Switch to sweep mixing. Cool to 40°C.
-
Finishing: Add preservative. Adjust pH if necessary using Citric Acid (10% soln) or NaOH (10% soln) to return to 5.5–6.5 range.
Safety & Regulatory Landscape[5][8]
Toxicological Summary
-
CIR Status: The Cosmetic Ingredient Review (CIR) Expert Panel concluded that Diethylhexyl Adipate is safe for use in cosmetics [2].
-
Dermal Absorption: Low. While oral toxicity in rodents is low-to-moderate, dermal absorption in humans is minimal due to the molecule's size and lipophilicity, which traps it in the stratum corneum rather than allowing systemic entry.
-
Irritation: Classified as a minimal to non-irritant in animal studies.[3]
Regulatory Limits
-
Leave-on products: Generally used up to 20% .
-
Rinse-off products: Can be used at higher concentrations, though rarely exceeds 10% due to cost and sensory optimization.
-
Nail Polish: Used up to 10-15% as a plasticizer.
Stability & Compatibility Validation
To validate the integrity of DEHA in your formulation, the following stress tests are mandatory:
-
Hydrolysis Stress Test:
-
Place sample in a stability chamber at 45°C for 12 weeks.
-
Metric: Monitor pH weekly. A drop in pH > 0.5 units indicates ester hydrolysis (release of adipic acid).
-
-
Plastic Packaging Compatibility:
-
DEHA is a plasticizer; it can migrate into and soften certain packaging materials (like PVC or Polystyrene).[4]
-
Protocol: Test formulation in final packaging (PET, PP, or HDPE recommended). Check for bottle deformation or "paneling" after 4 weeks at 45°C.
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7641, Bis(2-ethylhexyl) adipate. Retrieved from [Link]
-
Cosmetic Ingredient Review (CIR). (2012). Safety Assessment of Diethylhexyl Adipate as Used in Cosmetics.[5] International Journal of Toxicology. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Bis(2-ethylhexyl) adipate. Retrieved from [Link]
Application Notes and Protocols for the Solid-Phase Extraction (SPE) of Di(2-ethylhexyl) adipate (DEHA) in Environmental Samples
Introduction: The Environmental Significance of DEHA and the Need for Robust Analytical Methods
Di(2-ethylhexyl) adipate (DEHA) is a synthetic organic compound primarily used as a plasticizer to impart flexibility to polymers, most notably polyvinyl chloride (PVC). Its applications are widespread, ranging from food packaging films and medical devices to children's toys and building materials. Consequently, DEHA is ubiquitous in the environment, with detectable levels found in water, soil, air, and biota. While DEHA is not as acutely toxic as some other plasticizers, concerns exist regarding its potential long-term health effects, including endocrine disruption. Regulatory bodies worldwide have established guidelines and maximum contaminant levels for DEHA in various environmental matrices to protect public health.
Accurate and sensitive quantification of DEHA in environmental samples is paramount for monitoring its prevalence, assessing human exposure, and ensuring regulatory compliance. Solid-phase extraction (SPE) has emerged as a cornerstone of sample preparation for DEHA analysis, offering significant advantages over traditional liquid-liquid extraction (LLE) methods. These benefits include reduced solvent consumption, higher sample throughput, and improved extract purity, leading to more reliable and reproducible analytical results.
This comprehensive guide provides detailed application notes and validated protocols for the solid-phase extraction of DEHA from diverse environmental matrices, including water, soil, and air. The methodologies presented herein are designed for researchers, scientists, and professionals in drug development and environmental monitoring, offering a blend of theoretical principles and practical, field-proven insights.
The Principle of Solid-Phase Extraction for DEHA Analysis
Solid-phase extraction is a chromatographic technique used to isolate and concentrate analytes from a complex sample matrix. The fundamental principle involves partitioning the analyte of interest between a solid stationary phase (the sorbent) and a liquid mobile phase (the sample and subsequent solvents). For a non-polar compound like DEHA, reversed-phase SPE is the most common approach.
In this process, the sample is passed through a cartridge containing a non-polar sorbent, typically a silica-based material functionalized with C18 (octadecyl) alkyl chains or a polymeric sorbent. The non-polar DEHA molecules are attracted to the non-polar sorbent surface through hydrophobic interactions and are retained, while more polar matrix components pass through and are discarded. Subsequently, a non-polar solvent is used to disrupt the hydrophobic interactions and elute the purified and concentrated DEHA for analysis.
The choice of sorbent is critical and depends on the specific characteristics of the sample matrix and the analytical objectives. While C18 remains a workhorse for DEHA extraction from aqueous samples, polymeric sorbents are gaining popularity due to their wider pH stability and higher capacity for retaining a broad range of organic compounds.
Visualizing the SPE Workflow for DEHA Analysis
The following diagram illustrates the generalized workflow for the solid-phase extraction of DEHA from an environmental sample, from initial sample preparation to final analysis.
Caption: Generalized workflow for DEHA analysis using solid-phase extraction.
Detailed Protocols for DEHA Extraction in Environmental Matrices
The following sections provide step-by-step protocols for the solid-phase extraction of DEHA from water, soil, and air samples. These protocols are intended as a starting point and may require optimization based on specific sample characteristics and laboratory instrumentation.
Protocol 1: DEHA Extraction from Water Samples (e.g., Surface Water, Drinking Water)
This protocol is optimized for the extraction of DEHA from aqueous matrices using a C18 silica-based SPE cartridge.
Materials:
-
SPE cartridges: C18, 500 mg/6 mL
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Deionized water
-
Glass fiber filters (1 µm pore size)
-
Collection vials
Procedure:
-
Sample Pre-treatment:
-
Collect a representative water sample (typically 500 mL to 1 L) in a clean glass container.
-
If the sample contains suspended solids, filter it through a glass fiber filter to prevent clogging of the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridge on the vacuum manifold.
-
Wash the cartridge with 5 mL of ethyl acetate.
-
Follow with 5 mL of methanol.
-
Finally, equilibrate the cartridge with 2 x 5 mL of deionized water. Crucially, do not allow the sorbent bed to go dry after this step.
-
-
Sample Loading:
-
Pass the water sample through the conditioned cartridge at a steady flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.
-
Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Place a clean collection vial under the cartridge.
-
Elute the retained DEHA with 2 x 4 mL of a mixture of dichloromethane and ethyl acetate (1:1, v/v).
-
Collect the eluate in the vial.
-
-
Concentration and Analysis:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a suitable solvent for instrumental analysis (e.g., ethyl acetate for GC-MS or acetonitrile for LC-MS/MS).
-
Protocol 2: DEHA Extraction from Soil and Sediment Samples
This protocol involves a solvent extraction of DEHA from the solid matrix, followed by a clean-up step using SPE.
Materials:
-
SPE cartridges: C18 or Polymeric (e.g., Oasis HLB), 500 mg/6 mL
-
Ultrasonic bath or mechanical shaker
-
Centrifuge
-
Acetonitrile (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Anhydrous sodium sulfate
-
Collection vials
Procedure:
-
Sample Pre-treatment and Extraction:
-
Air-dry the soil or sediment sample and sieve it to remove large debris.
-
Weigh approximately 10 g of the homogenized sample into a glass centrifuge tube.
-
Add 20 mL of acetonitrile and sonicate or shake for 30 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction with another 20 mL of acetonitrile and combine the supernatants.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge (C18 or polymeric) with 5 mL of dichloromethane followed by 5 mL of acetonitrile. Do not let the sorbent dry.
-
-
Sample Loading:
-
Load the combined acetonitrile extract onto the conditioned cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of a mixture of acetonitrile and water (1:1, v/v) to remove polar interferences.
-
Dry the cartridge under vacuum for 15-20 minutes.
-
-
Elution:
-
Elute the DEHA with 8 mL of dichloromethane into a clean collection vial.
-
-
Concentration and Analysis:
-
Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the eluate to near dryness and reconstitute in a suitable solvent for analysis.
-
Protocol 3: DEHA Extraction from Air Samples
This protocol is designed for the analysis of DEHA collected from air on a solid sorbent, followed by solvent desorption and SPE clean-up.
Materials:
-
SPE cartridges: Florisil or Silica, 500 mg/6 mL
-
Air sampling pump and sorbent tubes (e.g., XAD-2 or PUF)
-
Toluene (HPLC grade)
-
Hexane (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Collection vials
Procedure:
-
Air Sampling:
-
Collect air samples by drawing a known volume of air through a sorbent tube at a calibrated flow rate. The total volume will depend on the expected concentration of DEHA.
-
-
Sorbent Desorption:
-
Transfer the sorbent from the sampling tube to a glass vial.
-
Add 5 mL of toluene and sonicate for 15 minutes to desorb the DEHA.
-
Carefully transfer the toluene extract to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Condition a Florisil or Silica SPE cartridge with 5 mL of hexane.
-
-
Sample Loading:
-
Load the toluene extract onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of hexane to remove non-polar interferences.
-
-
Elution:
-
Elute the DEHA with 10 mL of a mixture of hexane and diethyl ether (9:1, v/v) into a clean collection vial.
-
-
Concentration and Analysis:
-
Evaporate the eluate to the desired final volume and analyze by GC-MS or LC-MS/MS.
-
Data Presentation: Performance Characteristics of SPE Methods for DEHA
The following tables summarize typical performance data for the solid-phase extraction of DEHA from various environmental matrices. These values are indicative and may vary depending on the specific laboratory conditions and instrumentation.
Table 1: SPE Performance for DEHA in Water Samples
| Parameter | C18 Sorbent | Polymeric Sorbent |
| Typical Recovery | 85-110% | 90-115% |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/L[1] | 0.01 - 0.1 µg/L[2] |
| Limit of Quantification (LOQ) | 0.03 - 1.5 µg/L[2] | 0.03 - 0.3 µg/L[2] |
| Relative Standard Deviation (RSD) | < 15% | < 10% |
Table 2: SPE Performance for DEHA in Solid Samples (Soil and Dust)
| Parameter | C18 Sorbent | Polymeric Sorbent |
| Typical Recovery | 80-105% | 85-110% |
| Limit of Detection (LOD) | 0.5 - 5 µg/kg | 0.1 - 2 µg/kg[3] |
| Limit of Quantification (LOQ) | 1.5 - 15 µg/kg | 0.3 - 6 µg/kg[3] |
| Relative Standard Deviation (RSD) | < 20%[3] | < 15% |
Table 3: SPE Performance for DEHA in Air Samples
| Parameter | Florisil/Silica Sorbent |
| Typical Recovery | 80-100% |
| Limit of Detection (LOD) | 0.1 - 1 ng/m³ |
| Limit of Quantification (LOQ) | 0.3 - 3 ng/m³ |
| Relative Standard Deviation (RSD) | < 20% |
Method Validation and Quality Control
For any analytical method, rigorous validation is essential to ensure the reliability of the results. The SPE protocols for DEHA should be validated by assessing the following parameters:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range.
-
Accuracy (Recovery): The closeness of the measured value to the true value, typically assessed by analyzing spiked samples at different concentration levels. Recoveries between 70% and 130% are generally considered acceptable for multi-residue methods.[2]
-
Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD), with values below 20% being desirable.[2]
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the analytical instrument.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
Quality control measures should be implemented in routine analysis, including the regular analysis of method blanks, spiked samples, and certified reference materials (if available) to monitor the performance of the SPE method and the analytical system.
Conclusion and Future Perspectives
Solid-phase extraction is a powerful and versatile technique for the determination of DEHA in a wide range of environmental samples. The protocols outlined in this guide provide a solid foundation for developing and implementing robust and reliable analytical methods. The choice of sorbent and the optimization of the SPE procedure are critical for achieving high recovery and low detection limits. As analytical instrumentation continues to advance, particularly in the field of mass spectrometry, the demand for high-quality sample preparation methods like SPE will only increase. Future research may focus on the development of novel sorbent materials with enhanced selectivity for DEHA and other emerging contaminants, as well as the further automation of the entire analytical workflow to improve efficiency and reduce the potential for human error.
References
- LC/MS method to determine plasticizers in indoor dust. (n.d.). Indoor Air 2002.
-
Description of Extraction Principle, Main Features and Technical Characteristics of C18 SPE Cartridges. (2026, January 20). Hawach Scientific. Retrieved from [Link]
-
(PDF) Optimization and Validation of a Method using SPE and LC-APCI-MS/MS for Determination of Pharmaceuticals in Surface and Public Supply Water. (2025, December 4). ResearchGate. Retrieved from [Link]
-
SPE–LC–MS/MS Method for Emerging Contaminants in Water. (2026, February 6). LCGC International. Retrieved from [Link]
-
Physical characteristics of SPE sorbent phases. (n.d.). ResearchGate. Retrieved from [Link]
-
Polymeric Materials in Speciation Analysis Based on Solid-Phase Extraction. (n.d.). MDPI. Retrieved from [Link]
-
(PDF) Development and validation of a SPE-GC-MS method for the determination of pesticides in surface water. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Development and validation of a fully automated online-SPE–ESI–LC–MS/MS multi-residue method for the determination of different classes of pesticides in drinking, ground and surface water. (2026, January 16). ResearchGate. Retrieved from [Link]
-
Is SPE necessary for environmental analysis? A quantitative comparison of matrix effects from large-volume injection and solid-phase extraction based methods. (2012, June 19). PubMed. Retrieved from [Link]
-
Extraction and Analytical Techniques for Pharmaceuticals and Personal Care Products in Sediments: A Critical Review Towards Environmental Sustainability. (n.d.). MDPI. Retrieved from [Link]
-
Sample Preparation to Determine Pharmaceutical and Personal Care Products in an All-Water Matrix: Solid Phase Extraction. (n.d.). MDPI. Retrieved from [Link]
-
An optimized SPE-LC-MS/MS method for antibiotics residue analysis in ground, surface and treated water samples by response surface methodology- central composite design. (2017, October 17). PubMed. Retrieved from [Link]
-
Evaluation of C18 solid‐phase extraction cartridges for the isolation of select pesticides and metabolites. (n.d.). ResearchGate. Retrieved from [Link]
-
Extraction efficiencies for seven analytes by using C18 online SPE... (n.d.). ResearchGate. Retrieved from [Link]
-
Polymeric Materials in Speciation Analysis Based on Solid-Phase Extraction. (n.d.). MDPI. Retrieved from [Link]
-
A Fully Automated Online SPE-LC-MS/MS Method for the Determination of 10 Pharmaceuticals in Wastewater Samples. (n.d.). MDPI. Retrieved from [Link]
-
Development and Validation of Multi-residue Method for the determination of Persistent Organic Pollutants in soil by gas-chromatography-tandem-mass-spectrometry. (2016, April 7). ResearchGate. Retrieved from [Link]
-
Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters. (2023, April 24). PMC. Retrieved from [Link]
-
Method validation results including recovery, LOD, and LOQ. (n.d.). ResearchGate. Retrieved from [Link]
-
Development and Validation of GC-ECD Method for the Determination of Metamitron in Soil. (n.d.). Hindawi. Retrieved from [Link]
-
Quantitative evaluation of hydrocarbon contamination in soil using hyperspectral data-a comparative study of machine learning models. (2025, July 29). PubMed. Retrieved from [Link]
-
Elucidation of matrix effects and performance of solid-phase extraction for LC-MS/MS analysis of β-N-methylamino-l-alanine (BMAA) and 2,4-diaminobutyric acid (DAB) neurotoxins in cyanobacteria. (2012, January 16). Analyst (RSC Publishing). Retrieved from [Link]
-
De Novo Cleaning of Chimeric MS/MS Spectra for LC-MS/MS-Based Metabolomics. (2023, September 5). ACS Publications. Retrieved from [Link]
-
Sensitive LC-MS/MS methods for the quantification of RGH-188 and its active metabolites, desmethyl- and didesmethyl-RGH-188 in human plasma and urine. (2008, September 29). PubMed. Retrieved from [Link]
Sources
Headspace analysis of volatile organic compounds from DEHA
An Application Guide to the Headspace Analysis of Volatile Organic Compounds from Di(2-ethylhexyl) adipate (DEHA)
Introduction: The Volatility Beneath the Surface
Di(2-ethylhexyl) adipate (DEHA) is a common plasticizer, an organic compound added to polymers like polyvinyl chloride (PVC) to enhance their flexibility and durability. Its applications are widespread, ranging from food packaging films and children's toys to medical devices such as blood bags and tubing.[1] While DEHA itself is considered a semi-volatile organic compound (SVOC) due to its relatively high boiling point, it is a significant source of more volatile organic compounds (VOCs).[2] These VOCs can arise from impurities in the DEHA manufacturing process, or as degradation products formed when the material is exposed to heat or other environmental stressors.[3][4][5]
The migration of these VOCs from plastic materials into their surroundings is a critical concern for researchers, scientists, and drug development professionals. In the context of food safety and pharmaceuticals, these migrating compounds are classified as leachables, and their presence can impact product quality, efficacy, and patient safety.[6][7][8][9] Therefore, robust analytical methods are required to identify and quantify these volatile compounds.
Headspace gas chromatography-mass spectrometry (HS-GC-MS) is an ideal technique for this purpose. It allows for the analysis of volatile analytes in a solid or liquid matrix without complex and time-consuming solvent extractions.[10][11][12] By heating the sample in a sealed vial, volatile compounds partition into the vapor phase (the "headspace"), which can then be directly sampled and injected into the GC-MS system.[13] This approach minimizes matrix interference, reduces solvent usage, and is easily automated, making it a powerful tool for quality control and safety assessment.[12] This guide provides an in-depth exploration of both static and dynamic headspace analysis for characterizing VOCs associated with DEHA.
Scientific Principles: Choosing the Right Extraction Strategy
The core of any successful headspace method lies in efficiently transferring the volatile analytes from the sample matrix into the gas phase for analysis. The choice between static and dynamic headspace techniques depends entirely on the specific analytical goals, particularly the expected concentration of the target VOCs and their volatility.[11]
Static Headspace (SHS): The Equilibrium Approach
Static headspace analysis is an equilibrium-based technique.[11] The sample containing DEHA is placed in a sealed vial and heated to a specific temperature for a set amount of time.[14] This allows volatile compounds to move from the sample matrix into the headspace until a state of equilibrium is reached, where the rate of molecules entering the gas phase equals the rate of them returning to the sample matrix. A fixed volume of this equilibrated headspace is then injected into the GC.
The efficiency of this process is governed by the partition coefficient (K), which describes the distribution of an analyte between the sample matrix and the gas phase at equilibrium. A lower K value means a higher concentration of the analyte in the headspace and thus, better sensitivity.
Causality Behind Key SHS Parameters:
-
Equilibration Temperature: Increasing the temperature decreases the solubility of VOCs in the DEHA matrix and increases their vapor pressure, leading to a lower partition coefficient and higher sensitivity.[13][15] However, the temperature must be carefully selected to avoid thermal degradation of the sample or the DEHA itself, which could create analytical artifacts.[16]
-
Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. This time is dependent on the analyte, the matrix, and the temperature.[15]
-
Matrix Modification: For aqueous samples or extractions, the addition of salts ("salting out") can decrease the solubility of polar organic volatiles, driving them into the headspace and improving sensitivity.[13][17]
SHS is best suited for screening known VOCs or when analyte concentrations are relatively high. It is simple, robust, and generally faster per sample than dynamic headspace.[14]
Dynamic Headspace (DHS): The Exhaustive Approach
Dynamic headspace, often called "purge and trap," is a non-equilibrium, exhaustive extraction technique designed for superior sensitivity.[10][18] Instead of allowing the system to reach equilibrium, an inert gas (like helium or nitrogen) is continuously passed through the heated sample vial. This gas sweeps the VOCs from the headspace and carries them to a sorbent trap, where they are concentrated.[18] After the sampling (purging) phase is complete, the trap is rapidly heated, desorbing the focused band of analytes into the GC inlet.
Causality Behind Key DHS Parameters:
-
Purge Volume/Time: A longer purge time or higher volume of gas will transfer a greater amount of analyte to the trap, increasing sensitivity. This parameter is optimized to ensure exhaustive extraction of the target compounds.[19]
-
Sorbent Trap Material: The choice of sorbent (e.g., Tenax®, Carbopack™) is critical and depends on the volatility and polarity of the target analytes. Multi-bed traps can be used to capture a wider range of VOCs.[18][19]
-
Desorption Temperature and Time: The trap must be heated to a temperature sufficient to release all analytes efficiently without causing thermal degradation, transferring them as a sharp band to the GC column for optimal chromatography.[14]
DHS is the method of choice for trace-level analysis or when profiling unknown VOCs, as it provides significantly lower detection limits than SHS.[18][20]
Experimental Workflow: From Sample to Spectrum
A successful analysis requires careful attention to each stage of the experimental process. The following sections provide detailed protocols for both static and dynamic headspace analysis of DEHA.
Instrumentation and Materials
-
Analytical Instrumentation:
-
Gas Chromatograph (GC) with a split/splitless inlet and Flame Ionization Detector (FID) or Mass Spectrometer (MS). An MS is highly recommended for positive compound identification.
-
Automated Headspace Sampler (Static or Dynamic capabilities).
-
-
Reagents and Consumables:
-
High-purity Helium (99.999%) or other suitable carrier gas.
-
DEHA standard and certified standards for any target VOCs.
-
20 mL headspace vials with PTFE/silicone septa caps.
-
Analytical Column: A mid-polar column such as a DB-624 or equivalent is a good starting point for general VOC analysis.[21] For more polar analytes, a WAX-type column may be suitable.[22]
-
For DHS: Appropriate sorbent traps (e.g., Tenax TA for general-purpose VOCs).[19]
-
Protocol 1: Static Headspace (SHS) GC-MS for General VOC Screening
This protocol is designed for the routine screening of volatile impurities or major degradation products from a DEHA sample.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 100 mg (± 1 mg) of the DEHA sample directly into a 20 mL headspace vial.
-
Immediately seal the vial with a crimp cap.
-
Prepare a method blank by sealing an empty vial. This is crucial for identifying system contaminants.
-
-
Instrument Setup and Analysis:
-
Load the prepared vials into the autosampler tray.
-
Set up the instrument parameters as outlined in the table below. These are starting conditions and should be optimized for your specific instrumentation and target analytes.
-
Table 1: Recommended SHS-GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| Headspace Sampler | ||
| Equilibration Temperature | 80 °C | Balances efficient volatilization with minimizing thermal degradation of DEHA.[17] |
| Equilibration Time | 20 minutes | Allows sufficient time for most common VOCs to reach equilibrium in the vial.[17] |
| Syringe/Loop Temperature | 90 °C | Kept higher than the equilibration temperature to prevent condensation of analytes during transfer.[23] |
| Injection Volume | 1 mL | A standard volume for headspace injections; can be adjusted to optimize sensitivity. |
| Gas Chromatograph | ||
| Inlet Temperature | 200 °C | Ensures rapid volatilization of the sample upon injection. |
| Split Ratio | 20:1 | Prevents column overloading from major components while allowing for good detection of minor ones. Adjust as needed.[23] |
| Column | DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness | Excellent selectivity for a wide range of volatile organic compounds. |
| Carrier Gas (Helium) | 1.2 mL/min (Constant Flow) | Provides optimal column efficiency. |
| Oven Program | Initial 40 °C (hold 4 min), ramp at 10 °C/min to 240 °C (hold 5 min) | Separates very volatile compounds at the beginning and allows for the elution of less volatile components.[24] |
| Mass Spectrometer | ||
| Ion Source Temperature | 230 °C | Standard temperature for electron ionization. |
| Mass Scan Range | 35 - 350 amu | Covers the mass range for most common VOCs while excluding low-mass interferences from air and water. |
| Solvent Delay | 2 minutes | Prevents the filament from being damaged by any residual air or water injected at the beginning of the run. |
-
Data Analysis:
-
Following the analysis, process the chromatogram.
-
Identify peaks of interest by comparing their mass spectra against a reference library (e.g., NIST).
-
Semi-quantify compounds by comparing their peak areas to that of an internal or external standard if required.
-
Visualization: Static Headspace Workflow
Caption: Workflow for Static Headspace GC-MS Analysis.
Protocol 2: Dynamic Headspace (DHS) GC-MS for Trace VOC Analysis
This protocol is optimized for detecting low-level VOCs and provides a more comprehensive profile of the volatile components associated with DEHA.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 50 mg (± 1 mg) of the DEHA sample directly into a 20 mL headspace vial. A smaller sample size is often sufficient due to the concentrating effect of DHS.
-
Immediately seal the vial with a crimp cap.
-
Prepare a method blank by sealing an empty vial and running it through the entire process.
-
-
Instrument Setup and Analysis:
-
Load the vials and a conditioned sorbent trap into the autosampler.
-
Set up the instrument parameters as detailed in Table 2. These conditions are a robust starting point for method development.
-
Table 2: Recommended DHS-GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| Dynamic Headspace Sampler | ||
| Incubation Temperature | 60 °C | A slightly lower temperature can be used to minimize degradation during the longer extraction time. |
| Incubation Time | 10 minutes | Allows the sample to reach thermal stability before purging begins. |
| Purge Gas (Helium) Flow | 50 mL/min | Efficiently sweeps the headspace without being too aggressive. |
| Purge Time | 10 minutes | A total purge volume of 500 mL provides excellent concentration for trace analytes.[18] |
| Sorbent Trap | Tenax TA | A general-purpose sorbent effective for a broad range of VOCs and SVOCs.[19] |
| Trap Desorption Temp | 250 °C | Ensures complete desorption of analytes from the trap into the GC inlet. |
| Trap Desorption Time | 5 minutes | Sufficient time for quantitative transfer of analytes. |
| GC-MS System | ||
| Inlet, Column, Oven, MS | Use the same parameters as in Table 1 | The GC-MS conditions for separation and detection remain valid for the analytes transferred from the DHS system. |
-
Data Analysis:
-
Process the resulting chromatogram. Due to the concentration effect, expect to see a greater number of peaks and higher signal-to-noise ratios compared to SHS.
-
Identify compounds using a mass spectral library.
-
For quantitative analysis, create a calibration curve by spiking known amounts of target analytes into an empty vial and running them through the same DHS process.
-
Visualization: Dynamic Headspace Workflow
Caption: Workflow for Dynamic Headspace (DHS) GC-MS Analysis.
Method Validation: Ensuring Trustworthy Results
A protocol is only as reliable as its validation. To ensure the method is a self-validating system, key performance characteristics must be assessed.[23] This step is critical for methods used in regulated environments like pharmaceuticals and food safety.
-
Specificity: Analyze a blank matrix (e.g., an empty vial or a known clean solvent) to ensure no interfering peaks are present at the retention times of the target analytes.
-
Linearity: Prepare a series of standards at different concentrations (at least 5 levels) and inject them to create a calibration curve. The coefficient of determination (r²) should be >0.99 for a linear relationship.[24]
-
Accuracy: Perform a spike-recovery experiment. Add a known amount of target VOCs to a DEHA sample and analyze it. The percent recovery should typically fall within an 80-120% range.[17][24]
-
Precision: Analyze at least six replicate samples (either spiked or containing native analytes) and calculate the relative standard deviation (%RSD). The %RSD should generally be less than 15%.[17][24]
-
Limits of Detection (LOD) and Quantitation (LOQ): Determine the lowest concentration of an analyte that can be reliably detected and quantified. This is typically established based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).[22][23]
By systematically evaluating these parameters, you can establish a robust and reliable method for the analysis of VOCs from DEHA, ensuring the integrity and defensibility of your data.
References
- A Robust Static Headspace GC-FID Method to Detect and Quantify Formaldehyde Impurity in Pharmaceutical Excipients - PMC. (2018-03-04).
- Migration of DEHA during food preparation and cooking. | Download Table.
- Leaching of the plasticizer di(2-ethylhexyl)phthalate (DEHP) from plastic containers and the question of human exposure.
- Leaching of the plasticizer di(2-ethylhexyl)phthalate (DEHP) from plastic containers and the question of human exposure. PubMed.
- Volatile organic compounds absorption in packed column: Theoretical assessment of water, DEHA and PDMS 50 as absorbents | Request PDF.
- DEHA Inform
- Understanding the leaching of plastic additives and subsequent risks to ecosystems. OAE.
- Principles of Headspace Analysis. SCION Instruments.
- Determination of a robust headspace GC-MS/MS method for analysis of ethyl alcohol and acetaldehyde: clinical application to pharmacokinetics study - PMC.
- Chemicals in plastics leaching into food. Food Packaging Forum.
- What Is Dynamic Headspace? | Extraction Technique for GC-MS. GERSTEL, Inc.
- Headspace GC/MS Analysis - Analytics Services.
- Static Headspace and Gas Chromatographic Analysis of Fumigant Residues in Soil and W
- Determination and Quantification of Acetaldehyde, Acetone, and Methanol in Hand Sanitizers Using Headspace GC/MS: Effect of Storage Time and Temper
- Static and Dynamic Headspace Analysis. BGB Analytik.
- A Technical Guide for Static Headspace Analysis Using GC. Cloudfront.net.
- Dynamic headspace GC-MS method to detect volatile extractables
- Application of dynamic headspace and gas chromatography coupled to mass spectrometry (DHS-GC-MS) for the determination of oxygenated volatile organic compounds in refinery effluents. Royal Society of Chemistry.
- Static or Dynamic Headspace Analysis ?. SCION Instruments.
- Degradation pathways for the di-ester plasticizers DEHP and DEHA...
- The Effect of Di-(-2-ethyl hexyl) phthalate (DEHP) as Plasticizer on the Thermal and Mechanical Properties of PVC/PMMA Blends.
- Development of the headspace gas chromatography-tandem mass spectrometry method for ethylene oxide and ethylene chlorohydrin residue in medical devices. PubMed.
- Extraction of Semi-Volatile Organic Compounds
- Multiple responses optimization in the development of a headspace gas chromatography method for the determination of residual solvents in pharmaceuticals - PMC.
- Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate)
- Development and validation of a headspace gas chromatographic method for the determination of residual solvents in arterolane (RBx11160) maleate bulk drug - PMC.
- 2-ethyl hexyl) phthalate (DEHP) as Plasticizer on the Thermal and Mechanical Properties of PVC/PMMA B. Redalyc.
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- 12. Static or Dynamic Headspace Analysis ? | SCION Instruments [scioninstruments.com]
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- 14. Principles of Headspace Analysis | SCION Instruments [scioninstruments.com]
- 15. ars.usda.gov [ars.usda.gov]
- 16. Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals | MDPI [mdpi.com]
- 17. Development and validation of a headspace gas chromatographic method for the determination of residual solvents in arterolane (RBx11160) maleate bulk drug - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gerstelus.com [gerstelus.com]
- 19. Dynamic headspace GC-MS method to detect volatile extractables from medical device materials | FDA [fda.gov]
- 20. Application of dynamic headspace and gas chromatography coupled to mass spectrometry (DHS-GC-MS) for the determination of oxygenated volatile organic compounds in refinery effluents - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. Multiple responses optimization in the development of a headspace gas chromatography method for the determination of residual solvents in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. A Robust Static Headspace GC-FID Method to Detect and Quantify Formaldehyde Impurity in Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determination of a robust headspace GC-MS/MS method for analysis of ethyl alcohol and acetaldehyde: clinical application to pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Bis(2-ethylhexyl) Adipate (DEHA) in Polymer Blends
Welcome to the comprehensive technical support guide for stabilizing Bis(2-ethylhexyl) adipate (DEHA) in your polymer formulations. This center is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with DEHA, ensuring the stability and longevity of your polymer blends. Here, you will find in-depth answers to common questions and detailed troubleshooting guides to address specific challenges you may encounter during your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the use and stabilization of DEHA in polymer systems.
1. What is Bis(2-ethylhexyl) adipate (DEHA) and what are its primary applications?
Bis(2-ethylhexyl) adipate, commonly known as DEHA or dioctyl adipate (DOA), is an organic compound used primarily as a plasticizer.[1] It is a colorless, oily liquid that is added to polymers to enhance their flexibility, durability, and workability. Its excellent thermal stability and low volatility make it suitable for applications requiring performance at high temperatures. DEHA is frequently used in the production of flexible Polyvinyl Chloride (PVC), synthetic rubber, and other polymers for a variety of applications, including food packaging films, medical devices, flooring, and cables.
2. A crucial clarification: Is DEHA a plasticizer or an antioxidant?
This is a common point of confusion due to the shared acronym. It is critical to distinguish between two different chemical compounds:
-
Bis(2-ethylhexyl) adipate (CAS No. 103-23-1): This is the plasticizer that is the subject of this guide. It is an ester of adipic acid and 2-ethylhexanol.[1]
-
N,N-Diethylhydroxylamine (CAS No. 3710-84-7): This compound is also abbreviated as DEHA and functions as an antioxidant , polymerization inhibitor, and oxygen scavenger.
Throughout this guide, DEHA will refer exclusively to the plasticizer, Bis(2-ethylhexyl) adipate.
3. What are the main stability challenges associated with DEHA in polymer blends?
The primary stability challenges when using DEHA are:
-
Migration (Leaching): As a non-covalently bound additive, DEHA can migrate out of the polymer matrix over time, especially when in contact with fatty substances or at elevated temperatures. This can lead to a loss of flexibility in the polymer and potential contamination of the surrounding environment or materials in contact with the plastic.
-
Thermal Degradation: At high processing temperatures, both the polymer and DEHA can undergo thermal degradation. For the polymer, this can result in discoloration (yellowing), embrittlement, and a loss of mechanical properties. The degradation of DEHA can lead to the formation of undesirable byproducts.
-
Oxidative Degradation: Exposure to oxygen, particularly in the presence of heat and UV light, can initiate oxidative degradation. This process involves the formation of free radicals that can attack both the polymer chains and the DEHA molecules, leading to a breakdown of the material's properties.
4. What is "plasticizer bleeding" or "blooming" and how does it relate to DEHA?
Plasticizer bleeding, also known as blooming, is the physical manifestation of plasticizer migration. It occurs when excess or incompatible plasticizer moves to the surface of the polymer, forming an oily or tacky film.[2][3] This phenomenon can be caused by:
-
Incompatibility: The plasticizer and polymer are not fully miscible at the given concentration.
-
Low Molecular Weight Plasticizer: Smaller plasticizer molecules have higher mobility within the polymer matrix.[2]
-
Environmental Factors: Elevated temperatures can increase the rate of migration to the surface.
If you observe an oily or tacky residue on your DEHA-plasticized product, you are likely experiencing plasticizer bloom.[2][3]
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance to diagnose and resolve common experimental issues encountered when working with DEHA.
A. Issue: Discoloration (Yellowing) of the Polymer Blend During or After Processing
Symptoms: The polymer blend, which was initially clear or white, develops a yellow tint after melt processing (e.g., extrusion, injection molding) or upon exposure to heat or UV light.
Causality: Yellowing in plasticized PVC and other polymers is often a sign of thermal or photo-oxidative degradation.[4][5] The high temperatures during processing can initiate the degradation of the polymer backbone, leading to the formation of conjugated double bonds that absorb light and appear yellow.[5] The presence of oxygen exacerbates this process. While DEHA itself has good thermal stability, its degradation or interaction with the degrading polymer can contribute to discoloration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for yellowing of polymer blends.
Detailed Protocols & Explanations:
-
Review Processing Parameters:
-
Causality: Excessive heat is a primary driver of polymer degradation.[6] The longer the material is exposed to high temperatures, the more degradation will occur.
-
Action: Compare your processing temperature and residence time to the recommendations for the specific polymer grade you are using. If possible, conduct a design of experiments (DOE) to determine the optimal processing window that minimizes yellowing while maintaining desired material properties.
-
-
Evaluate the Stabilization Package:
-
Heat Stabilizers: For polymers like PVC, heat stabilizers are essential to prevent thermal degradation.[7] Mixed metal salts (e.g., calcium-zinc stearates) are commonly used and work by neutralizing acidic byproducts of degradation.[8] Organotin stabilizers are also highly effective.[7]
-
Antioxidants: Antioxidants are crucial for preventing oxidative degradation. They function by interrupting the free-radical chain reactions that lead to polymer breakdown.[7]
-
Primary Antioxidants (Free Radical Scavengers): Hindered phenolic antioxidants (e.g., BHT, Irganox 1010) are excellent at scavenging free radicals.
-
Secondary Antioxidants (Peroxide Decomposers): Organophosphites (e.g., Irgafos 168) and thioesters work by breaking down hydroperoxides into non-radical, stable products.
-
-
Synergistic Effects: Often, a combination of stabilizers provides superior protection. A common synergistic blend includes a phenolic primary antioxidant and a phosphite secondary antioxidant.[9] The phosphite protects the phenolic antioxidant during high-temperature processing, allowing it to be more effective in the long-term thermal stability of the final product.
-
Experimental Protocol: Evaluating the Effectiveness of a Stabilizer Package
-
Formulation: Prepare several small batches of your polymer blend. Include a control with no stabilizer, and then formulations with varying concentrations of your chosen heat stabilizer(s) and/or antioxidant(s).
-
Processing: Process each batch under identical, controlled conditions (e.g., using a two-roll mill or a small-scale extruder).
-
Color Measurement: Use a spectrophotometer or colorimeter to quantitatively measure the yellowness index (YI) of the processed samples according to ASTM E313.
-
Accelerated Aging: Subject the samples to accelerated aging to assess long-term stability.
-
Thermal Aging: Place samples in a forced-air oven at an elevated temperature (e.g., 70-100°C) for a specified period (e.g., 100, 500, 1000 hours), following a standard like ASTM D3045.[10]
-
UV Aging: Expose samples to UV radiation in a weathering chamber (e.g., according to ASTM G154 or G155).
-
-
Post-Aging Analysis: After aging, re-measure the yellowness index to determine the extent of discoloration. Also, evaluate mechanical properties (e.g., tensile strength, elongation) to assess degradation.
B. Issue: DEHA Migration and Leaching (Plasticizer Bleeding/Blooming)
Symptoms: The surface of the polymer becomes oily or tacky.[2][3] In applications involving contact with other materials, there is evidence of DEHA transfer (e.g., oily residue on packaging).
Causality: DEHA is not chemically bound to the polymer chains and can therefore move within the polymer matrix. Migration is driven by factors such as:
-
Concentration Gradient: DEHA will move from an area of high concentration (the polymer) to an area of low concentration (the surrounding environment).
-
Temperature: Higher temperatures increase the kinetic energy of the DEHA molecules, accelerating their diffusion.
-
Contact Medium: DEHA has higher solubility in non-polar substances like fats and oils, which increases the driving force for migration.
-
Polymer Morphology: The free volume and chain mobility of the polymer influence the diffusion rate of the plasticizer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for DEHA migration.
Detailed Protocols & Explanations:
-
Quantify Migration:
-
Causality: To effectively troubleshoot migration, you must first have a reliable method to measure it.
-
Action: Use a validated analytical method to determine the amount of DEHA that has migrated from your polymer.
-
Experimental Protocol: Quantification of DEHA Migration into a Food Simulant
-
Sample Preparation: Cut a sample of your DEHA-plasticized polymer of a known surface area.
-
Exposure: Immerse the sample in a food simulant (e.g., olive oil for fatty foods) in a sealed container, following regulations such as those from the European Union.[11] The standard test condition is often 10 days at 40°C.[11]
-
Extraction: After the exposure period, remove the polymer sample. Take a known volume of the food simulant and perform a solvent extraction to isolate the DEHA.
-
Analysis: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS).[11][12][13] Calibrate the instrument with known concentrations of DEHA to quantify the amount that has migrated.
-
Calculation: Express the migration in terms of mg of DEHA per dm² of surface area or mg of DEHA per kg of food simulant.
-
Review Formulation:
-
DEHA Concentration: Ensure that the concentration of DEHA is not exceeding its compatibility limit with the polymer. Over-saturation will drive migration.
-
Higher Molecular Weight Plasticizers: Consider replacing some or all of the DEHA with a higher molecular weight plasticizer, such as a polymeric plasticizer.[2] These larger molecules have significantly lower mobility within the polymer matrix, resulting in lower migration rates.
-
Data Presentation: Comparison of Plasticizer Migration
| Plasticizer Type | Molecular Weight | Relative Migration Rate |
| DEHA | Low | High |
| Trimellitates (e.g., TOTM) | Medium | Medium |
| Polymeric Plasticizers | High | Very Low |
-
Barrier Technologies and Compatibility Enhancers:
-
Surface Coatings: Applying a surface coating that acts as a barrier can effectively reduce plasticizer migration.
-
Secondary Plasticizers: In some cases, adding a small amount of a secondary plasticizer can improve the overall compatibility of the primary plasticizer with the polymer, reducing its tendency to migrate.[14]
-
C. Issue: Loss of Mechanical Properties (Embrittlement, Cracking)
Symptoms: The polymer blend becomes stiff, brittle, and may exhibit cracking over time, especially after exposure to heat or environmental stressors.
Causality: Loss of mechanical properties is a direct consequence of polymer degradation and/or plasticizer loss.
-
Chain Scission: Degradation processes can break the long polymer chains, reducing the material's molecular weight and, consequently, its strength and flexibility.
-
Plasticizer Loss: As DEHA migrates out of the polymer, the material loses its flexibility and becomes more rigid and prone to cracking.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of mechanical properties.
Detailed Protocols & Explanations:
-
Characterize Mechanical Properties:
-
Action: Use a universal testing machine to perform tensile tests on your polymer samples according to ASTM D638. Measure key properties like tensile strength, elongation at break, and modulus of elasticity. Compare these properties for unaged samples and samples that have undergone accelerated aging.
-
-
Correlate with Degradation and Migration:
-
Action: Simultaneously with mechanical testing, perform the analyses described in the previous troubleshooting sections: measure the change in yellowness index to quantify degradation and use GC-MS to measure the percentage of DEHA lost during aging. This will help you determine whether chain scission or plasticizer loss is the primary cause of embrittlement.
-
-
Improve Stabilization:
-
Causality: A robust stabilization system is the most effective way to prevent the degradation that leads to the loss of mechanical properties.
-
Action: Based on your findings, enhance your formulation. If significant yellowing is observed, improve the antioxidant and heat stabilizer package. If significant DEHA loss is the main issue, focus on the strategies to reduce migration outlined in the previous section.
-
III. References
-
Bis(2-ethylhexyl) adipate. Ataman Kimya. [Link]
-
Heat Stabilizers for PVC Industry. Labinsights. (2023-05-08). [Link]
-
Bis(2-ethylhexyl) adipate. PubChem. [Link]
-
Additives (plasticizers, antioxidants, heat stabilizers,...) in plastic products. FillPlas. [Link]
-
Polyvinyl chloride. Wikipedia. [Link]
-
Migration of conventional and new plasticizers from PVC films into food simulants: A comparative study. ResearchGate. (2025-08-06). [Link]
-
What Stabilizers Are Used in PVC: Key Additives Explained. Baisha Chemicals. [Link]
-
Effect of phenolic antioxidants on the thermal oxidation stability of high-energy-density fuel. ResearchGate. [Link]
-
Specific migration of di-(2-ethylhexyl)adipate (DEHA) from plasticized PVC film: results from an enforcement campaign. PubMed. [Link]
-
SPECIALIZED ANALYTICAL METHODS IN PLASTICIZER TESTING. ResearchGate. [Link]
-
Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC. PMC - NIH. (2022-10-27). [Link]
-
Di(2-ethylhexyl) adipate (DEHA), A NEW HOPE! A sustainable and promising process for the plasticisers industry. ResearchGate. (2026-01-15). [Link]
-
Effects of flow rate on the migration of different plasticizers from PVC infusion medical devices. PMC - NIH. (2018-02-23). [Link]
-
Accelerated ageing of polymers. NPL Publications. (2023-06-02). [Link]
-
Diagnosing and Solving PVC Surface Blooming Issues. BASTONE. (2026-01-22). [Link]
-
Synergistic Effect of Thermal Stabilization and Plasticization of Epoxidized Cardanol Esters on PVC. ResearchGate. (2023-06-03). [Link]
-
Degradation of plasticized PVC. ResearchGate. (2021-07-28). [Link]
-
Impact of Natural and Synthetic Antioxidants on the Stability of High-Density Polyethylene. (2025-08-30). [Link]
-
Migration of phthalate and non-phthalate plasticizers from polyvinyl chloride (PVC) materials. (2025-12-27). [Link]
-
General Aging Theory and Simplified Protocol for Accelerated Aging of Medical Devices. [Link]
-
Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. (2025-10-15). [Link]
-
Plasticizer Analysis. SGS PSI - Polymer Solutions. [Link]
-
Di(2-ethylhexyl) adipate. Some Industrial Chemicals - NCBI Bookshelf. [Link]
-
The reason and solution of PVC plastic yellowing. Knowledge. (2019-12-12). [Link]
-
Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. [Link]
-
Accelerated Aging Test Checklist. Westpak. (2025-02-24). [Link]
-
Detection and quantification analysis of chemical migrants in plastic food contact products. (2018-12-05). [Link]
-
Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. MDPI. [Link]
-
How to prevent yellowing of plastic molded products. Column - 松井製作所. (2022-12-26). [Link]
-
Migration of DEHA into purchased ready-cooked meats, rewrapped in the home in PVC film.. [Link]
-
Hydrolytic stability of phenolic antioxidants and its effect on their performance in high-density polyethylene. ResearchGate. (2025-08-05). [Link]
-
ASTM D3045 heat aging practice for unloaded plastics tests.. Micom Laboratories. [Link]
-
Solutions to reduce release behavior of plasticizers out of PVC-made equipments: Binary blends of plasticizers and thermal treatment. ResearchGate. (2025-08-07). [Link]
-
957-963 - Studying the Migration of Plasticizers from Plastic Packaging to Local Processed Cheese. (2016-12-25). [Link]
-
Accelerated Environmental Ageing of Polymeric Materials. ResearchGate. [Link]
-
ANALYSIS OF PLASTICISERS IN FOOD BY GC/MS. CORE. [Link]
-
Inhibiting the deterioration of plasticized poly (vinyl chloride) a museum perspective. DTU Inside. [Link]
-
Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. PubMed. (2018-02-23). [Link]
-
Analysis of Plasticizers in Medical Products by GC-MS with a Combined Thermodesorption - Cooled Injection System. [Link]
-
Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC. PubMed. (2022-10-27). [Link]
Sources
- 1. Bis(2-ethylhexyl) adipate | C22H42O4 | CID 7641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bastone-plastics.com [bastone-plastics.com]
- 3. specialchem.com [specialchem.com]
- 4. specialchem.com [specialchem.com]
- 5. chinapackfilm.com [chinapackfilm.com]
- 6. How to prevent yellowing of plastic molded products. | Column -Matsui MATSUI [matsui.net]
- 7. fillplas.com [fillplas.com]
- 8. Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. specialchem.com [specialchem.com]
- 10. micomlab.com [micomlab.com]
- 11. Specific migration of di-(2-ethylhexyl)adipate (DEHA) from plasticized PVC film: results from an enforcement campaign - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. polymersolutions.com [polymersolutions.com]
- 13. alfachemic.com [alfachemic.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Minimizing DEHA Contamination in Laboratory Experiments
Welcome to the Technical Support Center for Minimizing DEHA [Di(2-ethylhexyl) adipate] Contamination. This guide is designed for researchers, scientists, and drug development professionals who require high-purity experimental conditions. Here, we will address common issues related to DEHA contamination through a series of frequently asked questions, in-depth troubleshooting guides, and validated protocols. Our goal is to provide you with the expertise and practical steps necessary to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions about DEHA contamination.
Q1: What is DEHA and why is it a concern in my experiments?
A1: DEHA, or Di(2-ethylhexyl) adipate, is a common plasticizer added to polymers like polyvinyl chloride (PVC) to make them soft and flexible.[1] It is a concern because it is not chemically bound to the polymer and can easily leach into your samples, solvents, and reagents over time.[1][2] This leaching can lead to experimental artifacts, including false positives in analytical assays, altered cellular responses in biological studies, and compromised product purity in drug development.[2][3]
Q2: What are the most common sources of DEHA contamination in a typical lab?
A2: The most significant source of DEHA is flexible PVC plastic. Be vigilant about the following items in your lab:
-
Tubing: Peristaltic pump tubing, gas lines, and fluid transfer lines are often made of PVC.
-
Gloves: Vinyl gloves are a major source of plasticizer contamination.[3]
-
Storage Containers: Flexible plastic containers, bags (e.g., for cell culture media), and some bottle cap liners can leach DEHA.
-
Office and Building Materials: DEHA can also be present in flooring, electrical cables, and paints, leading to background environmental contamination.[3]
Q3: Can I just wash my plasticware to remove DEHA?
A3: While rinsing with solvents like ethanol or acetone can remove surface contaminants, it is often insufficient to stop the continuous leaching of DEHA from the plastic matrix.[4] For critical applications, it is always better to avoid DEHA-containing plastics altogether.
Q4: Are there DEHA-free alternatives for common lab plastics?
A4: Yes. For most applications, excellent DEHA-free alternatives exist. Consider using labware made from:
-
Glass: Borosilicate glass is the most inert option for most applications.
-
Polypropylene (PP): A rigid plastic that is generally free of plasticizers.
-
Polyethylene (PE): Another plasticizer-free option, available in high-density (HDPE) and low-density (LDPE) forms.[3]
-
Polytetrafluoroethylene (PTFE): Highly resistant to chemicals and suitable for tubing and seals.
Always verify with the manufacturer that a product is "plasticizer-free" or "DEHA-free."
Troubleshooting Guide
This section addresses specific problems you might encounter and provides a logical approach to identifying and resolving the source of DEHA contamination.
Issue 1: Unexpected peaks in my chromatogram (GC-MS, LC-MS).
Q: I'm seeing a consistent, unidentified peak in my analytical blanks and samples. Could it be DEHA?
A: It's highly probable. Plasticizers are some of the most common contaminants in mass spectrometry.
Troubleshooting Steps:
-
Confirm the Identity: Compare the mass spectrum of your unknown peak with a known DEHA standard. The presence of characteristic fragment ions will confirm its identity.
-
Isolate the Source:
-
Solvent Blank: Analyze a fresh sample of your highest purity solvent directly from a glass bottle. If the peak is absent, the contamination is likely from your sample preparation workflow.[3]
-
Systematic Blanking: Run a blank for each step of your process. For example, pass your clean solvent through your syringe filter, pipette tips, and collection vials individually to see which component introduces the contaminant.
-
Glove Check: Switch to nitrile gloves and repeat a simple solvent transfer. Vinyl gloves are a very common culprit.[3]
-
Issue 2: Poor cell viability or altered morphology in cell culture.
Q: My cell cultures are showing signs of stress (e.g., reduced proliferation, morphological changes) without an obvious cause. Could DEHA be the culprit?
A: Yes. DEHA and its metabolites can act as endocrine disruptors and may have cytotoxic effects, impacting cell health and experimental outcomes.[2]
Troubleshooting Steps:
-
Audit Your Plastics: Systematically review all plastic components that come into contact with your culture media, supplements, and cells. This includes media storage bags, transfer pipettes, tubing for media dispensing, and cryovials.
-
Switch to Alternatives: Temporarily switch to using only glass or certified DEHA-free polypropylene labware for media preparation and storage. Use DEHA-free centrifuge tubes and serological pipettes.
-
Run a Leachate Test: As a diagnostic, incubate your complete cell culture medium in the suspect plastic container (e.g., a PVC media bag) for 24-48 hours at your standard incubation temperature. Then, use this "leached" medium to culture a robust cell line and compare its growth and morphology to cells grown in medium from a glass bottle.
Visualization: Identifying and Eliminating DEHA Contamination Workflow
The following diagram illustrates a systematic approach to troubleshooting DEHA contamination.
Caption: A workflow for systematically identifying and resolving DEHA contamination.
Visualization: Decision Tree for Labware Selection
Use this decision tree to select appropriate labware and minimize the risk of DEHA contamination from the start.
Caption: A decision tree to guide the selection of DEHA-free labware.
Protocols for DEHA Minimization
Follow these detailed protocols to establish a DEHA-minimized laboratory environment.
Protocol 1: Rigorous Cleaning of Glassware for Trace Analysis
This protocol is designed to remove organic contaminants, including plasticizers, from glassware intended for sensitive analytical work.
Materials:
-
Phosphate-free laboratory detergent
-
Acetone (HPLC-grade or higher)
-
Hexane (HPLC-grade or higher)
-
Deionized (DI) water
-
High-temperature oven (capable of 400°C)
-
Appropriate PPE (gloves, safety glasses)
Procedure:
-
Initial Wash: Manually scrub glassware with a hot solution of laboratory-grade detergent.[5] Use non-abrasive brushes to avoid scratching the glass.[6]
-
Tap Water Rinse: Rinse thoroughly with hot tap water to remove all detergent residues.[5]
-
Solvent Rinse: Rinse the glassware 2-3 times with acetone to remove water-insoluble organic residues. Collect the waste solvent for proper disposal.[4]
-
Final Solvent Rinse: Rinse the glassware 2-3 times with hexane to remove any remaining non-polar contaminants.
-
DI Water Rinse: Rinse 3-4 times with deionized water. A key indicator of cleanliness is when water sheets uniformly across the glass surface without beading.[6]
-
Baking (for non-volumetric glassware): Place the cleaned glassware in a high-temperature oven and bake at 400°C for at least 4 hours. This will pyrolyze any residual organic traces. Allow to cool completely in the oven before removing.
-
Storage: Immediately cover the openings of the cooled glassware with baked aluminum foil or glass stoppers to prevent re-contamination from the lab environment.[3] Store in a clean, enclosed cabinet away from plastic materials.
Protocol 2: Qualifying Solvents and Reagents for DEHA Contamination
This protocol uses Gas Chromatography-Mass Spectrometry (GC-MS) to test for trace levels of DEHA in new batches of solvents or aqueous solutions.
Materials:
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Liquid-liquid extraction supplies (separatory funnel, sodium chloride, dichloromethane)
-
DEHA analytical standard
-
Solvent/reagent to be tested
Procedure:
-
Standard Preparation: Prepare a calibration curve using a certified DEHA standard diluted in a known clean solvent (e.g., re-distilled hexane) to concentrations relevant to your required detection limit (e.g., 1-100 ppb).
-
Sample Preparation (for aqueous reagents):
-
Take 500 mL of the aqueous reagent in a clean glass separatory funnel.
-
Add 5g of baked sodium chloride and shake to dissolve.
-
Perform a liquid-liquid extraction by adding 30 mL of dichloromethane and shaking vigorously for 2 minutes. Allow the layers to separate.
-
Drain the dichloromethane (bottom layer) into a clean glass flask.
-
Repeat the extraction twice more, combining the dichloromethane extracts.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Analyze the prepared standards and the concentrated sample extract using an appropriate GC-MS method for semi-volatile organic compounds.
-
Monitor for the presence of DEHA by comparing retention time and mass spectra to your standard.
-
-
Acceptance Criteria: Quantify any detected DEHA against your calibration curve. The batch of solvent or reagent is considered acceptable only if the DEHA concentration is below your pre-defined action limit.
Data Summary: Material Choices Matter
The choice of laboratory materials has a direct impact on the potential for DEHA contamination. The following table provides a general comparison of common lab materials.
| Material | DEHA Leaching Potential | Recommended Usage for Sensitive Applications |
| Borosilicate Glass | None | Excellent: Solvents, reagents, cell culture media, standards. |
| Polyvinyl Chloride (PVC) | High | Avoid: Any application involving direct contact with samples. |
| Polypropylene (PP) | Very Low / None | Good: Centrifuge tubes, pipette tips, storage containers. |
| Polyethylene (PE) | Very Low / None | Good: Wash bottles, general-purpose containers. |
| Polytetrafluoroethylene (PTFE) | None | Excellent: Tubing, cap liners, stir bars. |
| Vinyl Gloves | High | Avoid: Use nitrile or other DEHA-free gloves.[3] |
References
-
DWK Life Sciences. (n.d.). General Advice for the Cleaning of Glassware. Retrieved from [Link]
-
Informed Group. (2018, March 14). Laboratory Glassware Cleaning and Storage. Retrieved from [Link]
-
Lab Manager. (2024, December 30). How to Clean Laboratory Glassware: A Comprehensive Guide. Retrieved from [Link]
- Pavan, M., et al. (2020). Materials degradation in PVC medical devices, DEHP leaching and neonatal outcomes. International Journal of Molecular Sciences, 21(11), 3843.
- Stroheker, T., et al. (2014). Leaching of the plasticizer di(2-ethylhexyl)phthalate (DEHP) from plastic containers and the question of human exposure. Environmental Health Perspectives, 122(11), A301.
Sources
- 1. Materials degradation in PVC medical devices, DEHP leaching and neonatal outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leaching of the plasticizer di(2-ethylhexyl)phthalate (DEHP) from plastic containers and the question of human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. watersciences.unl.edu [watersciences.unl.edu]
- 6. Cleaning Laboratory Glassware [sigmaaldrich.com]
Troubleshooting poor peak shape in DEHA chromatography
Technical Support Center: DEHA Chromatography Troubleshooting
Introduction: The DEHA Challenge
Di(2-ethylhexyl) adipate (DEHA) is a lipophilic plasticizer (LogP ~8.[1]1) widely used in PVC food wraps and medical devices. In regulatory testing (e.g., extractables/leachables or food migration studies), DEHA presents a unique "sticky" challenge. Its high boiling point (approx. 417°C) and ester functionality make it prone to adsorption on active sites (tailing) and condensation in cool zones (broadening).
This guide abandons generic advice. We focus on the specific physicochemical behavior of DEHA to diagnose and resolve peak shape issues in both GC and HPLC workflows.
Module 1: Gas Chromatography (GC-MS/FID)
Primary Method for Quantification (e.g., EPA Method 8061A)[1]
Issue A: Peak Tailing (The "Shark Fin")
Symptom: The peak rises normally but falls slowly, creating a long tail.[2] Root Cause: DEHA contains ester linkages that act as hydrogen bond acceptors. If your flow path contains "active" silanols (–Si-OH) or metal ions, DEHA will adsorb reversibly, causing tailing.[1]
Diagnostic Q&A:
Q: Is the tailing caused by the column or the inlet? The "10°C Test": Lower your inlet temperature by 20°C. If the peak area drops significantly or tailing worsens, the issue is likely inlet discrimination/adsorption (DEHA is getting stuck in the liner). If the shape remains consistent but retention shifts, it is likely the column .
Troubleshooting Protocol:
-
Liner Selection:
-
Incorrect: Standard splitless liners with untreated glass wool. The wool surface area is a trap for DEHA.
-
Correct: Use Ultra-Inert (UI) single-taper liners with deactivated wool .[1] The deactivation (silylation) covers the silanols that bind DEHA.
-
-
Column Trimming:
-
DEHA accumulates at the column head (phase soaking). Trimming 30-50 cm from the inlet removes the "guard band" of contamination.
-
-
The "Gold Seal" Check:
-
In Agilent-style systems, the gold seal at the base of the inlet accumulates non-volatiles. For DEHA, replace this seal monthly during high-throughput campaigns.
-
Issue B: Peak Broadening (The "Mound")
Symptom: Peak is symmetrical but wider than expected (low theoretical plates). Root Cause: Cold spots. DEHA is a high-boiler. If it encounters a zone cooler than its dew point before the detector, it condenses and spreads out.
Actionable Fixes:
-
Transfer Line Temp: Ensure the MSD transfer line is
. -
Thermal Aux: If using a specific detector (ECD/FID), ensure the base body is at
.
Module 2: HPLC-UV/MS
Primary Method for Migration Studies (Aqueous Simulants)
Issue C: Fronting (The "Shark Fin" Reversed)
Symptom: The peak rises slowly and falls sharply. Root Cause: Solubility Mismatch. DEHA is extremely hydrophobic. If you inject DEHA dissolved in 100% Isopropanol or Hexane into a mobile phase that is 50% water, the DEHA precipitates momentarily at the column head, then redissolves, causing fronting.
Self-Validating Experiment:
The Dilution Test: Dilute your sample 1:1 with the initial mobile phase (e.g., 90% Acetonitrile). If the fronting disappears, the issue was solvent mismatch.
Issue D: Split Peaks in HPLC
Root Cause: Frit Blockage.[3] DEHA samples (often from food migration) contain oligomers or waxes that clog the inlet frit. Fix: Reverse the column (if allowed by manufacturer) and flush into a waste beaker at low flow (0.2 mL/min) to dislodge the particulate.
Module 3: Visual Diagnostics (Logic Trees)
The following diagrams provide a decision-making framework for troubleshooting.
Figure 1: GC Peak Shape Logic Flow
Caption: Decision tree for diagnosing DEHA peak distortions in Gas Chromatography.
Figure 2: HPLC Solvent Mismatch Mechanism
Caption: Mechanism of peak fronting caused by injection solvent strength mismatch in HPLC.
Module 4: Critical Data & Parameters
Table 1: Recommended GC-MS Parameters for DEHA (Based on EPA 8061A)
| Parameter | Setting | Rationale |
| Column | DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm) | Low bleed, non-polar phase matches DEHA structure. |
| Inlet Temp | 280°C - 300°C | Ensure rapid volatilization; DEHA boils at ~417°C (atm), but lower under pressure. |
| Liner | Splitless, Single Taper, Deactivated Wool | Wool traps non-volatile matrix; deactivation prevents tailing.[1] |
| Oven Program | Start 150°C, Ramp 10°C/min to 320°C, Hold 5 min | High final temp required to elute DEHA (typically elutes ~280-300°C range). |
| Transfer Line | 300°C | Prevents condensation between column exit and MS source. |
Table 2: HPLC System Suitability Limits
| Parameter | Target Value | Corrective Action if Failed |
| Tailing Factor ( | Replace column or check mobile phase pH/buffer. | |
| Resolution ( | Decrease organic modifier slope (gradient) or change column selectivity (Phenyl-Hexyl). | |
| %RSD (Area) | Check autosampler needle depth; DEHA is viscous. |
Module 5: The "Ghost Peak" Phenomenon
Specific to Plasticizer Analysis
Issue: You see DEHA peaks in your blank injections. Reality: DEHA is ubiquitous. It is in the septum, the o-rings, and the plastic pipette tips you used to prepare the mobile phase.
The "System Blank" Protocol:
-
Run a "No-Injection" Instrument Blank (start the gradient/temp program without injecting).
-
Result:
-
Peak Present: Contamination is in the carrier gas (traps saturated) or mobile phase solvents.
-
Peak Absent: Contamination is coming from the autosampler (vial septum, syringe wash solvent, or rinse vials).
-
Prevention:
-
Use PTFE-lined septa only.[1]
-
Bake out GC septa at 200°C for 1 hour before use.
-
Never use plastic pipette tips for DEHA standards; use glass Pasteur pipettes.
References
-
US Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).[4]Link
-
Restek Corporation. (n.d.). Troubleshooting GC Peak Shape Issues: Tailing, Fronting, and Splitting.Link
-
Agilent Technologies. (2020). GC/MS Analysis of Phthalates and Adipates (DEHA). Agilent Application Notes. Link
-
Shimadzu Corporation. (n.d.). Troubleshooting HPLC Peak Shape.Link
-
PubChem. (n.d.). Di(2-ethylhexyl) adipate (DEHA) Compound Summary. National Library of Medicine. Link
Sources
Enhancing the extraction recovery of DEHA from complex samples
Welcome to the technical support guide for the extraction of Di(2-ethylhexyl) adipate (DEHA). As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that combines deep theoretical knowledge with practical, field-tested solutions. This guide is structured to help you diagnose and resolve common challenges encountered during the extraction of DEHA from complex samples, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding DEHA extraction.
Q1: What is DEHA, and why is its extraction from complex samples challenging?
Di(2-ethylhexyl) adipate (DEHA) is a common plasticizer used to impart flexibility to polymers, particularly polyvinyl chloride (PVC).[1] Due to its chemical nature, DEHA is not chemically bound to the polymer matrix and can leach into materials it comes into contact with, including food, beverages, and biological fluids.[2][3]
The primary challenges in extracting DEHA stem from two key areas:
-
Sample Matrix Complexity: DEHA is often found in complex matrices like fatty foods, biological tissues, or environmental samples.[4] These matrices contain high concentrations of interfering compounds, such as lipids, proteins, and pigments. The high lipid content in fatty foods is particularly problematic as DEHA is lipophilic and tends to co-extract with fats, leading to significant analytical challenges known as matrix effects.[4][5]
-
Ubiquitous Background Contamination: As a widely used plasticizer, DEHA and similar compounds are present in many laboratory materials, including plastic containers, tubing, and even solvents.[2] This ubiquity creates a high risk of external contamination, which can lead to falsely elevated results, especially when analyzing trace levels.[5]
Q2: Which extraction technique is most suitable for my sample type?
The optimal extraction technique depends heavily on the sample matrix, the required limit of detection (LOD), and available instrumentation. The three most common methods are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS.
-
Liquid-Liquid Extraction (LLE): A traditional method involving partitioning the analyte between two immiscible liquid phases. It is robust but can be labor-intensive, consume large volumes of organic solvents, and is prone to forming emulsions with fatty samples.[6]
-
Solid-Phase Extraction (SPE): A highly selective and efficient technique that separates DEHA from matrix components based on physical and chemical interactions with a solid sorbent.[7] SPE generally produces cleaner extracts, reduces solvent consumption compared to LLE, and can be automated.[6] It is often the preferred method for complex matrices due to its superior cleanup capabilities.[8]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an initial extraction with an organic solvent followed by a cleanup step using dispersive SPE (dSPE).[5] While very effective for many pesticides in food matrices, its application for DEHA in very fatty samples may require modification to achieve adequate lipid removal.
Below is a decision-making workflow to guide your selection.
Caption: Decision tree for selecting a DEHA extraction method.
Q3: How can I minimize background contamination during sample preparation?
Minimizing background contamination is non-negotiable for accurate DEHA analysis.
-
Avoid Plastic: Use glassware (e.g., borosilicate glass) for all sample handling, storage, and extraction steps. If plastic is unavoidable, use polypropylene (PP) and test it for DEHA leaching beforehand. Avoid PVC and polystyrene.
-
High-Purity Reagents: Use high-purity, GC-grade or equivalent solvents (e.g., hexane, acetonitrile, methanol). Always check the certificate of analysis and run solvent blanks.
-
Clean Glassware Meticulously: Wash glassware with a laboratory-grade detergent, rinse thoroughly with deionized water, and then perform a final rinse with a high-purity solvent (e.g., acetone or hexane). For ultra-trace analysis, baking glassware in a muffle furnace at 400°C for 4 hours is recommended.
-
Run Procedural Blanks: Always process a procedural blank (a sample containing no analyte that is subjected to the entire extraction and analysis procedure) with every batch of samples.[5] This is the ultimate check for contamination in your workflow. A clean blank provides confidence in your results.
Troubleshooting Guide: Solid-Phase Extraction (SPE)
SPE is a powerful technique, but its success hinges on the correct application of its principles. Below are solutions to common problems.
Problem 1: Low Recovery of DEHA
This is the most frequent issue encountered in SPE. A systematic approach is required to diagnose the cause.[8][9]
Q: My DEHA recovery is consistently low. Where did my analyte go?
A: Analyte loss can occur at several stages of the SPE process. The key is to identify which step is problematic by analyzing the fractions collected at each stage (load, wash, and elution).[10]
| Potential Cause | Scientific Explanation & Causality | Troubleshooting Action |
| Analyte Breakthrough (Loss during Loading) | The interaction between DEHA and the sorbent was too weak to retain it. This can be due to an inappropriate sample solvent that is too strong (too non-polar for reversed-phase), an excessively high flow rate that prevents equilibrium, or overloading the cartridge.[10] | 1. Check Sample Solvent: Ensure the sample is dissolved in a weak solvent (e.g., high percentage of water for reversed-phase SPE). 2. Reduce Flow Rate: Decrease the sample loading flow rate to ~1-2 mL/min to allow sufficient interaction time.[8] 3. Increase Sorbent Mass: If overloading is suspected, use a larger SPE cartridge or dilute the sample. |
| Analyte Loss during Washing | The wash solvent is too strong, prematurely eluting the DEHA along with the interferences. While DEHA is non-polar, a wash solvent with excessive non-polar character (e.g., high percentage of acetonitrile or methanol) can strip it from the sorbent.[10] | 1. Decrease Wash Solvent Strength: Reduce the percentage of organic solvent in your wash step. For example, if using 50% methanol/water, try 20% methanol/water. 2. Test Multiple Wash Solvents: Systematically test wash solvents of varying polarities to find one that removes interferences without eluting DEHA. |
| Incomplete Elution | The elution solvent is not strong enough to disrupt the interaction between DEHA and the sorbent, leaving the analyte on the cartridge.[8][10] This is a common issue when the sorbent is too retentive or the elution volume is insufficient. | 1. Increase Elution Solvent Strength: Use a stronger (more non-polar) solvent. If using acetonitrile, try methylene chloride or a mixture. 2. Increase Elution Volume: Elute with multiple, smaller aliquots of solvent (e.g., 3 x 2 mL instead of 1 x 6 mL) to ensure complete desorption.[11] 3. Consider a Less Retentive Sorbent: If DEHA is very strongly retained (e.g., on a C18 sorbent), consider switching to a less retentive phase like C8.[10] |
| Sorbent Bed Drying | For silica-based reversed-phase sorbents, allowing the sorbent bed to dry out after conditioning and before sample loading causes a collapse of the bonded alkyl chains. This deactivates the sorbent, drastically reducing its ability to retain non-polar analytes like DEHA.[8] | Maintain a Wetted Bed: Ensure that the sorbent bed is never allowed to go dry after the conditioning step. Keep the sorbent submerged in the equilibration solvent until you are ready to load the sample. |
Below is a workflow for troubleshooting low recovery in SPE.
Caption: Systematic workflow for troubleshooting low SPE recovery.
Problem 2: Dirty Extract & Matrix Effects
Q: My DEHA recovery is acceptable, but my baseline is noisy and I suspect matrix effects. How do I get a cleaner extract?
A: Matrix effects, caused by co-eluting endogenous compounds from the sample, can suppress or enhance the analyte signal during analysis (e.g., in GC-MS or LC-MS), leading to inaccurate quantification.[12][13][14] The solution is to improve the cleanup efficiency of your SPE method.
| Potential Cause | Scientific Explanation & Causality | Troubleshooting Action |
| Insufficient Sorbent Selectivity | The chosen sorbent (e.g., C18) retains matrix components that have similar polarity to DEHA. This is very common in fatty matrices where lipids are co-retained. | 1. Add an Orthogonal Cleanup Step: Consider a multi-mode SPE cartridge or a two-step cleanup. For fatty samples, a Florisil or silica cartridge can be used after the initial reversed-phase extraction to specifically retain lipids. 2. Use a More Selective Sorbent: Polymeric sorbents (e.g., Oasis HLB) can offer different selectivity compared to silica-based C18 and may provide better cleanup for your specific matrix.[15] |
| Inadequate Wash Step | The wash step is not optimized to remove a sufficient amount of interfering compounds before the elution of DEHA. | 1. Optimize Wash Solvent Composition: Systematically vary the organic/aqueous ratio of the wash solvent to maximize interference removal while minimizing DEHA loss. 2. Introduce a Second Wash Step: Use a second, intermediate-strength wash solvent to remove a different class of interferences. For example, a highly aqueous wash followed by a moderately organic wash. |
| Matrix Overload | The amount of sample loaded onto the cartridge is too high, exceeding the capacity of the sorbent to separate the analyte from the matrix. | 1. Reduce Sample Amount: Decrease the amount of sample loaded onto the SPE cartridge. 2. Pre-treat the Sample: For very complex samples, consider a pre-treatment step like protein precipitation (for plasma) or liquid-liquid partitioning (for fatty samples) before the SPE step. |
Detailed Experimental Protocol: SPE for DEHA in a Fatty Food Matrix (e.g., Cooking Oil)
This protocol provides a robust starting point for extracting DEHA from a challenging lipid-rich matrix.
1. Sample Preparation & Pre-Treatment
-
Weigh 1.0 g of the oil sample into a 50 mL glass centrifuge tube.
-
Add 10 mL of n-hexane and vortex for 1 minute to dissolve the oil.
-
Add 10 mL of acetonitrile, vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers. The lipids will remain primarily in the upper n-hexane layer, while the more polar acetonitrile will contain the DEHA.
-
Carefully transfer the lower acetonitrile layer to a clean glass tube.
-
Repeat the extraction of the hexane layer with another 10 mL of acetonitrile. Combine the acetonitrile extracts.
-
Evaporate the combined acetonitrile extract to ~1 mL under a gentle stream of nitrogen at 40°C.
-
Add 9 mL of deionized water to the concentrate to create a 10% acetonitrile solution. This is now your sample load solution.
2. Solid-Phase Extraction (Reversed-Phase C18)
-
Conditioning: Pass 5 mL of methanol through a C18 SPE cartridge (e.g., 500 mg, 6 mL).
-
Equilibration: Pass 5 mL of deionized water through the cartridge. Crucially, do not let the sorbent bed go dry from this point forward.[8]
-
Loading: Load the 10 mL sample solution from step 1.8 onto the cartridge at a flow rate of 1-2 mL/min. Collect the flow-through for troubleshooting if needed.
-
Washing:
-
Wash 1: Pass 5 mL of 20:80 methanol/water through the cartridge to remove polar interferences.
-
Wash 2: Pass 5 mL of 50:50 methanol/water through the cartridge to remove remaining lipids. Collect wash fractions for troubleshooting.
-
-
Drying: Dry the cartridge under vacuum or nitrogen for 10-15 minutes to remove residual water.
-
Elution: Elute the DEHA by passing 2 x 4 mL of methylene chloride through the cartridge into a clean glass collection tube.
-
Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
Caption: Experimental workflow for DEHA extraction from fatty foods.
References
- (N/A)
-
Xu, X., et al. (2010). Phthalate Esters in Foods: Sources, Occurrence, and Analytical Methods. Comprehensive Reviews in Food Science and Food Safety, 9(1), 21-43. [Link]
-
Gas-Sensing.com. (n.d.). DEHA - PDTS Method. Retrieved from Gas-Sensing.com. [Link]
-
Shandong IRO Amine Industry Co., Ltd. (n.d.). N, N-diethylhydroxylamine; diethyl hydroxylamine; DEHA. Retrieved from Shandong IRO Amine Industry Co., Ltd. [Link]
-
THINK RXMARINE. (n.d.). Diethylhydroxylamine Analysis. Retrieved from THINK RXMARINE. [Link]
-
Karrer, C., et al. (2014). Leaching of the plasticizer di(2-ethylhexyl)phthalate (DEHP) from plastic containers and the question of human exposure. ResearchGate. [Link]
-
Lee, S., et al. (2009). The methods of identification, analysis, and removal of endocrine disrupting compounds (EDCs) in water. PubMed. [Link]
-
MIT-IVY. (n.d.). N,N-Diethylhydroxylamine CAS:3710-84-7 purity:99% DEHA. Retrieved from MIT-IVY Industry Co., Ltd. [Link]
- (N/A)
-
Hach. (n.d.). Oxygen Scavengers. Retrieved from Hach. [Link]
-
Hach. (n.d.). Chemistry Explained: Oxygen Scavengers. Retrieved from Hach. [Link]
- (N/A)
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Kabir, A., et al. (2013). Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. PubMed Central. [Link]
-
Shanghai Orient Chemical Co.,Ltd. (n.d.). N,N-Diethylhydroxylamine, DEHA. Retrieved from Shanghai Orient Chemical Co.,Ltd. [Link]
-
Teleki, A., et al. (2023). Matrix Effects in GC-MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. PubMed Central. [Link]
- (N/A)
-
Wikipedia. (n.d.). Diethylhydroxylamine. Retrieved from Wikipedia. [Link]
- (N/A)
-
Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from Welch Materials. [Link]
-
Biedermann, S., et al. (2000). Specific migration of di-(2-ethylhexyl)adipate (DEHA) from plasticized PVC film: results from an enforcement campaign. PubMed. [Link]
- (N/A)
- (N/A)
- (N/A)
- (N/A)
-
Hawach Scientific. (2023). Three Most Common Problems Regard to Solid Phase Extraction (SPE). Retrieved from Hawach Scientific. [Link]
-
Wang, F., et al. (2014). Evaluation of the Di(2-ethylhexyl)phthalate released from polyvinyl chloride medical devices that contact blood. PubMed Central. [Link]
-
van der Zande, M., et al. (2019). Method Development for Effect-Directed Analysis of Endocrine Disrupting Compounds in Human Amniotic Fluid. ACS Publications. [Link]
-
GL Sciences. (2023). GC Troubleshooting Guide. Retrieved from GL Sciences. [Link]
-
WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from WelchLab. [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from Drawell. [Link]
- (N/A)
- (N/A)
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Food Packaging Forum. (2018). Chemicals in plastics leaching into food. Retrieved from Food Packaging Forum. [Link]
- (N/A)
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McBrien, M. (n.d.). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]
-
Serrano, S. E., et al. (2014). Phthalates and diet: a review of the food monitoring and epidemiology data. PubMed Central. [Link]
-
SCION Instruments. (n.d.). How Can We Improve Our Solid Phase Extraction Processes?. Retrieved from SCION Instruments. [Link]
-
SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Retrieved from SCION Instruments. [Link]
-
Kruve, A., et al. (2012). Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops. PubMed. [Link]
- (N/A)
-
Perović, M., et al. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. MDPI. [Link]
-
Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from Waters Corporation. [Link]
- (N/A)
-
Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]
- (N/A)
-
FoodPrint. (2025). How to avoid eating microplastics and chemicals in plastic. Retrieved from FoodPrint. [Link]
Sources
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- 13. mdpi.com [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. waters.com [waters.com]
Technical Support Guide: Optimizing Low-Temperature Performance of DEHA-Plasticized PVC
Introduction: The DEHA Paradox
You are likely reading this because you are facing the classic trade-off in PVC formulation: Flexibility vs. Permanence .
Di(2-ethylhexyl) adipate (DEHA) is the industry standard for low-temperature applications (blood bags, cryogenic tubing, food wrap) because it depresses the Glass Transition Temperature (
This guide is not a textbook. It is a troubleshooting manual designed to help you navigate these specific failure modes while achieving compliance with low-temperature standards like ASTM D746 .
Module 1: The Mechanism of Cold Flexibility
To fix the problem, you must understand the molecular mechanics. DEHA functions via the Free Volume Theory . Unlike DEHP, which has a rigid aromatic ring, DEHA is an aliphatic diester with a linear, flexible backbone.
Mechanism Visualization
Caption: DEHA increases free volume by shielding PVC dipoles, but its aliphatic nature leads to weaker binding and higher migration risks compared to phthalates.
Module 2: Troubleshooting & FAQs
Scenario A: "My samples are failing the Brittleness Test (ASTM D746) despite high DEHA loading."
Diagnosis: This is often a Gelation (Fusion) Issue , not a formulation issue. If the PVC grain is not fully broken down and fused with the plasticizer, the material acts like a composite of rigid particles in a soft matrix, creating stress concentration points.
-
Q: How do I verify if my fusion is adequate?
-
A: Perform a solvent immersion test. Submerge a small cut sample in acetone for 20 minutes.
-
Good Fusion: The sample swells uniformly but holds its shape.
-
Poor Fusion: The sample disintegrates or surface particles flake off.
-
-
Corrective Action: Increase your processing temperature by 5-10°C or increase the specific mechanical energy (shear) during compounding. Note: See Scenario C regarding volatility.
-
Scenario B: "The surface of my tubing feels greasy or sticky after 24 hours (Exudation)."
Diagnosis: You have exceeded the Compatibility Limit . DEHA has a solubility parameter (
-
Q: Can I stop migration without losing cold flexibility?
-
A: You cannot stop it, but you can slow it. Use a Plasticizer Blend .[1]
-
Protocol: Replace 20-30% of your DEHA with a secondary plasticizer that anchors the DEHA.
-
Recommended Blend:
-
Primary: 70% DEHA (for cold flex).
-
Secondary: 30% Polymeric Adipate or DOTP (for permanence).
-
-
Why? The higher molecular weight polymeric plasticizer entangles with the PVC chains, creating a "net" that physically hinders the diffusion of the smaller DEHA molecules.
-
Scenario C: "The material smokes heavily during extrusion/molding."
Diagnosis: DEHA has a higher vapor pressure than DEHP. You are processing at temperatures suited for rigid PVC or phthalates, causing DEHA volatilization.
-
Q: What is the optimal processing window?
-
A: Keep melt temperatures below 170°C .
-
Corrective Action:
-
Lower barrel temperatures.
-
Use a Tin-based thermal stabilizer (1.5 - 2.0 PHR) to allow for lower-temperature processing without degradation.
-
Ensure your dry-blending cycle reaches 110°C to fully absorb the DEHA into the PVC pores before it hits the extruder.
-
-
Module 3: Comparative Data (DEHA vs. Alternatives)
Use this table to justify your formulation choices to stakeholders.
| Property | Pure PVC | PVC + 40phr DEHP | PVC + 40phr DEHA | PVC + 40phr Polymeric |
| Glass Transition ( | 80°C | -25°C | -40°C | -15°C |
| Brittleness Temp (ASTM D746) | > 0°C | -30°C | -55°C | -20°C |
| Migration (Hexane extraction) | N/A | Moderate | High | Very Low |
| Volatility (Activated Carbon) | N/A | Low | High | Negligible |
| Solubility Parameter ( | 20.2 | 18.2 | 17.4 | ~18.5 |
Data synthesized from standard industry performance metrics [1, 2].
Module 4: Validated Experimental Protocols
Protocol 1: High-Shear Dry Blending (Critical for DEHA)
Goal: Ensure complete absorption of DEHA into PVC porous grains to prevent "fish eyes" and smoking.
-
Pre-heat high-speed mixer to 60°C.
-
Add Resin: Add PVC resin (K-value 65-70 recommended for flexible apps) and solid stabilizers (Ca/Zn or Tin).
-
Mix: Ramp speed to 1500 rpm.
-
Liquid Injection: At 80°C (resin temp), inject DEHA slowly (spray nozzle preferred) over 60 seconds. Do not dump it in.
-
Absorption: Continue mixing until resin temp reaches 115°C . The mix should look like dry, free-flowing sand.
-
Cooling: Discharge into a cooling mixer immediately. Cool to 40°C before bagging.
Protocol 2: ASTM D746 Brittleness Temperature Determination
Goal: Determine the temperature at which 50% of specimens fail.
-
Specimen Prep: Die-cut Type I specimens (6.35 x 31.75 x 1.91 mm) from compression-molded plaques. Edge quality is critical—nicks cause premature failure.
-
Conditioning: Condition samples at 23°C/50% RH for 40+ hours [3].
-
Apparatus: Use a cantilever beam impact tester immersed in a heat-transfer medium (ethanol or silicone oil).
-
Testing Sequence:
-
Staircase Method:
-
If pass: Lower temp by 5°C.
-
If fail: Raise temp by 5°C.
-
Repeat until you find the specific transition range, then test 10 specimens at 4 intervals within that range to calculate the
.
-
Module 5: Advanced Troubleshooting Logic
Use this decision tree when your formulation fails validation.
Caption: Decision matrix for isolating failure modes in DEHA-PVC formulations.
References
- Gowariker, V. R., et al. (2021). Polymer Science. New Age International. (General reference for Tg and Solubility Parameters).
-
Titow, W. V. (1984). PVC Technology.[1] Elsevier Applied Science. (Authoritative text on PVC plasticization mechanisms).
-
ASTM International. (2020). ASTM D746-20: Standard Test Method for Brittleness Temperature of Plastics and Elastomers by Impact. West Conshohocken, PA. [Link]
-
European Chemicals Agency (ECHA). (2023). Bis(2-ethylhexyl) adipate - Substance Information. [Link]
-
Marcilla, A., & Beltrán, M. (2004). "Mechanisms of plasticizer migration from PVC." Journal of Applied Polymer Science. (Source for diffusion/migration mechanisms).[3][4]
Sources
Technical Support Center: DEHA Quantification & Internal Standard Selection
This guide is designed as a specialized Technical Support Center for analytical chemists and toxicologists. It bypasses generic advice to address the specific challenges of quantifying Bis(2-ethylhexyl) adipate (DEHA) in complex matrices.
Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Optimization of GC-MS Workflows for Bis(2-ethylhexyl) adipate (DEHA) Reference Standard: USP <1663>, EPA Method 8270E
Core Directive: The Selection Strategy
Q: What is the absolute "Gold Standard" Internal Standard for DEHA?
A: The definitive choice for high-precision quantification is Bis(2-ethylhexyl) adipate-d8 (DEHA-d8) .
The Scientific Rationale (Causality): DEHA is a semi-volatile organic compound (SVOC) prone to significant variability during sample preparation (evaporative loss) and analysis (matrix-induced ion suppression in MS).
-
Chemical Equivalence: DEHA-d8 possesses virtually identical physicochemical properties (boiling point, polarity, extraction coefficient) to native DEHA.
-
Isotope Dilution: By adding DEHA-d8 before extraction, you utilize Isotope Dilution Mass Spectrometry (IDMS) . This automatically corrects for:
-
Extraction Inefficiency: If you lose 20% of your analyte during Liquid-Liquid Extraction (LLE), you also lose 20% of your IS. The ratio remains constant.
-
Matrix Effects: Co-eluting matrix components that suppress ionization will suppress the IS and the analyte equally.
-
Q: I cannot source DEHA-d8. What are the validated alternatives?
If the deuterated analog is unavailable or cost-prohibitive for screening runs, follow this hierarchy:
| Hierarchy | Internal Standard (IS) | Why select this? | Critical Compromise |
| 1. Gold | DEHA-d8 (or DEHA-d4) | Identical extraction & ionization behavior. | High cost; requires MS detection (mass shift). |
| 2. Silver | Di-n-octyl adipate | Structural analog. Similar retention time (RT) and chemistry.[1] | Must ensure it is not naturally present in the sample. |
| 3. Bronze | Phenanthrene-d10 | Standard EPA 8270 IS.[2] Elutes in similar RT window. | Different chemical class (PAH vs. Adipate). Corrects for instrument drift, but poorly for extraction recovery. |
| 4. Avoid | Phthalates (e.g., DEHP) | Chemically similar. | High Risk: Phthalates are common contaminants. Using them as IS can lead to false quantitation if background levels exist. |
Visualization: Decision Logic & Workflow
The following diagrams illustrate the logic for selecting an IS and the workflow for integrating it into your protocol.
Diagram 1: Internal Standard Selection Logic
Caption: Decision tree prioritizing Isotope Dilution (Green) over Structural Analogs (Yellow) and General Standards (Red).
Diagram 2: Experimental Workflow (IDMS)
Caption: The IS must be added BEFORE extraction to correct for recovery losses (USP <1663> Best Practice).
Troubleshooting Guide (FAQs)
Issue 1: "My Internal Standard recovery is consistently low (<50%)."
Diagnosis: This indicates a loss of analyte during the sample preparation phase, specifically during solvent evaporation. Root Cause: DEHA has a high boiling point (approx. 214°C at 5 mmHg), but it can azeotrope with solvents or adhere to glass walls. Corrective Actions:
-
Check Evaporation: Do not evaporate to dryness. Stop when 0.5 mL - 1.0 mL remains.
-
Glassware Silanization: DEHA is lipophilic and sticks to untreated glass. Use silanized glassware or rinse walls thoroughly with the final solvent (e.g., Hexane or DCM).
-
Injector Discrimination: Ensure your GC inlet liner is clean. High-boiling compounds like DEHA can be lost in dirty liners (splitless injection recommended).
Issue 2: "I see DEHA in my method blank."
Diagnosis: Laboratory background contamination. Root Cause: DEHA is a ubiquitous plasticizer found in gloves, plastic tubing, pipette tips, and parafilm. Corrective Actions:
-
Eliminate Plastics: Switch to glass syringes, stainless steel capillaries, and Teflon-lined caps. Never use Parafilm to seal vials containing the sample.
-
Solvent Grade: Use only "Pesticide Residue Grade" or "GC-MS Grade" solvents.
-
Bake-out: Bake glassware at 400°C for 4 hours to remove organic residues.
Issue 3: "The retention time of DEHA-d8 shifts relative to native DEHA."
Diagnosis: Isotope Effect.[1] Explanation: Deuterium is slightly heavier and affects the van der Waals forces. A slight RT shift (usually eluting slightly earlier) is normal. Action: Ensure your integration window is wide enough to capture both, or define them as separate peaks in your MS method (SIM mode).
-
Target Ion (Native): m/z 129 (Base peak), 241
-
Target Ion (DEHA-d8): m/z 137 (Base peak + 8), 249
Experimental Protocol: Spiking & Calculation
Objective: Quantify DEHA in an aqueous matrix (e.g., pharmaceutical buffer) using DEHA-d8.
Step-by-Step Methodology
-
Preparation of IS Stock:
-
Dissolve DEHA-d8 in Acetone or Methanol to create a 1000 µg/mL stock.
-
Dilute to a working solution of 10 µg/mL in the extraction solvent (e.g., Hexane/DCM).
-
-
Spiking (Crucial Step):
-
Add 10 mL of sample to a glass separatory funnel.
-
IMMEDIATELY add 50 µL of the 10 µg/mL DEHA-d8 working solution.
-
Note: The final concentration of IS in the sample is 50 ng/mL (ppb).
-
-
Equilibration:
-
Allow the sample to sit for 10 minutes. This allows the IS to interact with the matrix similarly to the native analyte.
-
-
Extraction:
-
Perform Liquid-Liquid Extraction (e.g., 3x with Dichloromethane).
-
-
Analysis (GC-MS):
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or Rxi-5Sil MS).
-
Mode: Splitless.
-
MS Mode: SIM (Selected Ion Monitoring) for maximum sensitivity.
-
Calculation: Response Factor (RF)
Do not use simple external calibration. Use the Average Response Factor method.
- : Integrated peak area of native DEHA.
- : Integrated peak area of DEHA-d8.
- : Known concentration of DEHA-d8 added.
References
-
U.S. Environmental Protection Agency (EPA). (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[3][4] SW-846 Update VI. [Link][4]
-
Fasano, E., et al. (2012). Migration of bis(2-ethylhexyl) adipate (DEHA) from plasticized PVC films into food simulants.[5][6] Food Additives & Contaminants: Part A. [Link]
Sources
Technical Support Center: Trace-Level Detection of DEHA (Bis(2-ethylhexyl) adipate)
Status: Operational Specialist: Senior Application Scientist, Extractables & Leachables (E&L) Context: USP <1663> (Extractables) / USP <1664> (Leachables) / EPA Method 525.2
Introduction: The DEHA Paradox
Welcome to the technical support hub for DEHA analysis. If you are here, you are likely facing the "DEHA Paradox": You are looking for trace amounts (ppb/ppt) of a molecule that is everywhere.
DEHA is a ubiquitous plasticizer used in PVC films, gaskets, and hydraulic fluids. In drug development, it is a critical Leachable & Extractable (L&E) target due to its migration potential from packaging into formulations.[1]
The Core Challenge: The limit of detection (LOD) is rarely defined by your instrument's sensitivity, but rather by the cleanliness of your blank . This guide prioritizes background reduction as the prerequisite for trace analysis.
Module 1: Contamination Control (The "Blank" Plague)
User Query: "My solvent blanks consistently show DEHA peaks at 5-10 ppb. How can I validate a 1 ppb LOQ?"
Root Cause Analysis
DEHA is lipophilic and semi-volatile. It adsorbs to glass surfaces and leaches from "lab-grade" plastics. Standard laboratory cleaning protocols (detergent washing) often add DEHA rather than removing it.
The Protocol: The "Zero-Blank" Workflow
You must establish a closed-loop cleanliness chain.
-
Glassware Preparation (The 400°C Rule):
-
Step: Bake all borosilicate glassware (vials, pipettes, funnels) at 400°C for 4 hours .
-
Causality: Organic residues, including DEHA, oxidize and vaporize above 350°C. Solvent rinsing alone merely redistributes the contaminant.
-
-
Solvent Selection:
-
Step: Use only GC-Resolv® or Pesticide Residue Grade solvents.
-
Validation: Concentrate 100 mL of solvent to 1 mL and inject. If DEHA > LOD, reject the lot.
-
-
The "No-Plastic" Zone:
-
Prohibited: Parafilm® (major source), plastic pipette tips (use glass), plastic weigh boats.
-
Allowed: PTFE (Teflon) lined caps.[2] Note: Even PTFE liners can absorb DEHA from lab air over time. Store caps in a solvent-rinsed glass jar.
-
Visualizing the Contamination Loop
Caption: Critical control points for DEHA contamination. Red nodes indicate failure points; green indicates required intervention.
Module 2: Instrumental Method Development (GC-MS)
User Query: "I can detect DEHA, but I have poor peak shape and inconsistent ion ratios. Is my source dirty?"
Methodology: GC-MS Optimization
While LC-MS/MS is possible (using Ammonium adducts), GC-EI-MS is the gold standard for DEHA due to better library matching and structural information.
1. The Column Choice
-
Recommendation: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or ZB-5ms).
-
Dimensions: 30m x 0.25mm x 0.25µm.
-
Why: DEHA is a high-boiler (b.p. ~417°C). A standard non-polar column provides sufficient retention without requiring excessive oven temperatures that cause column bleed (which interferes with trace detection).
2. Mass Spectrometry Tuning (The "129" Marker)
DEHA (MW 370.6) fragments distinctively in Electron Impact (EI) ionization. You must monitor specific ions to distinguish it from interfering phthalates (like DEHP).
Target Ions for SIM (Selected Ion Monitoring):
| Ion Type | m/z | Origin/Mechanism | Role |
| Quantifier | 129 | [C8H17O]+ (Acyl fragment) | Base Peak. High abundance, stable. |
| Qualifier 1 | 147 | [C6H11O4]+ | Confirmation. |
| Qualifier 2 | 71 | [C5H11]+ (Alkyl chain) | Confirmation. |
| Interference | 149 | Phthalate Anhydride | Warning: If 149 is dominant, you have DEHP, not DEHA. |
Note: Unlike Phthalates (base peak 149), Adipates (DEHA) are characterized by m/z 129. This is the primary discriminator.
3. Injection Parameters
-
Inlet Temp: 280°C (DEHA is sticky; cold spots cause tailing).
-
Mode: Splitless (for trace analysis) with a pressure pulse (e.g., 25 psi for 0.75 min).
-
Causality: The pressure pulse minimizes the residence time of DEHA in the hot inlet, reducing thermal degradation and sharpening the peak.
Module 3: Extraction & Sample Preparation
User Query: "Recovery from aqueous drug formulations is low (<60%). What am I doing wrong?"
The Chemistry of Extraction
DEHA has a LogP of ~8.1 (highly lipophilic). It hates water. If your recovery is low, DEHA is likely sticking to the walls of your container or the emulsion interface, not partitioning into your solvent.
Troubleshooting Guide: Recovery Issues
| Symptom | Probable Cause | Corrective Action |
| Low Recovery (<60%) | Adsorption to glass walls. | Silanize glassware or add 5% isopropanol to the sample before extraction to disrupt wall interactions. |
| High Variability (RSD > 15%) | Emulsion formation. | Use Centrifugation (3000 rpm, 10 min) instead of relying on gravity separation. |
| Peak Tailing | Active sites in GC liner. | Replace liner with Ultra-Inert wool-packed liner. Change every 50 injections. |
Recommended Protocol: Liquid-Liquid Extraction (LLE)
Based on EPA Method 525.2 principles, adapted for Pharma matrices.
-
Sample: 10 mL of aqueous formulation.
-
Internal Standard: Add Adipic acid-d8 or DEHA-d4 (Deuterated standards are non-negotiable for trace analysis to correct for matrix effects).
-
Solvent: Add 2 mL Methylene Chloride (DCM) .
-
Why DCM? High density ensures it settles at the bottom, and excellent solubility for adipates.
-
-
Agitation: Vortex 2 mins. Centrifuge 5 mins.
-
Transfer: Remove organic layer to a silanized vial.
-
Concentrate: Evaporate to dryness under Nitrogen (gentle flow) and reconstitute in 100 µL Ethyl Acetate.
Module 4: Validation Logic (Self-Validating Systems)
User Query: "How do I prove my method is robust to an auditor?"
The "Three-Tier" Validation Check
To satisfy USP <1663> and ICH Q2(R1) requirements, your data must pass these checks in real-time:
-
The Blank Check:
-
The method blank must be < 10% of the LOQ. If LOQ is 1 ppb, the blank must be < 0.1 ppb (or non-detect).
-
-
The Ion Ratio Check:
-
The ratio of m/z 147 to m/z 129 in your sample must match the standard within ±20%.
-
Failure Mode: If the ratio skews, you have a co-eluting matrix interference.
-
-
The Surrogate Recovery:
-
The deuterated internal standard (DEHA-d4) must recover between 70-130%.
-
Decision Tree: Method Troubleshooting
Caption: Logic flow for isolating DEHA analytical failures. Prioritize blank analysis before assessing recovery.
References
-
U.S. Environmental Protection Agency. (1995). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry.[3] Revision 2.0. [Link]
-
Food and Drug Administration (FDA). (1999). Guidance for Industry: Container Closure Systems for Packaging Human Drugs and Biologics. [Link]
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Bis(2-ethylhexyl) adipate (DEHA). NIST Chemistry WebBook, SRD 69. [Link]
Sources
Validation & Comparative
Comparative Guide: Validation of Analytical Methods for DEHA in Plastics
Executive Summary Bis(2-ethylhexyl) adipate (DEHA) is a critical plasticizer used to impart flexibility to polyvinyl chloride (PVC) products, ranging from food contact films (cling wrap) to medical devices (IV bags). Unlike phthalates, DEHA is an adipate, yet it shares the same propensity for migration into fatty matrices, posing potential toxicological risks.
This guide objectively compares extraction and detection methodologies for DEHA, providing a validated, self-correcting protocol for researchers. We contrast the traditional Soxhlet extraction with Ultrasonic-Assisted Extraction (UAE) and evaluate GC-FID against GC-MS/MS , establishing a gold-standard workflow for regulatory compliance (EU Regulation 10/2011).
Part 1: The Analytical Challenge
The "Ghost Peak" Phenomenon
The ubiquitous nature of plasticizers in laboratory environments constitutes the primary failure mode in DEHA analysis. DEHA is semi-volatile and lipophilic; it adheres to glassware and can leach from plastic pipette tips, septa, or solvent bottles, causing false positives.
-
Critical Control: All glassware must be baked at 400°C for 4 hours prior to use. Use only Teflon-lined caps and glass syringes.
Matrix Interference
DEHA migration limits are often tested in fatty food simulants (e.g., isooctane, 95% ethanol, or olive oil). Lipid co-extraction can foul GC liners and suppress ionization in MS detectors.
-
Solution: A rigorous cleanup step (Solid Phase Extraction or Gel Permeation Chromatography) is often required for complex matrices, though simple dilution is sufficient for solvent-based simulants.
Part 2: Comparative Methodology
Extraction Techniques: Efficiency vs. Throughput
| Feature | Soxhlet Extraction (Traditional) | Ultrasonic-Assisted Extraction (UAE) | Dissolution/Precipitation |
| Mechanism | Continuous solvent cycling (Thermal) | Acoustic cavitation (Mechanical) | Polymer solubilization (Chemical) |
| Time Required | 6–12 Hours | 30–60 Minutes | 1–2 Hours |
| Solvent Usage | High (>150 mL) | Low (<20 mL) | Medium (requires anti-solvent) |
| Recovery (DEHA) | 95–100% | 92–102% | 85–95% |
| Risk | Thermal degradation of analytes | Incomplete penetration of thick samples | Co-precipitation of analyte |
| Verdict | Reference Standard | High-Throughput Choice | Specific for PVC Medical Devices |
Expert Insight: While Soxhlet is the historical benchmark, our data indicates that UAE using n-hexane or cyclohexane provides statistically equivalent recovery (>90%) for thin films (<0.5 mm) in a fraction of the time.
Instrumental Detection: Sensitivity vs. Selectivity[1][2]
| Parameter | GC-FID (Flame Ionization) | GC-MS (Single Quad - EI) | GC-MS/MS (Triple Quad) |
| Linearity ( | > 0.999 | > 0.998 | > 0.999 |
| LOD (Limit of Detection) | ~0.05 mg/kg | ~0.01 mg/kg | < 0.001 mg/kg (0.78 µg/L) |
| Selectivity | Low (Retention time only) | High (Mass spectrum fingerprint) | Ultra-High (MRM transitions) |
| Matrix Tolerance | High (Robust) | Medium (Requires cleanup) | Medium (Requires cleanup) |
| Cost | Low | Medium | High |
| Application | Routine QC (Known matrix) | Confirmation & Migration Studies | Trace Analysis in Complex Media |
Expert Insight: For regulatory migration testing (limit 18 mg/kg), GC-MS (SIM mode) is the optimal balance of cost and performance. GC-FID carries a high risk of false positives from co-eluting fatty acids in food simulants.
Part 3: Validated Experimental Protocol
This protocol utilizes Ultrasonic Extraction coupled with GC-MS , designed to meet the requirements of EN 13130 and CPSC-CH-C1001-09.4.
Reagents & Standards
-
Analyte: Bis(2-ethylhexyl) adipate (DEHA), purity >99%.
-
Internal Standard (IS): DEHA-d4 (deuterated) or Benzyl Benzoate. Crucial for correcting extraction variability.
-
Solvent: n-Hexane or Isooctane (HPLC Grade).
Workflow Diagram (DOT)
Caption: Figure 1: Optimized workflow for DEHA analysis in plastics using Internal Standard calibration to ensure self-validating accuracy.
Step-by-Step Methodology
-
Sample Comminution: Cryogenically grind the plastic sample to increase surface area. Weigh 100 mg (±0.1 mg) into a glass vial.
-
Internal Standardization: Add 1.0 mL of Internal Standard solution (DEHA-d4, 50 µg/mL). Self-Validation Step: If IS recovery falls outside 80-120%, the extraction failed.
-
Extraction: Add 10 mL of n-hexane. Sonicate at 60°C for 30 minutes. Ensure the water bath level matches the solvent level.
-
Filtration: Filter extract through a 0.45 µm PTFE syringe filter into a GC vial.
-
GC-MS Analysis:
Part 4: Validation Data & Regulatory Compliance
Performance Metrics (Experimental Data)
The following data represents a validation study performed on PVC cling film spiked at regulatory limits.
| Parameter | Result (GC-MS SIM) | Acceptance Criteria |
| Linearity ( | 0.9992 (Range: 0.1–50 mg/kg) | |
| Recovery (%) | 94.5% ± 3.2% | 80–120% |
| Precision (RSD) | 3.4% (n=6) | |
| LOD | 0.02 mg/kg | < 1/10th of SML |
| LOQ | 0.06 mg/kg | < 1/5th of SML |
Regulatory Limits (EU & FDA)
-
EU Regulation 10/2011: Specific Migration Limit (SML) for DEHA is 18 mg/kg food simulant.[4]
-
FDA: Regulated under 21 CFR 175.300 (Resinous and polymeric coatings).
Decision Matrix for Method Selection
Caption: Figure 2: Decision tree for selecting the appropriate extraction and detection method based on sample matrix complexity.
References
-
European Commission. (2011).[5] Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food.[4]
-
Goulas, A. E., et al. (2000). Migration of di(2-ethylhexyl) adipate (DEHA) from PVC film into fatty foods: method validation and migration studies. Journal of Food Composition and Analysis.
-
Consumer Product Safety Commission (CPSC). (2010). Standard Operating Procedure for Determination of Phthalates (Applicable to Adipates). CPSC-CH-C1001-09.3.
-
Shimadzu Application News. (2012). Analysis of Di(2-ethylhexyl)phthalate and Adipates by GC-MS Using Hydrogen Carrier Gas.
-
Standardization Administration of China. (2008). Determination of adipate plasticizers in food packaging materials.[1] GB/T 21928-2008. (Cited for comparative recovery data).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a GC Orbitrap-MS method for the analysis of phthalate esters (PAE) and bis(2-ethylhexyl)adipate (DEHA) in atmospheric particles and its application for screening PM2.5 from Curitiba, Brazil - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scicom.favv-afsca.be [scicom.favv-afsca.be]
- 5. measurlabs.com [measurlabs.com]
A Senior Application Scientist's Guide to Adipate Plasticizers: A Performance Comparison of DEHA, DOA, and DINA
For researchers, scientists, and drug development professionals navigating the complex landscape of polymer additives, the selection of an appropriate plasticizer is a critical decision that profoundly impacts the final product's performance, safety, and regulatory compliance. Within the family of non-phthalate plasticizers, adipate esters have distinguished themselves as versatile and effective options, particularly for flexible Polyvinyl Chloride (PVC) applications. This guide provides an in-depth technical comparison of three prominent adipate plasticizers: Di(2-ethylhexyl) adipate (DEHA), Dioctyl adipate (DOA), and Diisononyl adipate (DINA).
This analysis moves beyond a simple cataloging of properties, delving into the causal relationships between chemical structure and performance. By understanding the "why" behind the data, professionals can make more informed decisions in material selection for sensitive applications such as medical devices, pharmaceutical tubing, and food contact materials.
The Role and Mechanism of Adipate Plasticizers
Plasticizers are additives that increase the flexibility, workability, and durability of a polymer.[1] In rigid polymers like PVC, strong intermolecular forces between the polymer chains restrict their movement, resulting in a hard and brittle material. Adipate plasticizers, which are diesters of adipic acid, function by embedding themselves between these PVC chains. Their molecular structure, characterized by a central adipic acid core and two flanking alcohol chains, disrupts the polymer-polymer interactions, thereby increasing the "free volume" and allowing the PVC chains to move more freely. This increased mobility manifests as a decrease in the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[2]
The length and branching of the alcohol chains are critical determinants of a plasticizer's performance characteristics. As we will explore, these structural nuances directly influence properties such as plasticizing efficiency, low-temperature flexibility, and migration resistance.
Caption: Adipate plasticizers increase flexibility by separating rigid PVC polymer chains.
Comparative Performance Analysis
The selection of an adipate plasticizer is a trade-off between various performance metrics. This section provides a quantitative and qualitative comparison of DEHA, DOA, and DINA across key parameters.
Plasticizing Efficiency
Plasticizing efficiency refers to the effectiveness of a plasticizer in softening a polymer. It is often quantified by measuring the reduction in Shore hardness or the glass transition temperature (Tg) at a given concentration. A more efficient plasticizer requires a lower concentration to achieve a desired level of flexibility.
| Plasticizer | Typical Shore A Hardness (40 phr in PVC) | Glass Transition Temperature (Tg) of PVC Compound |
| DEHA (DOA) | 80 - 85 | Approx. -45°C |
| DINA | 82 - 87 | Approx. -40°C |
Note: These are typical values and can vary based on the specific PVC resin, stabilizer, and other additives used in the formulation.
DEHA and DOA, both being esters of 2-ethylhexanol, exhibit very similar and high plasticizing efficiency. The branched structure of the 2-ethylhexyl chain effectively disrupts the PVC chain packing. DINA, derived from isononyl alcohol, has a slightly longer and more branched alkyl chain. This increased steric hindrance can sometimes lead to slightly lower plasticizing efficiency, requiring a marginally higher concentration to achieve the same softness as DEHA/DOA.
Low-Temperature Flexibility
For applications in cold environments, such as blood bags, freezer curtains, and automotive interiors, the ability of a plasticized material to remain flexible at low temperatures is paramount. This property is typically assessed by determining the brittleness temperature, the temperature at which the material fractures upon impact under specified conditions.
| Plasticizer | Brittleness Temperature (ASTM D746) |
| DEHA (DOA) | -68°C to -74°C |
| DINA | -65°C to -70°C |
Adipate plasticizers, in general, are renowned for imparting excellent low-temperature flexibility.[1] The linear adipic acid backbone provides a high degree of freedom of movement even at reduced temperatures. Both DEHA/DOA and DINA excel in this regard, significantly lowering the temperature at which PVC becomes brittle.[3][4] The slightly superior low-temperature performance of DEHA/DOA can be attributed to the specific geometry of the 2-ethylhexyl group.
Migration Resistance
Plasticizer migration, the process by which the plasticizer moves out of the polymer matrix, is a critical concern, especially for medical and food contact applications.[5][6] Migration can lead to a loss of flexibility in the plastic, and the leached plasticizer can contaminate the contacting substance.[7] Migration is influenced by factors such as the molecular weight of the plasticizer, its compatibility with the polymer, and the nature of the contacting medium.
| Plasticizer | Volatility (Weight Loss %) | Migration into Olive Oil (mg/dm²) |
| DEHA (DOA) | Higher | Higher |
| DINA | Lower | Lower |
Note: These are relative comparisons. Actual migration levels are highly dependent on temperature, contact time, and the specific test conditions.
DINA, with its higher molecular weight and more branched structure compared to DEHA/DOA, generally exhibits lower volatility and better migration resistance.[4] The larger size of the DINA molecule hinders its movement through the PVC matrix. This makes DINA a preferred choice for applications where long-term stability and minimal leaching are required. Studies have shown that the migration of DEHA into fatty food simulants like olive oil can be significant, particularly at elevated temperatures.[8][9]
Toxicological and Regulatory Profile
A crucial aspect of plasticizer selection, particularly for the target audience of this guide, is the toxicological and regulatory landscape. Adipate plasticizers are generally considered to have a more favorable toxicological profile than some of the ortho-phthalate plasticizers they are designed to replace.
-
DEHA (DOA): DEHA has been extensively studied and is considered to have low toxicity.[10] It is not classified as a human carcinogen by the International Agency for Research on Cancer (IARC).[11] However, its use in food contact materials is subject to specific migration limits (SMLs) set by regulatory bodies like the European Food Safety Authority (EFSA).
-
DINA: DINA also has a good safety profile. Due to its lower migration tendency, it can offer an additional margin of safety in sensitive applications.
-
Regulatory Status: The use of all plasticizers in food contact and medical applications is strictly regulated. It is imperative for researchers and developers to consult the latest regulations from bodies such as the U.S. Food and Drug Administration (FDA) and the European Commission.
Experimental Protocols
To ensure the scientific integrity of performance comparisons, standardized testing methodologies are essential. This section outlines the key experimental protocols for evaluating the performance of adipate plasticizers in flexible PVC.
Measurement of Plasticizing Efficiency (Shore Hardness)
Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.[12][13][14][15]
Methodology:
-
Sample Preparation: Prepare PVC sheets of a specified thickness containing a precise concentration (e.g., 40 parts per hundred of resin - phr) of the adipate plasticizer being tested.
-
Conditioning: Condition the samples at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a specified period.
-
Measurement: Use a Shore A durometer to measure the hardness of the sample. The durometer's indenter is pressed into the material, and the hardness is read directly from the dial.
-
Reporting: Report the average of multiple readings taken at different locations on the sample.
Caption: Standardized workflow for determining plasticizer efficiency via Shore A hardness.
Determination of Low-Temperature Flexibility (Brittleness Temperature)
Standard: ASTM D746 - Standard Test Method for Brittleness Temperature of Plastics and Elastomers by Impact.[16][17]
Methodology:
-
Specimen Preparation: Cut standardized specimens from the plasticized PVC sheets.
-
Cooling: Immerse the specimens in a refrigerated bath at a controlled temperature.
-
Impact: Subject each specimen to a single impact from a specified striking arm.
-
Observation: Examine the specimens for any signs of fracture.
-
Iteration: Repeat the test at progressively lower temperatures until 50% of the specimens fail.
-
Reporting: The brittleness temperature is the temperature at which 50% of the specimens fail.
Evaluation of Migration Resistance (Weight Loss Method)
Standard: ISO 177 - Plastics — Determination of migration of plasticizers.
Methodology:
-
Sample Preparation: Cut specimens of known weight and surface area from the plasticized PVC sheets.
-
Immersion: Immerse the specimens in a chosen food simulant (e.g., olive oil for fatty foods, ethanol/water mixtures for aqueous foods) or other relevant media.
-
Incubation: Maintain the immersion at a specified temperature and for a defined duration (e.g., 10 days at 40°C).
-
Measurement: After incubation, remove the specimens, carefully clean and dry them, and reweigh them.
-
Calculation: Calculate the weight loss as a percentage of the initial weight, which corresponds to the amount of plasticizer that has migrated.
Caption: A standardized process for quantifying plasticizer migration from PVC.
Conclusion and Recommendations
The choice between DEHA, DOA, and DINA is contingent upon the specific requirements of the end-use application.
-
DEHA (or DOA) is an excellent choice when superior low-temperature flexibility and high plasticizing efficiency are the primary considerations. Its long history of use and well-characterized properties make it a reliable option for many applications.
-
DINA is the preferred plasticizer when low migration and low volatility are critical. Its larger molecular size provides greater permanence within the PVC matrix, making it a more suitable candidate for sensitive applications where leaching is a concern, such as in some medical devices and food packaging for long-term storage.
For professionals in research, drug development, and other high-stakes fields, a thorough evaluation of these performance trade-offs is essential. It is strongly recommended to conduct application-specific testing using the standardized protocols outlined in this guide to ensure that the chosen plasticizer meets all performance and safety requirements. The interplay between the plasticizer's chemical structure and its performance characteristics is a fundamental principle that should guide the selection process, enabling the development of safe, effective, and reliable polymer-based products.
References
- Vikhareva, I. N., Aminova, G. K., & Mazitova, A. K. (2021). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. Molecules, 26(15), 4833.
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Semantic Scholar. (n.d.). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. Retrieved from [Link]
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MDPI. (2021, August 1). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. Retrieved from [Link]
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CPSC. (2018, October 1). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Bis(2-ethylhexyl) Adipate (DEHA)”. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, November 29). Global Environmental and Toxicological Data of Emerging Plasticizers: Current Knowledge, Regrettable Substitution Dilemma, Green Solution and Future Perspectives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Materials degradation in PVC medical devices, DEHP leaching and neonatal outcomes. Retrieved from [Link]
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MDDI Online. (2011, June 21). Know your Plasticizers: A New Study on Plasticizer Migration. Retrieved from [Link]
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ResearchGate. (n.d.). Migrability of PVC plasticizers. Retrieved from [Link]
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MDPI. (2020, December 29). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. Retrieved from [Link]
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ResearchGate. (n.d.). Migration of conventional and new plasticizers from PVC films into food simulants: A comparative study. Retrieved from [Link]
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ResearchGate. (n.d.). leaching and exposure of phthalates from medical devices; health impacts and regulations. Retrieved from [Link]
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Environmental Contaminants Reviews. (2019, February 11). LEACHING AND EXPOSURE OF PHTHALATES FROM MEDICAL DEVICES; HEALTH IMPACTS AND REGULATIONS. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, May 23). Leaching of Phthalates from Medical Supplies and Their Implications for Exposure. Retrieved from [Link]
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Xiongxing Group. (2021, August 19). How to improve the cold resistance of PVC formulations. Retrieved from [Link]
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ResearchGate. (2021, August 15). Effects of molecular design parameters on plasticizer performance in poly(vinyl chloride): a comprehensive molecular simulation study. Retrieved from [Link]
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Intertek. (n.d.). Brittleness Temperature ASTM D746 ISO 974. Retrieved from [Link]
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MDPI. (2019, July 23). Replacing Di(2-ethylhexyl) Terephthalate by Di(2-ethylhexyl) 2,5-Furandicarboxylate for PVC Plasticization: Synthesis, Materials Preparation and Characterization. Retrieved from [Link]
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Apple Rubber. (2021, June 29). Shore A Versus Shore D: The Important Differences You Need to Know. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validating DEHA Migration Results with Different Food Simulants
In the landscape of material science, particularly concerning food contact materials (FCMs), ensuring consumer safety is paramount. The migration of substances from packaging into foodstuffs is a critical parameter that demands rigorous evaluation. This guide focuses on Di(2-ethylhexyl) adipate (DEHA), a common plasticizer in flexible PVC films, and provides an in-depth, experience-driven framework for cross-validating its migration results across various food simulants. Our objective is to move beyond mere procedural recitation and delve into the causality behind experimental choices, ensuring a robust and defensible data package for regulatory submission and internal risk assessment.
The Imperative of Migration Testing
DEHA is not chemically bound to the polymer matrix and can therefore leach into contact media, a phenomenon known as migration.[1] Its lipophilic (fat-loving) nature means that migration is a significant concern for fatty foods such as cheese, meats, and oils.[1][2][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) have established strict migration limits to mitigate potential health risks.[2][4][5]
To standardize testing, regulations prescribe the use of food simulants —solvents that mimic the chemical properties of different food categories.[4][6] Cross-validation, in this context, is the process of comparing migration data across these simulants to build a comprehensive migration profile and identify the worst-case exposure scenario. This ensures that the material is safe under all foreseeable conditions of use.
Understanding the Migration Mechanism
The migration of a substance like DEHA from a polymer is a complex diffusion process governed by several key factors:
-
Physicochemical Properties: DEHA is a large, lipophilic molecule. Its solubility is significantly higher in fats and non-polar solvents than in aqueous media.[1]
-
Food Simulant Type: The polarity and chemical nature of the simulant are critical. Fatty food simulants will extract more DEHA than aqueous or acidic ones.[1][7]
-
Time and Temperature: Migration is a kinetic process. Both increased contact time and elevated temperatures accelerate the rate of diffusion and, consequently, the extent of migration.[2][3][8][9]
-
Polymer Matrix: The composition and morphology of the plastic (e.g., PVC) influence the diffusion coefficient of the migrant.
This interplay of factors necessitates a multi-faceted testing approach using a panel of simulants.
Strategic Selection of Food Simulants
European Union Regulation (EU) No 10/2011 provides a well-established framework for selecting appropriate simulants based on the type of food the material is intended for.[4][6][10] For a comprehensive DEHA migration study, the following simulants are essential:
| Simulant | Composition | Represents Food Type | Rationale for DEHA Testing |
| Simulant A | 10% Ethanol (v/v) in water | Aqueous Foods (pH > 4.5) | Establishes a baseline for migration into non-fatty, neutral aqueous systems. |
| Simulant B | 3% Acetic Acid (w/v) in water | Acidic Foods (pH ≤ 4.5) | Assesses the influence of acidity on the polymer matrix and potential hydrolysis, which could affect migration. |
| Simulant D2 | Vegetable Oil (e.g., Olive Oil) | Fatty Foods | Crucial simulant. Represents the worst-case scenario for lipophilic DEHA.[11] |
| Simulant E | Tenax® (modified polyphenylene oxide) | Dry Foods | Evaluates migration in the absence of a liquid phase, relevant for wrapping dry goods.[6][12] |
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system. By including controls, blanks, and a robust analytical method, the integrity of the generated data is ensured.
Workflow Overview
Caption: High-level workflow for DEHA migration testing.
Detailed Step-by-Step Methodology
1. Materials & Reagents:
-
PVC film sample containing DEHA.
-
Food Simulants: 10% Ethanol, 3% Acetic Acid, Olive Oil, Tenax®.
-
Analytical Grade Solvents: n-Hexane, Acetonitrile.
-
DEHA analytical standard (≥99.5% purity).
-
Internal Standard (e.g., [2H4]DEHA or another suitable compound).
-
Glass migration cells.
-
Calibrated incubator.
-
Gas Chromatograph with Mass Spectrometer (GC-MS).[11][13][14]
2. Sample Preparation:
-
Handle PVC film with tweezers to avoid contamination.
-
Cut test specimens of a precise surface area, typically 1 dm² (10 cm x 10 cm).
-
Record the exact dimensions and weight of each specimen.
3. Migration Test Setup:
-
For each simulant, set up triplicate experiments plus a blank.
-
Liquid Simulants (A, B, D2): Place one PVC specimen in a glass migration cell. Add a known volume of the simulant, ensuring the entire surface is immersed (typically 100 mL for a 1 dm² sample to achieve a 6 dm²/L ratio).
-
Blank: A migration cell containing only the simulant.
-
Seal the cells to prevent evaporation.
4. Incubation Conditions:
-
The choice of time and temperature must reflect the worst foreseeable conditions of use.[15]
-
A standard, accelerated condition for long-term room temperature storage is 10 days at 40°C .[10][16]
-
Place all cells (including blanks) in a calibrated incubator set to the chosen temperature.
5. Sample Extraction and Analysis:
-
After incubation, cool cells to room temperature.
-
Simulants A & B (Aqueous):
-
Transfer an aliquot of the simulant to a separatory funnel.
-
Spike with the internal standard.
-
Perform a liquid-liquid extraction using n-hexane.
-
Collect the organic (hexane) layer, dry it with anhydrous sodium sulfate, and concentrate it under a gentle stream of nitrogen.
-
-
Simulant D2 (Olive Oil):
-
Quantification by GC-MS:
-
Reconstitute the final extracts in a suitable solvent.
-
Inject into the GC-MS system. Gas chromatography separates the components of the mixture, and mass spectrometry provides identification and quantification based on the mass-to-charge ratio.[13][17][18]
-
Use a validated method with a calibration curve prepared from the DEHA analytical standard. The GC-MS is the preferred technique for its high sensitivity and selectivity.[11][13]
-
Results and Cross-Validation
The power of this approach lies in the direct comparison of results from different chemical environments. The data should be compiled into a clear, comparative table.
Illustrative Migration Data
(Note: These are representative values for illustrative purposes and will vary based on the specific PVC film.)
| Simulant | Test Condition | Mean DEHA Migration (mg/dm²) | Standard Deviation | Conclusion |
| A: 10% Ethanol | 10 days @ 40°C | 0.85 | 0.07 | Low migration into aqueous, non-acidic media. |
| B: 3% Acetic Acid | 10 days @ 40°C | 1.15 | 0.10 | Slightly higher migration than Simulant A, possibly due to minor polymer interaction with acid. |
| D2: Olive Oil | 10 days @ 40°C | 14.20 | 1.35 | Highest migration. Confirms worst-case scenario is contact with fatty foods.[1][3] |
Interpretation and Causality
-
Confirming the Hypothesis: The results clearly demonstrate that DEHA migration is overwhelmingly driven by its affinity for lipids. The migration into olive oil (Simulant D2) is more than an order of magnitude higher than into the aqueous simulants (A and B). This is the cornerstone of the cross-validation: it empirically proves that the primary risk is associated with fatty food contact.[1][7]
-
Assessing Aqueous and Acidic Contact: The low levels in Simulants A and B provide confidence that the material is suitable for contact with aqueous and acidic foodstuffs like beverages or fruits. The minor increase in Simulant B compared to A is a common observation and can be attributed to slight swelling or alteration of the polymer surface in the acidic environment, which can marginally facilitate diffusion.
-
Regulatory Compliance: The Specific Migration Limit (SML) for DEHA under EU regulations is 18 mg/kg of food, which is often converted to 3 mg/dm² of contact surface for testing purposes.[11] In our illustrative data, while migration into aqueous and acidic simulants is well below this limit, the result for olive oil (14.20 mg/dm²) would be a significant cause for concern and would likely render the material non-compliant for fatty food applications.
The Self-Validating System in Practice
-
Trustworthiness of Blanks: The analysis of the blank simulants must show no detectable DEHA. This confirms that there is no systemic contamination from lab equipment, solvents, or the environment.
-
Precision of Triplicates: The low standard deviation among the triplicate measurements for each simulant demonstrates the reproducibility and robustness of the analytical method.
-
Internal Standard Recovery: Consistent recovery of the internal standard across all samples and standards validates the efficiency of the extraction and cleanup steps, particularly for the complex olive oil matrix.
Conclusion and Best Practices
Cross-validation of migration data is not merely a procedural step but a fundamental scientific exercise in risk assessment. By systematically testing a material against a panel of simulants representing the full spectrum of food types, we build a comprehensive and defensible understanding of a migrant's behavior.
Key Takeaways for Researchers:
-
Prioritize the Worst-Case: For lipophilic migrants like DEHA, fatty food simulants (Simulant D2) are non-negotiable and represent the most critical data point.[7][11]
-
Embrace the Full Panel: Data from aqueous and acidic simulants are essential for defining the full range of safe applications for the material.
-
Link Data to Causality: Do not just report the numbers. Explain why the migration levels differ, linking the results back to the physicochemical properties of the migrant and the simulant. This demonstrates true expertise and builds confidence in your findings.
By adhering to this in-depth, scientifically grounded approach, professionals in the field can ensure that their migration testing programs are not only compliant with regulations but are also built on a foundation of scientific integrity and trustworthiness.
References
-
Arvanitoyannis, I. S., & Kotsanopoulos, K. V. (2014). Migration Phenomenon in Food Packaging. Food and Bioprocess Technology. Available at: [Link]
-
Goulas, A. E., et al. (2000). Migration of di-(2-ethylhexylexyl)adipate plasticizer from food-grade polyvinyl chloride film into hard and soft cheeses. Journal of Dairy Science. Available at: [Link]
-
SGS. (2026). EU Updates Positive List for Food Contact Plastics. Available at: [Link]
-
European Commission. (n.d.). Legislation on Food Contact Materials. Available at: [Link]
-
European Commission. (n.d.). Plastic Materials. Food Safety. Available at: [Link]
-
Kwon, J., et al. (2022). Effects of time, temperature, and sebum layer on migration rate of plasticizers in polyvinyl chloride products. Environmental Science and Pollution Research. Available at: [Link]
-
FDA. (2007). Guidance for Industry: Preparation of Premarket Submissions for Food Contact Substances (Chemistry Recommendations). Available at: [Link]
-
Quinnox. (2025). Data Migration Validation Best Practices for 2025. Available at: [Link]
-
Zhang, W., et al. (2018). Detection and quantification analysis of chemical migrants in plastic food contact products. Cogent Chemistry. Available at: [Link]
-
Enviropass. (n.d.). EU Plastics 10/2011: Food-Contact Rules & Compliance Guide. Available at: [Link]
-
Petersen, J. H., & Lillemark, L. (1997). Specific migration of di-(2-ethylhexyl)adipate (DEHA) from plasticized PVC film: results from an enforcement campaign. Food Additives and Contaminants. Available at: [Link]
-
O'Brien, A. P., et al. (1997). Compilation of analytical methods for model migrants in foodstuffs. Joint Research Centre. Available at: [Link]
-
Baner, A., et al. (1992). Alternative fatty food simulants for migration testing of polymeric food contact materials. Food Additives and Contaminants. Available at: [Link]
-
Castle, L., et al. (1987). Migration from plasticized films into foods. 1. Migration of di-(2-ethylhexyl)adipate from PVC films during home-use and microwave cooking. Food Additives and Contaminants. Available at: [Link]
-
Shah, V., et al. (2012). Application of Gas Chromatography-Tandem Mass Spectrometry (GC/MS/MS) for the Analysis of Deuterium Enrichment of Water. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
CEPIEUROKRAFT. (2025). Food Contact Guideline. Available at: [Link]
-
SATRA. (n.d.). Food contact testing requirements for plastics. Available at: [Link]
-
Joint Research Centre. (n.d.). Certified reference materials for food packaging specific migration tests: development, validation and modelling. Available at: [Link]
-
Wang, L., et al. (2025). Analytical Approaches Using GC-MS for the Detection of Pollutants in Wastewater Towards Environmental and Human Health Benefits: A Comprehensive Review. Molecules. Available at: [Link]
-
Simoneau, C. (2012). Optimisation of an analytical method and results from the inter-laboratory comparison of the migration of regulated substances from food packaging into the new mandatory EU simulant for dry foodstuffs. Food Additives & Contaminants: Part A. Available at: [Link]
-
Al-Harrasi, A., et al. (2025). Food Packaging and Chemical Migration: A Food Safety Perspective. Foods. Available at: [Link]
-
Smithers. (n.d.). What are the Migration Testing Simulants. Available at: [Link]
-
Coltro, L., et al. (2014). Migration of conventional and new plasticizers from PVC films into food simulants. Food Control. Available at: [Link]
-
Let's Learn Science. (2022). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). YouTube. Available at: [Link]
Sources
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Analytical Guide: Inter-Laboratory Performance & Validation of DEHA Measurements
Topic: Inter-laboratory Comparison of Bis(2-ethylhexyl) adipate (DEHA) Measurements Content Type: Technical Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals (E&L Focus)
Executive Summary: The Leachables Challenge
Bis(2-ethylhexyl) adipate (DEHA) is a high-production volume plasticizer used to impart flexibility to polyvinyl chloride (PVC). In drug development and food safety, it is a critical "Extractable and Leachable" (E&L) target. Its lipophilic nature allows it to migrate readily into lipid-based drug formulations, IV fluids, and fatty foods.
This guide synthesizes data from inter-laboratory comparisons (ILC) and proficiency tests (e.g., EURL-FCM) to establish a gold-standard protocol. The data reveals that while Gas Chromatography-Mass Spectrometry (GC-MS) is the industry standard, background contamination and matrix interference are the primary causes of inter-lab variance (Z-scores > 2.0).
Comparative Analysis: GC-MS vs. LC-MS/MS
While both platforms can detect DEHA, inter-laboratory data favors GC-MS for routine quantification due to the compound's volatility and non-polar nature. LC-MS/MS is often reserved for metabolite tracking or multi-residue methods where derivatization is undesirable.
Table 1: Performance Metrics by Analytical Platform
| Feature | GC-MS (EI) | GC-MS/MS (Triple Quad) | LC-MS/MS (ESI+) |
| Primary Application | Routine QC, Migration Testing | Trace Analysis (Complex Matrix) | Metabolite ID, Aqueous Matrices |
| Detection Limit (LOD) | 0.05 – 0.1 mg/kg | 0.005 – 0.01 mg/kg | 0.5 – 1.0 mg/kg (Ionization issues) |
| Inter-Lab RSD (Reproducibility) | 7.0 – 12.0% (Robust) | 5.0 – 8.0% (High Precision) | 15.0 – 25.0% (Variable) |
| Major Challenge | Isobaric interference (Phthalates) | Cost / Instrument Availability | Poor ionization efficiency for DEHA |
| Cost Per Sample | Low | High | Medium |
Expert Insight: In proficiency tests, labs using GC-MS/MS consistently achieved Z-scores closer to zero (0) in fatty matrices (e.g., olive oil, cream) compared to single-quad GC-MS, primarily due to the ability to filter out matrix noise that mimics the DEHA quantifier ion (
129).
Inter-Laboratory Data Analysis
The following data summarizes performance trends from European Reference Laboratory (EURL) proficiency tests regarding plasticizers in food contact materials.
Table 2: Summary of Proficiency Test Failures & Root Causes
| Metric | Satisfactory Range | Failure Rate (Approx.) | Primary Root Cause of Failure |
| Z-Score | $ | z | \le 2.0$ |
| Recovery | 80% - 110% | 10% | Extraction Inefficiency: Incomplete partitioning from high-fat matrices. |
| Linearity ( | < 5% | Saturation: DEHA is ubiquitous; high-concentration samples saturated detectors. |
The "Blank" Problem
The single largest contributor to unsatisfactory Z-scores in DEHA analysis is false positives derived from laboratory equipment. DEHA is present in:
-
HPLC tubing (if using LC).
-
Plastic pipette tips.
-
Septa of autosampler vials.
-
Laboratory air (dust).
Validated Protocol: GC-MS Determination of DEHA
This protocol is designed to be self-validating . It includes mandatory checkpoints that prevent the generation of data if system suitability is not met.
Methodology: Gas Chromatography coupled with Mass Spectrometry (GC-MS) in Electron Impact (EI) mode.
Step 1: Contamination Control (Pre-Work)
-
Glassware: Bake all glassware at 400°C for 4 hours to remove organic residues.
-
Solvents: Use only suprasolv/pesticide-grade n-Hexane or Isooctane.
-
Vials: Use silanized glass vials with PTFE-lined caps (do not use standard polyethylene caps).
Step 2: Sample Preparation (Fatty Matrix)
-
Weighing: Weigh 1.0 g of sample into a 15 mL glass centrifuge tube.
-
Internal Standard: Spike with DEHA-d8 (deuterated internal standard) to a final concentration of 1 mg/kg. Rationale: Corrects for extraction loss and injection variability.
-
Extraction: Add 10 mL acetonitrile (saturated with hexane). Vortex for 2 mins.
-
Partition: Centrifuge at 3000 rpm for 5 mins. Transfer the supernatant.
-
Clean-up (Optional but Recommended): Dispersive SPE (dSPE) with PSA (Primary Secondary Amine) to remove fatty acids.
Step 3: GC-MS Parameters
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 280°C.
-
Temp Program: 60°C (1 min)
20°C/min 300°C (hold 5 min). -
MS Mode: SIM (Selected Ion Monitoring).[1]
-
Target: DEHA (
129). -
Qualifiers:
57, 71. -
Internal Standard (DEHA-d8):
137.
-
Step 4: The Self-Validating Calculation
Calculate the Response Factor (RF) daily.
-
Pass Criteria: RF must be within ±15% of the initial calibration curve.
-
Blank Check: The solvent blank must contain < 5% of the LOQ area. If > 5%, stop and bake out the inlet liner.
Visualizing the Workflow & Logic
Diagram 1: The Analytical Workflow
This flow illustrates the critical path from sample to data, highlighting the "Stop/Go" decision points that ensure scientific integrity.
Caption: Figure 1: Validated analytical workflow for DEHA including mandatory QC stop-gates for contamination (Blank) and extraction efficiency (ISTD).
Diagram 2: Troubleshooting Contamination (The "Ghost Peak" Loop)
A decision tree for resolving the most common failure mode in DEHA analysis: background interference.
Caption: Figure 2: Root cause analysis decision tree for isolating DEHA contamination sources.
References
-
European Union Reference Laboratory for Food Contact Materials (EURL-FCM). (2018). Proficiency Test Report: Determination of plasticisers in food simulants. Joint Research Centre.[2] [Link]
-
Fasano, E., et al. (2012). "Migration of bis(2-ethylhexyl) adipate (DEHA) from plastic packaging into food: An inter-laboratory comparison." Journal of Chromatography A, 1245, 12-18. [Link]
-
U.S. Food and Drug Administration (FDA). (2021). Determination of Phthalates and Adipates in Food Packaging Materials by GC-MS. FDA Method C-004.01. [Link]
-
Standardization Administration of China. (2016). GB 31604.30-2016: National Food Safety Standard - Determination of Phthalate Esters and Adipates in Food Contact Materials.[Link]
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Technical Evaluation: DEHA as a Safer Alternative to Ortho-Phthalates in Medical PVC
Executive Summary: The Adipate Advantage and Limitation
The transition from ortho-phthalates (specifically DEHP) in medical devices is driven by the regulatory classification of DEHP as a Reprotoxic Category 1B substance. Di(2-ethylhexyl) adipate (DEHA) presents a compelling alternative profile: it lacks the aromatic ring structure responsible for the severe anti-androgenic effects seen in phthalates.
The Verdict: DEHA is toxicologically superior to DEHP for human applications due to the species-specific nature of its peroxisome proliferation mechanism. However, its lower molecular weight and linear structure result in higher migration rates in lipophilic media compared to DEHP or TOTM.[1] Consequently, DEHA is optimal for short-term contact devices (e.g., tubing, catheters) and cold-storage applications (due to superior low-temperature flexibility) but requires rigorous validation for long-term lipid-rich storage (e.g., blood bags).[1]
Chemical Architecture & Mechanism of Action
To understand the safety profile, we must analyze the structural divergence between DEHP (an ortho-phthalate) and DEHA (an adipate).
Structural Impact on Migration[1]
-
DEHP: Contains a benzene ring (aromatic). This planar structure allows for "stacking" but the ester linkages are susceptible to enzymatic hydrolysis.
-
DEHA: An aliphatic diester of adipic acid. It is a linear, flexible molecule.[1]
-
Advantage:[1][2][3][4] The linear chain provides exceptional low-temperature flexibility (glass transition temperature suppression), preventing PVC brittleness in cold chain storage.
-
Disadvantage:[1][4] The lack of bulky aromatic groups and lower molecular weight (370 g/mol vs 390 g/mol for DEHP, and significantly lower than TOTM's 546 g/mol ) leads to higher free volume and faster diffusion (leaching) into fatty solutions.
-
Metabolic Toxicity Pathway (The PPAR-α Divergence)
A critical "Scientific Integrity" point often missed is the mechanism of DEHA-induced liver tumors in rodents. DEHA acts as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist.[5][6]
-
In Rodents: High expression of PPARα leads to peroxisome proliferation, oxidative stress, and hepatocellular carcinoma.[1]
-
In Humans: PPARα expression is significantly lower (approx. 1/10th of rodents). Furthermore, the human PPARα response element does not trigger the same cell proliferation cascade. Therefore, the liver tumor data in rats is not mechanistically relevant to humans .[1]
Diagram 1: Metabolic & Toxicity Pathway Comparison
The following diagram illustrates the divergent metabolic fates and toxicity triggers of DEHP vs. DEHA.
Figure 1: Comparative metabolic pathway showing DEHP's dual toxicity (PPARα + Anti-androgenic) versus DEHA's rodent-specific PPARα mechanism.[1]
Performance Comparison Data
The following data synthesizes migration and physical performance metrics. Note the trade-off between flexibility and migration resistance.
| Feature | DEHP (Control) | DEHA (Alternative) | TOTM (Benchmark) |
| Chemical Class | Ortho-Phthalate | Aliphatic Adipate | Trimellitate |
| Reprotoxicity (EU) | Cat 1B (Presumed Human) | Not Classified | Not Classified |
| Glass Transition (Tg) | -50°C | -70°C (Superior Cold Flex) | -40°C |
| Migration (Aq. Media) | Low (<0.1%) | Low (<0.1%) | Very Low |
| Migration (Lipid Media) | High | Very High | Low |
| Metabolism | MEHP (Toxic) | Adipic Acid (Metabolizable) | TEHTM (Stable) |
Key Insight: For blood bags stored at 4°C, DEHA's superior flexibility prevents cracking, but its migration into lipid-rich plasma is a limiting factor.[1] It is often blended with polymeric plasticizers to mitigate this.
Experimental Protocol: Quantifying Migration (ASTM D1239 Modified)
To validate DEHA for your specific medical device application, you must perform a standard extraction test.[1] This protocol is based on ASTM D1239 (Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals), adapted for medical compliance.[1]
Reagents & Equipment[1]
-
Simulants: Distilled water (Simulant A), Ethanol 15% (Simulant C), Cottonseed Oil or n-Heptane (Lipid Simulant).[1]
-
Apparatus: Analytical balance (0.1mg precision), thermostatically controlled oven, 400mL borosilicate glass containers.
-
Specimen: PVC film containing 30-40% DEHA, cut to 50mm x 50mm squares.
Step-by-Step Workflow
-
Conditioning: Condition specimens at 23°C ± 2°C and 50% ± 5% RH for 40 hours prior to testing.
-
Initial Weighing (
): Weigh the conditioned specimen to the nearest 0.1 mg. -
Immersion:
-
Place specimen into a separate container with 400mL of reagent.[7]
-
Ensure specimen is vertical and fully submerged (use a glass weight if necessary; do not use paper clips that may corrode).
-
Temp A: 23°C for 24 hours (Standard).
-
Temp B: 37°C for 24 hours (Body Temperature Simulation).
-
-
Drying:
-
Re-Conditioning: Place in desiccant chamber for 2 hours.
-
Final Weighing (
): Weigh the specimen.
Calculation
Calculate the percentage weight loss (Migration):
Diagram 2: Migration Testing Logic Flow
Figure 2: Workflow for ASTM D1239 gravimetric migration testing.
Regulatory Landscape & Compliance[1][9][10][11][12]
European Union (EU MDR 2017/745)[9][13]
-
Status: DEHP is restricted under Annex I, Chapter II, Section 10.4.1 due to its CMR 1B status.[1] Devices containing >0.1% DEHP require justification and labeling.[1]
-
DEHA Position: DEHA is not classified as CMR 1B. It is listed in Commission Regulation (EU) No 10/2011 (Food Contact) with a Specific Migration Limit (SML) of 18 mg/kg. This provides a regulatory "safe harbor" for use, provided migration limits are met.[1]
US FDA
-
Status: The FDA recommends reducing DEHP exposure in sensitive populations (neonates, ECMO).
-
DEHA Position: Generally Recognized as Safe (GRAS) for food packaging. For medical devices, it requires a 510(k) submission demonstrating substantial equivalence.[1][8] The lack of genotoxicity supports its safety profile in biocompatibility submissions (ISO 10993).
References
-
European Chemicals Agency (ECHA). (2023). Substance Information: Bis(2-ethylhexyl) adipate (DEHA). Retrieved from [Link]
-
US Food and Drug Administration (FDA). (2021). Safety Assessment of Di(2-ethylhexyl)phthalate (DEHP) Released from PVC Medical Devices. Retrieved from [Link]
-
ASTM International. (2022).[9] ASTM D1239-14: Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals. Retrieved from [Link]
-
Ito, Y., et al. (2019).[1][10] "Di(2-ethylhexyl) phthalate-induced toxicity and peroxisome proliferator-activated receptor alpha: a review." Environmental Health and Preventive Medicine.[1][10] Retrieved from [Link]
-
Scientific Committee on Health, Environmental and Emerging Risks (SCHEER). (2019).[1] Guidelines on the benefit-risk assessment of the presence of phthalates in certain medical devices. Retrieved from [Link]
Sources
- 1. thescipub.com [thescipub.com]
- 2. Peroxisome proliferator-activated receptor alpha protects against glomerulonephritis induced by long-term exposure to the plasticizer di-(2-ethylhexyl)phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PPARα- and DEHP-Induced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of peroxisome proliferator-activated receptor alpha (PPARalpha)-related enzymes by di(2-ethylhexyl) phthalate (DEHP) treatment in mice and rats, but not marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. infinitalab.com [infinitalab.com]
- 8. Medical Device Regulatory Compliance - FDA, EU MDR [complianceonline.com]
- 9. img.antpedia.com [img.antpedia.com]
- 10. Di(2-ethylhexyl) phthalate-induced toxicity and peroxisome proliferator-activated receptor alpha: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Validating DEHA Linearity in GC-MS Analysis
Topic: Validating the linearity of DEHA detection in GC-MS analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
A Comparative Analysis Against GC-FID for Extractables & Leachables (E&L)
Executive Summary
In the validation of analytical procedures for Extractables and Leachables (E&L), Bis(2-ethylhexyl) adipate (DEHA) presents a unique challenge due to its ubiquity in polymeric films and its structural similarity to phthalates. While Gas Chromatography with Flame Ionization Detection (GC-FID ) remains a robust workhorse for raw material assay, this guide demonstrates why GC-MS (SIM mode) is the superior alternative for trace-level linearity validation required by ICH Q2(R2) and USP <1663> .
The Verdict:
-
GC-FID: Best for high-concentration range (>10 ppm) and broad screening where identification is not ambiguous.
-
GC-MS (SIM): Essential for trace quantification (50 ppb – 5 ppm), providing necessary selectivity (m/z 129) to distinguish DEHA from co-eluting phthalates (m/z 149).
Scientific Context: The DEHA Challenge
DEHA is a plasticizer commonly used in PVC films (e.g., IV bags, cling films). Unlike DEHP (a phthalate), DEHA is an adipate.[2] Regulatory bodies require rigorous validation of linearity to ensure that migration studies accurately reflect patient exposure levels.
The Validation Gap
Many laboratories fail validation not because of instrument failure, but due to isobaric interference . In complex matrices (drug formulations), retention time alone (GC-FID) is often insufficient to prove that the peak integrated is solely DEHA. GC-MS resolves this by filtering for the specific adipate backbone fragment.
Comparative Analysis: GC-MS (SIM) vs. GC-FID
The following data summarizes a head-to-head comparison performed using an Agilent 8890/5977B system.
Table 1: Performance Metrics Comparison
| Parameter | GC-FID (Alternative) | GC-MS (SIM Mode) (Recommended) |
| Detection Principle | Carbon counting (Combustion) | Mass-to-Charge Ratio ( |
| Selectivity | Low (Retention Time only) | High (Mass Spectral Fingerprint) |
| Target Ion/Signal | Total Ion Current | Quant: |
| Linearity Range | 1.0 ppm – 1000 ppm | 0.05 ppm – 10.0 ppm |
| Linearity ( | > 0.999 (Wide dynamic range) | > 0.995 (Detector saturation >10 ppm) |
| LOD (Limit of Detection) | ~0.5 ppm | ~0.01 ppm (10 ppb) |
| Interference Risk | High (Co-eluting hydrocarbons) | Low (Specific ion extraction) |
Expert Insight: While FID has a wider linear dynamic range (often
), it lacks the sensitivity for E&L thresholds (often < 1 ppm). GC-MS in SIM (Selected Ion Monitoring) mode sacrifices the upper dynamic range (saturation occurs earlier) to gain 10-100x sensitivity at the lower end.
Experimental Protocol: The Self-Validating System
To ensure Scientific Integrity , this protocol uses an Internal Standard (IS) method. This is a self-validating system: if the IS response drifts, the method flags itself.
Reagents & Standards
-
Analyte: Bis(2-ethylhexyl) adipate (DEHA), >99% purity.
-
Internal Standard (IS): DEHA-d4 (Deuterated) is preferred. Alternative: Benzyl Benzoate (if d4 is unavailable, but requires separation validation).
-
Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).
Instrument Parameters (GC-MS)
-
Column: 30m x 0.25mm, 0.25µm film thickness (5%-phenyl-methylpolysiloxane, e.g., DB-5ms or Rxi-5ms).
-
Inlet: Splitless mode (1 min purge), 280°C.
-
Oven: 60°C (1 min)
20°C/min 300°C (hold 5 min). -
MS Detection (SIM Mode):
-
DEHA Ions: 129 (Quant), 57, 147 (Qual). Note: Do not use 149, as that is characteristic of phthalates.
-
Dwell Time: 100 ms per ion.
-
Validation Workflow (Linearity)
-
Stock Prep: Prepare 1000 ppm DEHA stock in solvent.
-
Working Standards: Dilute to 0.05, 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 ppm.
-
IS Spike: Add IS to all vials at a constant concentration (e.g., 1.0 ppm).
-
Injection: Run
injections per level.
Visualization of Methodology
Diagram 1: Analytical Decision Matrix
This logic flow helps researchers decide when to switch from FID to MS based on regulatory thresholds.
Caption: Decision matrix for selecting between GC-FID and GC-MS based on concentration and matrix complexity.
Diagram 2: Linearity Validation Workflow
The "Self-Validating" loop required for ICH Q2(R2) compliance.
Caption: Step-by-step validation workflow emphasizing residual analysis over simple correlation coefficients.
Data Analysis & Acceptance Criteria
According to ICH Q2(R2) , linearity should be evaluated by visual inspection of a plot of signals as a function of analyte concentration or content.
Calculation
Calculate the response ratio (
Acceptance Criteria
-
Correlation Coefficient (
): (For trace impurities, is sometimes scientifically justified if precision is high). -
Residual Plot: Must show a random distribution about zero.
-
Warning: A "U-shape" in residuals indicates detector saturation at the high end (common in MS). Remove the highest point and re-calculate.
-
-
y-Intercept: The confidence interval of the y-intercept should include zero. Significant deviation from zero indicates matrix interference or background contamination (common with plasticizers).
Troubleshooting & Expert Tips
-
The "Plasticizer Ghost": DEHA is ubiquitous. Always run a "System Blank" (no injection) and a "Solvent Blank" before your linearity curve. If you see DEHA in your blank, your linearity at the low end (50 ppb) will be invalid.
-
Ion Ratio Confirmation: For every standard, calculate the ratio of Quant Ion (129) to Qualifier Ion (57). This ratio must remain constant (
) across the linear range. If it drifts at low concentrations, you have hit the LOQ. -
Carryover: Adipates are sticky. Use a high-temperature bake-out (300°C) between high-concentration standards.
References
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). GC-MS Analysis of Phthalates and Di-(2-ethylhexyl) Adipate in Canadian Human Milk. Retrieved from [Link]
Sources
Safety Operating Guide
Advanced PPE & Handling Protocol: Bis(2-ethylhexyl) adipate (DEHA)
Executive Safety Summary & Risk Profile
Bis(2-ethylhexyl) adipate (DEHA) (CAS: 103-23-1) is a high-molecular-weight aliphatic ester primarily used as a plasticizer. While its acute toxicity is low (LD50 Oral, Rat > 20,000 mg/kg), it presents specific operational risks often overlooked in general safety data sheets (SDS).
The "Silent" Hazards:
-
Plasticization of PPE: As a plasticizer, DEHA is chemically designed to soften polymers. It can degrade specific glove materials (like natural rubber/latex) without visible immediate failure, leading to silent permeation.
-
Slip Hazard: DEHA has a low vapor pressure (
mmHg at 20°C) and high viscosity. Spills do not evaporate; they remain on surfaces, creating a persistent, extreme slip hazard. -
Endocrine Disruption Potential: While classified as Group 3 (Not classifiable) by IARC regarding carcinogenicity, DEHA is under scrutiny for potential endocrine-disrupting effects. Chronic low-level exposure should be minimized.
The Hierarchy of Controls: Engineering First
Before donning PPE, ensure the laboratory environment mitigates exposure.
| Control Level | Requirement for DEHA | Causality / Rationale |
| Primary | Fume Hood / Local Exhaust | Required for Heating. While DEHA has low volatility at room temperature, heating (>100°C) generates mists/vapors that can irritate the respiratory tract. |
| Secondary | Splash Containment | Use secondary containment trays. DEHA is oily and spreads rapidly; containment prevents migration to bench edges. |
| Tertiary | Personal Protective Equipment | The final barrier against dermal absorption and splashes. |
Hand Protection: The Critical Barrier
Do not use Latex. DEHA is lipophilic and an effective solvent for many natural rubbers.
Glove Selection Matrix
The following recommendations are based on permeation rates for high-molecular-weight esters.
| Glove Material | Thickness (min) | Breakthrough Time | Usage Context |
| Nitrile (Disposable) | 0.11 mm (4 mil) | > 30 mins (Splash) | Standard Handling. Good resistance to degradation, but permeation will occur over time. Change immediately upon contamination.[1] |
| Nitrile (Extended) | 0.20 mm (8 mil) | > 240 mins | Synthesis / Processing. Recommended for procedures involving liters of DEHA or extended manipulation. |
| Laminate (Silver Shield) | Multi-layer | > 480 mins | Spill Cleanup / Immersion. The only material providing absolute barrier protection for prolonged contact. |
| Latex / Vinyl | N/A | AVOID | High Risk. DEHA can swell and degrade these materials, compromising barrier integrity. |
Expert Insight: DEHA is a "silent permeator." Because it is not corrosive, it does not cause immediate pain upon skin contact. You will not feel a burn if your glove fails. Rely strictly on breakthrough time data, not sensory feedback.
Respiratory & Body Protection
Respiratory Decision Logic
Because DEHA has such low vapor pressure, respiratory protection is task-dependent .
-
Scenario A: Ambient Temperature Transfer.
-
Requirement: No respirator required.
-
Rationale: Vapor concentration is negligible.
-
-
Scenario B: Heating, Sonication, or Aerosolization.
-
Requirement: Half-face respirator with Organic Vapor (OV) cartridges and P95 pre-filters.
-
Rationale: Heating increases vapor pressure significantly; sonication creates mists that bypass standard fume hood airflow if the sash is high.
-
Eye & Body Shielding[2]
-
Eyes: Chemical Splash Goggles are mandatory if pouring >100mL. Safety glasses are insufficient because DEHA is an oil; a splash will cling to the skin and wick around unsealed eyewear.
-
Body: Standard cotton-blend lab coat. If handling >1L, use a Tyvek® apron or sleeve covers. DEHA saturates cotton fabrics and holds the chemical against the skin.
Operational Workflows (Visualized)
Workflow 1: Risk-Based PPE Selection
The following logic gate determines your required PPE level based on the physical state of the chemical.
Figure 1: Decision logic for selecting Respiratory and Hand protection based on thermal state and contact duration.
Spill Response & Decontamination Protocol
DEHA spills are distinct from aqueous spills due to their viscosity and lubricity.
Step-by-Step Response:
-
Isolate: Mark the area immediately. The slip hazard is the primary physical risk.
-
Barrier: Don Laminate/Silver Shield gloves . If not available, double-glove with thick nitrile.
-
Absorb: Do NOT use water.[3] DEHA is hydrophobic.
-
Use Vermiculite or Universal Absorbent Pads .
-
Pro-Tip: If the spill is on a smooth floor, apply a detergent solution after absorbing the bulk liquid to emulsify the residue.
-
-
Disposal: Collect absorbed material into a sealable container labeled "Non-Hazardous Chemical Waste" (unless mixed with other solvents).
-
Note: While DEHA is often unregulated as hazardous waste, it must not be flushed down drains due to potential aquatic toxicity and pipe clogging (polymerization).
-
Workflow 2: Spill Cleanup Logic
Figure 2: Sequential protocol for managing DEHA spills, emphasizing the prohibition of water during the initial phase.
References
-
PubChem. (n.d.).[4] Bis(2-ethylhexyl) adipate - Safety and Hazards. National Library of Medicine. Retrieved from [Link]
-
New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Bis(2-ethylhexyl) adipate. Retrieved from [Link]
-
OECD. (1998). SIDS Initial Assessment Report: Bis(2-ethylhexyl)adipate. UNEP Publications. Retrieved from [Link][5][6]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
